Product packaging for Laminaran(Cat. No.:CAS No. 9008-22-4)

Laminaran

Número de catálogo: B1674438
Número CAS: 9008-22-4
Peso molecular: 504.4 g/mol
Clave InChI: DBTMGCOVALSLOR-VPNXCSTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

beta-1,3-glucan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B1674438 Laminaran CAS No. 9008-22-4

Propiedades

IUPAC Name

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTMGCOVALSLOR-VPNXCSTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9008-22-4
Record name Laminaran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009008224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laminaran
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Laminaran
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Foundational & Exploratory

The Chemical Architecture of Laminaran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Laminaran, a key storage polysaccharide in brown algae (Phaeophyceae), is a low-molecular-weight β-glucan with a complex and variable chemical structure. This guide provides an in-depth exploration of the molecular architecture of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its primary glycosidic linkages, branching patterns, and the structural diversity observed across different algal species. This document synthesizes quantitative data from various studies into a comprehensive tabular format and presents detailed methodologies for the key experimental techniques used in its structural elucidation. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the fundamental structural motifs of this important biopolymer.

Core Chemical Structure

This compound is a polysaccharide composed of β-D-glucose units. The primary structure consists of a linear backbone of glucose residues linked by β-(1→3) glycosidic bonds.[1][2][3][4] This main chain is often branched, with the branches attached via β-(1→6) glycosidic linkages.[1][2][3][4] The degree of branching and the ratio of β-(1→3) to β-(1→6) linkages are key structural features that vary depending on the source of the this compound, including the algal species, the season of harvest, and environmental conditions.[3][5]

Two main types of this compound chains are recognized based on the nature of their reducing end:

  • G-chains: These chains terminate with a glucose residue at the reducing end.[5][6][7][8]

  • M-chains: These chains have a mannitol residue at their reducing end.[5][6][7][8]

The ratio of M-chains to G-chains is also a variable characteristic of this compound from different sources.[3][5] For instance, this compound from Laminaria digitata has been reported to have an M:G ratio of approximately 3:1.[3]

Quantitative Structural Parameters

The structural characteristics of this compound have been quantified in various studies, revealing a range of molecular weights, degrees of polymerization (DP), and linkage ratios. The following table summarizes some of these key quantitative parameters from different brown algae species.

Brown Algae SpeciesMolecular Weight (Da)Degree of Polymerization (DP)Ratio of β-(1→3) to β-(1→6) LinkagesM:G Chain RatioReference(s)
Laminaria digitata2,100 - 4,300~253:13:1[3][4][9]
Saccharina latissima~2,300~24--[9]
Saccharina longicruris2,890 - 3,320---[2]
Sargassum fusiforme----[3]
Dictyota dichotoma~3,000-3:1-[5]
Eisenia bicyclis~5,000-2:1-[2]
Fucus serratus2,600 - 4,400---[9]
Fucus vesiculosus2,600 - 4,400---[9]

Experimental Protocols for Structural Elucidation

The determination of this compound's chemical structure relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments.

Extraction and Purification of this compound

Objective: To isolate this compound from brown algae biomass.

Methodology:

  • Homogenization and Defatting: The dried brown algae (e.g., Laminaria digitata) is first homogenized into a fine powder. The powder is then extracted with a mixture of methanol, dichloromethane, and water (typically in a 4:2:1 v/v/v ratio) to remove lipids, pigments, and other small molecular weight compounds.[10] The solid residue is collected by centrifugation.

  • Hot Water Extraction: The dried residue is then extracted with hot water (e.g., at 90°C for 2 hours) at a solid-to-liquid ratio of 1:40 (w/v).[10] This step solubilizes the this compound.

  • Precipitation: The aqueous extract is cooled, and this compound is precipitated by the addition of three volumes of 95% ethanol. The precipitate is collected by centrifugation.

  • Purification: The crude this compound can be further purified to remove other polysaccharides like alginates and fucoidans. This can be achieved by dialysis using membranes with an appropriate molecular weight cut-off (e.g., 10 kDa) or by chromatographic techniques such as size-exclusion or ion-exchange chromatography.[1][2] For instance, alginates can be selectively precipitated by the addition of CaCl2.[1]

Molecular Weight Determination by Size-Exclusion Chromatography (SEC)

Objective: To determine the molecular weight distribution of this compound.

Methodology:

  • System: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., Ultrahydrogel 2000) and a refractive index (RI) detector is used.

  • Mobile Phase: An aqueous mobile phase, such as a sodium nitrate solution (e.g., 0.1 M NaNO3), is typically used.

  • Calibration: The system is calibrated using a series of pullulan or dextran standards of known molecular weights to generate a calibration curve of log(molecular weight) versus elution volume.

  • Sample Analysis: A solution of the purified this compound is prepared in the mobile phase, filtered, and injected into the SEC system.

  • Data Analysis: The molecular weight of the this compound is determined by comparing its elution volume to the calibration curve.

Glycosidic Linkage Analysis by Methylation Analysis

Objective: To determine the positions of glycosidic linkages between the glucose units.

Methodology:

  • Permethylation: The hydroxyl groups of the this compound are methylated. A common method is the Ciucanu and Kerek method, where the polysaccharide is dissolved in dimethyl sulfoxide (DMSO), and powdered sodium hydroxide and methyl iodide are added.[4] This converts all free hydroxyl groups to methoxy groups.

  • Hydrolysis: The permethylated this compound is then hydrolyzed into its constituent partially methylated monosaccharides using an acid, such as trifluoroacetic acid (TFA).

  • Reduction: The partially methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride (NaBH4) or sodium borodeuteride (NaBD4).

  • Acetylation: The newly formed hydroxyl groups on the alditols are acetylated using acetic anhydride.

  • GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are analyzed by gas chromatography-mass spectrometry (GC-MS). The retention times and mass spectra of the PMAAs are compared to known standards to identify the linkage positions. For example, the detection of 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-glucitol indicates a 3-linked glucose residue, while 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-glucitol indicates a 3,6-linked branch point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed information on the anomeric configuration (α or β) of the glycosidic linkages and the overall structure.

Methodology:

  • Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in deuterium oxide (D2O).

  • 1H NMR Spectroscopy: The 1D 1H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The anomeric proton signals, which typically appear in the region of 4.5-5.5 ppm, are of particular interest. The chemical shifts and coupling constants of these signals provide information about the anomeric configuration and the linkage type. For β-linkages in this compound, anomeric proton signals are expected around 4.6-4.8 ppm.

  • 13C NMR Spectroscopy: The 1D 13C NMR spectrum provides information on the carbon skeleton. The anomeric carbon signals (typically 100-105 ppm for β-glucans) are diagnostic for the type of glycosidic linkage.

  • 2D NMR Spectroscopy: More detailed structural information can be obtained from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments help to assign all the proton and carbon signals and to establish the connectivity between the glucose residues.

Visualizing the Chemical Structure of this compound

The following diagrams, generated using the DOT language, illustrate the fundamental structural features of this compound.

laminaran_structure cluster_backbone β-(1→3)-linked Glucose Backbone cluster_branch β-(1→6) Branch G1 β-D-Glucose G2 β-D-Glucose G1->G2 β(1→3) G3 β-D-Glucose G2->G3 β(1→3) B1 β-D-Glucose G2->B1 β(1→6)

Caption: Basic repeating unit of this compound showing the β-(1→3)-linked backbone with a β-(1→6) branch.

laminaran_chains cluster_g_chain G-Chain cluster_m_chain M-Chain G_start ...-β(1→3)-Glc-β(1→3)- G_end Glucose G_start->G_end M_start ...-β(1→3)-Glc-β(1→3)- M_end Mannitol M_start->M_end

Caption: Illustration of the two types of this compound chains: G-chain ending in glucose and M-chain ending in mannitol.

Conclusion

The chemical structure of this compound is characterized by a β-(1→3)-glucan backbone with β-(1→6) branches. The variability in its molecular weight, degree of polymerization, branching frequency, and the ratio of G- to M-chains across different brown algal species highlights the complexity of this polysaccharide. A thorough understanding of its structure, achieved through the detailed experimental protocols outlined in this guide, is crucial for harnessing its potential in various applications, including as a bioactive compound in drug development and as a functional ingredient in the food and cosmetic industries. The continued investigation into the structure-function relationships of this compound from diverse sources will undoubtedly unveil new opportunities for its use.

References

Laminaran in Brown Algae: A Technical Guide to Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Laminaran, a low-molecular-weight β-glucan found in brown algae (Phaeophyceae), serves as a critical energy reserve and a potent bioactive molecule.[1][2] This technical guide provides a comprehensive overview of the structure, function, and analysis of this compound. It details the polysaccharide's chemical architecture, its dual role as a storage carbohydrate and a defense elicitor, and presents standardized protocols for its extraction, characterization, and quantification. Quantitative data are systematically tabulated for comparative analysis. Furthermore, this guide employs visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in phycology, biochemistry, and pharmacology.

The Molecular Structure of this compound

This compound is a storage glucan, a polysaccharide composed of glucose units.[3] Its fundamental structure consists of a linear backbone of β-(1→3)-linked D-glucopyranose residues.[1][2][4] This primary chain is often branched, with β-(1→6)-glycosidic linkages occurring at various points.[1][2][3][5] The degree of branching and the ratio of β-(1→3) to β-(1→6) linkages can vary significantly depending on the algal species, geographical location, and harvesting season, influencing the molecule's physical properties such as solubility.[1][6][7] Highly branched this compound is typically soluble in cold water, whereas forms with low branching are soluble only in hot water.[1][7]

Two primary types of this compound chains are described based on their reducing end:

  • G-chains: These chains terminate with a glucose residue.[5]

  • M-chains: These chains terminate with a D-mannitol residue at their reducing end.[5]

The structural diversity of this compound, including the M:G ratio, degree of polymerization, and branching patterns, is a key determinant of its biological activity.[1] The molecular weight of this compound is generally low, typically ranging from 2 to 10 kDa, with a degree of polymerization between 15 and 40 glucose units.[5]

Structural Visualization

G cluster_backbone β-(1→3)-Glucan Backbone cluster_branch β-(1→6) Branch Point cluster_ends Reducing Ends G1 Glucose G2 Glucose G1->G2 β-1,3 G3 Glucose G2->G3 β-1,3 G4 Glucose G3->G4 β-1,3 GB Glucose G3->GB β-1,6 M_end Mannitol (M-Chain) G4->M_end or G_end Glucose (G-Chain) G4->G_end

Caption: Generalized structure of this compound.

Functions of this compound in Brown Algae

This compound serves two primary and distinct functions within brown algae: as a long-term energy storage molecule and as a defense-signaling molecule.

Carbon Storage

The principal function of this compound is as a storage polysaccharide, analogous to starch in plants and glycogen in animals.[3][8][9] It represents a significant reserve of carbon, accumulated during periods of high photosynthetic activity, such as summer and autumn.[4] This stored energy is then mobilized during periods of low light or high growth demand, for instance, to support the growth of new tissues during winter.[4][8] This ability to uncouple growth from immediate photosynthetic output is a key ecological advantage for perennial brown algae.[8] this compound content can vary significantly, reaching up to 35-50% of the alga's dry weight depending on the species and environmental conditions.[1][2][5]

Defense Elicitor

This compound is recognized by plants as a Pathogen-Associated Molecular Pattern (PAMP), functioning as an elicitor that triggers innate immune responses.[10][11] When brown algal cells are damaged, this compound can be released and perceived by surrounding organisms. In the context of plant defense, this compound can induce a range of protective mechanisms against pathogens like fungi and oomycetes.[10]

The defense reactions elicited by this compound include:

  • Ion Fluxes: A rapid influx of calcium ions (Ca²⁺) into the cytoplasm.[10]

  • Oxidative Burst: The production of reactive oxygen species (ROS).[10][11]

  • MAP Kinase Activation: Activation of mitogen-activated protein (MAP) kinase signaling cascades.[10]

  • Gene Expression: Upregulation of defense-related genes.[10]

  • Enzyme Production: Increased activity of defense enzymes like chitinases and β-1,3-glucanases.[10]

  • Phytoalexin Synthesis: Production of antimicrobial secondary metabolites.[10]

This elicitor activity makes this compound a molecule of significant interest for developing novel, non-toxic plant protectants in agriculture.[10]

This compound-Induced Signaling Pathway

G This compound This compound (Elicitor) receptor Plasma Membrane Receptor This compound->receptor Binding ca_influx Ca²⁺ Influx receptor->ca_influx ros_burst Oxidative Burst (ROS) receptor->ros_burst mapk_cascade MAP Kinase Cascade ca_influx->mapk_cascade ros_burst->mapk_cascade gene_expression Defense Gene Expression mapk_cascade->gene_expression phytoalexins Phytoalexin Production gene_expression->phytoalexins pr_proteins PR-Protein Synthesis gene_expression->pr_proteins resistance Pathogen Resistance phytoalexins->resistance pr_proteins->resistance G start Start: Dried Brown Algae Biomass grind Grinding/Milling to Fine Powder start->grind extract Extraction (e.g., Hot Water, Dilute Acid) grind->extract filter Filtration/Centrifugation (Remove solid residue) extract->filter concentrate Concentrate Supernatant filter->concentrate precipitate Precipitation (e.g., with Ethanol) concentrate->precipitate collect Collect Precipitate (Crude this compound) precipitate->collect purify Purification (Dialysis, Chromatography) collect->purify characterize Structural & Functional Analysis purify->characterize end End: Purified & Characterized this compound characterize->end

References

Laminaran's Immunomodulatory Mechanisms in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran, a β-(1,3)-glucan with β-(1,6)-branches found in brown algae, has emerged as a significant immunomodulatory agent with the potential for therapeutic applications, including in cancer immunotherapy and as a vaccine adjuvant.[1][2][3] Its ability to activate both innate and adaptive immune responses stems from its interaction with specific pattern recognition receptors (PRRs) on immune cells, triggering a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in immune cells, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

This compound's effects are pleiotropic, influencing a range of immune cells including macrophages, dendritic cells (DCs), neutrophils, and T cells.[4][5] The nature of the immune response to this compound can vary from pro-inflammatory to anti-inflammatory, depending on factors such as its molecular weight, structure, purity, and the specific immune cell type and its activation state.[6][7][8]

Core Mechanisms of Action: Receptor Engagement and Downstream Signaling

The immunomodulatory activity of this compound is primarily initiated through its recognition by cell surface receptors, most notably Dectin-1, a C-type lectin receptor.[4][9] Additionally, interactions with other receptors, such as Toll-like receptors (TLRs), have been reported to contribute to its biological effects.[4][5]

Dectin-1: The Principal Receptor for this compound

Dectin-1 is a key receptor for β-glucans and is predominantly expressed on myeloid cells like macrophages, dendritic cells, and neutrophils.[4] The binding of this compound to Dectin-1 can act as either an agonist, initiating downstream signaling, or an antagonist, blocking the binding of other ligands.[7][10] This dual activity appears to be dependent on the physicochemical properties of the this compound preparation.[7][8][10]

Upon agonistic binding, Dectin-1 triggers a signaling cascade that is largely dependent on the spleen tyrosine kinase (Syk).[11][12] This interaction leads to the formation of a "phagocytic synapse," a structure that facilitates the clustering of receptors and the initiation of downstream signaling pathways.[12]

Toll-like Receptors (TLRs)

This compound has also been shown to engage TLRs, particularly TLR4, which typically recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[4][5] The engagement of TLR4 by this compound can stimulate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines.[4][5] Some studies suggest a synergistic activation of Dectin-1 and TLR4 by β-glucans, leading to enhanced immune responses.[13]

Signaling Pathways Activated by this compound

The binding of this compound to its receptors activates several key intracellular signaling pathways that are central to the regulation of immune responses.

Syk-Dependent Pathway (via Dectin-1)

Activation of Dectin-1 by this compound leads to the phosphorylation of its cytoplasmic immunoreceptor tyrosine-based activation-like motif (ITAM-like), which recruits and activates Syk. Syk, in turn, initiates a cascade of downstream signaling events, including the activation of:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical transcription factor that controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]

  • MAPKs (Mitogen-Activated Protein Kinases): Including ERK1/2, p38, and JNK, which are involved in regulating a wide range of cellular processes such as inflammation, proliferation, and apoptosis.[4]

  • JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is crucial for the signaling of a wide variety of cytokines and growth factors.[4][14] this compound has been shown to enhance the expression of STAT1 and STAT3.[14][15]

Below is a diagram illustrating the Dectin-1 signaling pathway initiated by this compound.

Dectin1_Signaling cluster_cell Immune Cell cluster_downstream Downstream Signaling cluster_response Cellular Response This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Syk Syk Dectin1->Syk Recruitment & Activation MAPK MAPK (ERK, p38, JNK) Syk->MAPK NFkB NF-κB Syk->NFkB JAK_STAT JAK/STAT Syk->JAK_STAT Phagocytosis Phagocytosis Syk->Phagocytosis ROS ROS Production Syk->ROS Cytokines Cytokine Production MAPK->Cytokines NFkB->Cytokines JAK_STAT->Cytokines

Dectin-1 signaling cascade upon this compound binding.

Effects of this compound on Specific Immune Cells

This compound elicits distinct responses in various immune cell populations, contributing to its overall immunomodulatory profile.

Macrophages

Macrophages are key players in the innate immune system, and their activation by this compound leads to a range of functional outcomes.

  • Phagocytosis: this compound can either enhance or inhibit phagocytosis depending on the context. Some studies show that this compound enhances the phagocytic capacity of macrophages.[16][17] Conversely, other reports indicate that soluble this compound can inhibit the phagocytosis of zymosan, a yeast-derived particle, by competing for Dectin-1 binding.[18][19]

  • Cytokine Production: this compound stimulates macrophages to produce a variety of cytokines, including pro-inflammatory mediators like TNF-α, IL-1β, and IL-6, as well as chemokines such as MCP-1.[4][14][15]

  • Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production: Activation of macrophages by this compound leads to the production of ROS and NO, which are critical for antimicrobial activity.[14][15][20]

  • M1/M2 Polarization: this compound has been shown to modulate macrophage polarization. For instance, in a model of acute lung injury, this compound reduced the expression of the M1 macrophage marker CD86.[4][5]

Dendritic Cells (DCs)

DCs are potent antigen-presenting cells (APCs) that bridge innate and adaptive immunity. This compound promotes the maturation and activation of DCs.[1][2]

  • Maturation: In vivo treatment with this compound increases the expression of co-stimulatory molecules (e.g., CD80, CD86) on spleen DCs.[1][2]

  • Cytokine Secretion: this compound-activated DCs secrete pro-inflammatory cytokines such as IL-6, IL-12p40, and TNF-α.[1][6] The specific cytokine profile can be influenced by the source and structure of the this compound.[6][21]

  • Antigen Presentation: this compound enhances the antigen presentation capacity of DCs, leading to more robust T cell activation.[1][22]

T Cells

This compound indirectly influences T cell responses by activating APCs like DCs and macrophages. This leads to:

  • T Helper Cell Differentiation: this compound promotes the differentiation of T helper cells, particularly towards Th1 and Th17 lineages, which are important for cell-mediated immunity against intracellular pathogens and tumors.[5] It has been shown to increase the proportion of IFN-γ- and TNF-α-producing CD4+ and CD8+ T cells.[1][23]

  • Cytotoxic T Lymphocyte (CTL) Activation: By enhancing DC maturation and antigen presentation, this compound promotes the activation of antigen-specific CTLs, which are crucial for killing cancer cells.[1][2]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on immune cells.

Table 1: Effect of this compound on Cytokine Production in RAW 264.7 Macrophages

CytokineThis compound Concentration (µg/mL)Fold Increase vs. Controlp-valueReference
MCP-1300, 400, 500Significantly Increasedp < 0.01[14]
VEGF300, 400, 500Significantly Increasedp < 0.01[14]
LIF400, 500Significantly Increasedp < 0.05[14]
G-CSF400, 500Significantly Increasedp < 0.05[14]
NO300, 400, 500Significantly Increasedp < 0.001[14][20]

Table 2: Effect of this compound on Dendritic Cell Cytokine Secretion

This compound SourceCytokineChange vs. ControlReference
Laminaria hyperboreaIL-624% Increase[4][5]
Laminaria hyperboreaIL-10Increased[6][21]
Saccharina latissima (oligosaccharide)TNF-α18% Reduction[4][5]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

In Vitro Macrophage Activation Assay

Objective: To assess the immunostimulatory effect of this compound on macrophages.

Cell Line: RAW 264.7 mouse macrophages.[14]

Methodology:

  • RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of this compound (e.g., 100, 200, 300, 400, 500 µg/mL) for 24 hours.[14][20] A positive control (e.g., LPS at 1 µg/mL) and a negative control (medium only) are included.[14]

  • Nitric Oxide (NO) Production: The concentration of nitrite in the culture medium is measured as an indicator of NO production using the Griess reagent assay.[14]

  • Cytokine Production: The levels of various cytokines (e.g., MCP-1, VEGF, LIF, G-CSF) in the cell culture supernatants are quantified using a multiplex bead-based cytokine assay or ELISA.[14]

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression of immune-related genes (e.g., STAT1, STAT3, c-Jun, c-Fos, COX-2) is determined by quantitative real-time PCR.[14][20]

  • Intracellular Calcium and H2O2 Production: Cells are loaded with fluorescent probes (e.g., Fluo-4 AM for Ca2+ and DCFH-DA for H2O2), and the fluorescence intensity is measured to quantify intracellular levels.[14][20]

In Vivo Dendritic Cell Maturation Assay

Objective: To evaluate the effect of this compound on DC maturation in vivo.

Animal Model: C57BL/6 mice.[1]

Methodology:

  • Mice are injected intravenously with this compound (e.g., 25 mg/kg).[23] Control mice receive PBS.

  • After a specified time (e.g., 24 hours), spleens are harvested, and single-cell suspensions are prepared.

  • Spleen cells are stained with fluorescently labeled antibodies against DC markers (e.g., CD11c) and co-stimulatory molecules (e.g., CD80, CD86, MHC class I and II).

  • The expression levels of these markers on different DC subsets (e.g., CD8α+ and CD8α- cDCs) are analyzed by flow cytometry.[23]

  • To assess cytokine production, splenocytes can be restimulated in vitro, and cytokine levels in the supernatant are measured by ELISA, or intracellular cytokine staining can be performed on spleen cells directly ex vivo.[1]

The workflow for assessing in vivo DC maturation is depicted below.

DC_Maturation_Workflow cluster_workflow In Vivo DC Maturation Workflow Injection Inject Mice with This compound or PBS Harvest Harvest Spleens Injection->Harvest Cell_Suspension Prepare Single-Cell Suspension Harvest->Cell_Suspension Staining Stain Cells with Fluorescent Antibodies Cell_Suspension->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Analysis Quantify Expression of Maturation Markers Flow_Cytometry->Analysis

Experimental workflow for in vivo DC maturation analysis.

Conclusion

This compound is a potent immunomodulator that exerts its effects on a variety of immune cells through the activation of key signaling pathways, primarily mediated by the Dectin-1 receptor. Its ability to enhance the functions of macrophages and dendritic cells, and subsequently modulate T cell responses, underscores its potential as a therapeutic agent for conditions requiring immune system enhancement, such as cancer and infectious diseases. Further research is warranted to fully elucidate the structure-activity relationships of different this compound preparations and to optimize their therapeutic application. The detailed understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for the rational design of new immunotherapies and adjuvants based on this versatile marine polysaccharide.

References

An In-depth Technical Guide to G-type and M-type Laminaran: Structure, Solubility, and Biological Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laminaran, a β-glucan found in brown algae, is a polysaccharide of significant interest in biomedical research and drug development due to its diverse biological activities. This technical guide provides a comprehensive analysis of the two primary forms of this compound: G-type and M-type. It delves into their distinct structural characteristics, explores the nuances of their solubility, and discusses the implications of these differences on their biological functions, particularly in the context of immune cell signaling. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of key concepts to aid researchers in their exploration of this compound's therapeutic potential.

Introduction to G-type and M-type this compound

This compound is a storage polysaccharide in brown algae, primarily composed of β-(1→3)-linked glucose residues with some β-(1→6)-branches[1]. The fundamental distinction between the two main types of this compound lies at their reducing end. G-type this compound possesses a glucose residue at this terminus, whereas M-type this compound is characterized by a mannitol residue[2][3]. This seemingly subtle structural variation, along with differences in branching and molecular weight, significantly influences their physicochemical properties and biological activities. The ratio of M-type to G-type chains (M:G ratio) can vary depending on the algal species, environmental conditions, and harvesting season[1]. For instance, in Laminaria and Fucus species, M-chains can constitute 40–75% of the total this compound molecules[1].

Structural and Physicochemical Properties

The structural heterogeneity of this compound plays a crucial role in its functionality. Key parameters for characterization include the M:G ratio, degree of polymerization (DP), degree of branching (DB), and molecular weight (MW).

Data Presentation: Structural and Solubility Parameters

The following tables summarize the key quantitative data for G-type and M-type this compound based on available literature. It is important to note that specific values can vary significantly between algal species and extraction methods.

PropertyG-type this compoundM-type this compoundReference
Reducing End GlucoseMannitol[2][3]
Solubility in Cold Water Generally soluble, solubility increases with branchingSlightly insoluble to soluble, solubility increases with branching[2][4]
Solubility in Hot Water SolubleSoluble[1]
ParameterTypical RangeReference
Molecular Weight (MW) 2 - 10 kDa (average ~5 kDa)[3][5]
Degree of Polymerization (DP) 20 - 25 glucose units (can be up to 50)[1]
M:G Ratio in Laminaria and Fucus spp. M-chains can be 40-75% of total[1]

Note: Specific quantitative solubility values in g/L or mg/mL are not consistently reported in the literature and are highly dependent on the specific this compound preparation (e.g., degree of branching, purity).

Experimental Protocols

Accurate characterization of this compound is essential for understanding its structure-function relationship. The following sections provide detailed methodologies for key analytical techniques.

Determination of G-type vs. M-type Ratio and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique for elucidating the detailed structure of this compound, including the determination of the M:G ratio.

Protocol: 1H and 13C NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve 10-20 mg of purified, lyophilized this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

    • Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.

    • After the final dissolution, filter the sample into a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • 1H NMR:

      • Acquire spectra at a controlled temperature (e.g., 25°C or 70°C to ensure full dissolution and reduce viscosity).

      • Use a water suppression pulse sequence (e.g., presaturation).

      • Typical parameters: 32-64 scans, relaxation delay of 1-5 seconds.

    • 13C NMR:

      • Acquire spectra with proton decoupling.

      • Typical parameters: 10,000-20,000 scans, relaxation delay of 2 seconds.

    • 2D NMR (COSY, HSQC, HMBC):

      • These experiments are crucial for unambiguous assignment of proton and carbon signals and for determining the linkage patterns and branching points.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra using an internal standard (e.g., DSS) or the residual HDO signal.

    • Identification of G-type and M-type: The anomeric proton and carbon signals of the reducing glucose unit in G-type this compound will have distinct chemical shifts compared to the signals from the mannitol residue in M-type this compound. Integration of the respective signals in the 1H NMR spectrum can be used to quantify the M:G ratio.

    • The ratio of β-(1→3) to β-(1→6) linkages can be determined by integrating the corresponding anomeric proton signals or by analyzing the carbon signals in the 13C NMR spectrum.

Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for determining the molecular weight distribution of this compound.

Protocol: MALDI-TOF MS Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in deionized water (e.g., 1 mg/mL).

    • Prepare a matrix solution. A common matrix for polysaccharides is 2,5-dihydroxybenzoic acid (DHB) at a concentration of 10 mg/mL in a water/acetonitrile mixture (e.g., 1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

  • Spotting Technique (Dried-Droplet Method):

    • Mix the this compound sample solution and the matrix solution in a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature.

  • Instrumentation and Parameters:

    • Use a MALDI-TOF mass spectrometer in positive ion reflectron mode.

    • Calibrate the instrument using a standard of known molecular weight (e.g., a peptide or protein mixture).

    • The laser intensity should be optimized to obtain good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, each corresponding to a this compound polymer of a different degree of polymerization, complexed with a cation (e.g., Na⁺ or K⁺).

    • The molecular weight of each peak can be used to determine the degree of polymerization. The difference in mass between adjacent peaks corresponds to the mass of a glucose monomer.

    • It is important to note that due to the small mass difference between a terminal glucose and a terminal mannitol (after reduction), distinguishing G-type and M-type chains directly by MALDI-TOF MS can be challenging, although high-resolution instruments may allow for this.

Solubility Assessment

A gravimetric method can be employed to determine the quantitative solubility of this compound in water.

Protocol: Quantitative Solubility Determination of this compound in Water

  • Preparation of Saturated Solution:

    • Add an excess amount of the purified this compound to a known volume of deionized water in a sealed container.

    • Stir the suspension at a constant temperature (e.g., 25°C for cold water solubility or a higher temperature for hot water solubility) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed to pellet the undissolved this compound.

    • Carefully collect a precise volume of the clear supernatant.

  • Quantification:

    • Transfer the collected supernatant to a pre-weighed, dry container.

    • Lyophilize or evaporate the water from the supernatant to obtain the dry, dissolved this compound.

    • Weigh the container with the dried this compound.

    • The difference in weight will give the mass of this compound dissolved in the known volume of water.

  • Calculation:

    • Solubility (mg/mL or g/L) = Mass of dissolved this compound / Volume of supernatant collected.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with pattern recognition receptors (PRRs) on immune cells, with Dectin-1 being a key receptor[2][6].

Dectin-1 Signaling Pathway

The binding of β-glucans like this compound to Dectin-1 on the surface of myeloid cells (macrophages, dendritic cells, neutrophils) initiates a signaling cascade.

Dectin1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (β-glucan) Dectin1 Dectin-1 This compound->Dectin1 Binds to Syk Syk Dectin1->Syk Recruits & Activates CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 Activates Phagocytosis Phagocytosis Syk->Phagocytosis ROS ROS Production Syk->ROS NFkB NF-κB CARD9_Bcl10_MALT1->NFkB Activates Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB->Gene_Expression Translocates to Nucleus

Dectin-1 signaling cascade upon this compound binding.

Upon binding, Dectin-1 triggers the recruitment and activation of spleen tyrosine kinase (Syk). This leads to the formation of the CARD9-Bcl10-MALT1 complex, which in turn activates the transcription factor NF-κB[6]. Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines and chemokines[2]. Additionally, Dectin-1 signaling can lead to other cellular responses such as phagocytosis and the production of reactive oxygen species (ROS)[2].

Differential Effects of G-type and M-type this compound

Currently, there is a lack of direct comparative studies in the literature that definitively delineate the differential activation of the Dectin-1 signaling pathway by purified G-type versus M-type this compound. Most studies use this compound preparations without specifying the M:G ratio or use this compound as a general Dectin-1 antagonist without exploring its agonistic properties in detail[7][8].

However, the structural differences suggest potential for differential biological activities:

  • Solubility and Bioavailability: The "slightly insoluble" nature of some M-type this compound fractions could influence their interaction with cell surface receptors compared to the more readily soluble G-type forms[2]. Particulate or aggregated β-glucans are known to be potent activators of Dectin-1, and the aggregation state of M-type this compound in solution could modulate its immunostimulatory capacity.

  • Receptor Binding Affinity: The terminal mannitol on M-type this compound may alter the binding affinity and kinetics with the carbohydrate recognition domain (CRD) of Dectin-1 compared to the terminal glucose of G-type this compound.

Further research is critically needed to isolate and test purified G-type and M-type this compound fractions in comparative immunological assays to elucidate any differences in their ability to activate Dectin-1 and downstream signaling pathways, as well as their effects on cytokine profiles and macrophage activation states.

Conclusion

G-type and M-type laminarans, while sharing a common β-glucan backbone, possess a key structural difference at their reducing end that, in conjunction with variations in branching and solubility, likely influences their biological activity. This guide has provided a summary of the current knowledge on their structural and physicochemical properties, along with detailed experimental protocols for their characterization. The Dectin-1 signaling pathway is central to the immunostimulatory effects of this compound. However, the precise differential roles of G-type and M-type this compound in activating this pathway remain an important area for future investigation. A deeper understanding of these structure-function relationships will be pivotal for the targeted development of this compound-based therapeutics and immunomodulators.

References

Laminaran as a pathogen-associated molecular pattern (PAMP)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Laminaran as a Pathogen-Associated Molecular Pattern (PAMP)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a β-glucan polysaccharide, is a significant Pathogen-Associated Molecular Pattern (PAMP) recognized by the innate immune systems of both plants and animals. As a primary storage polysaccharide in brown algae and a component of oomycete cell walls, this compound serves as a key molecular signature that alerts host organisms to potential pathogenic threats.[1][2][3] This technical guide provides a comprehensive overview of this compound's role as a PAMP, detailing its structure, the host receptors that recognize it, the subsequent downstream signaling cascades, and its immunomodulatory effects. The document includes quantitative data on this compound-induced immune responses, detailed experimental protocols for its study, and visual diagrams of the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a low-molecular-weight β-glucan composed primarily of β-(1→3)-linked D-glucose residues with occasional β-(1→6) branches.[1][4] Its molecular weight typically ranges from 2 to 40 kDa.[1][5] This polysaccharide is a key energy storage molecule in brown algae (Phaeophyceae) and is also a structural component of the cell walls of oomycetes, a group of fungus-like eukaryotic microorganisms that includes many plant pathogens.[1][2][3] The structural similarity of this compound from these sources to the β-glucans found in pathogenic fungal and oomycete cell walls allows it to be recognized as a non-self molecule by host pattern recognition receptors (PRRs).[2][6][7]

This compound Recognition in Animal and Plant Immunity

The innate immune system relies on a suite of germline-encoded PRRs to detect conserved microbial molecules, or PAMPs.[6][7] this compound is a classic example of a β-glucan PAMP that triggers immune responses across different kingdoms.

Animal Immunity

In animals, this compound is primarily recognized by the C-type lectin receptor (CLR) Dectin-1 , which is predominantly expressed on the surface of innate immune cells such as macrophages, dendritic cells (DCs), and neutrophils.[1] The binding of this compound to Dectin-1 can lead to a variety of cellular responses, including phagocytosis, the generation of reactive oxygen species (ROS), and the production of pro-inflammatory cytokines and chemokines.[1][8] This interaction bridges the innate and adaptive immune systems by promoting the maturation of DCs and the subsequent activation of T cells.[9][10]

Interestingly, the immunomodulatory effects of this compound can be complex; while some studies demonstrate its role as a Dectin-1 agonist that directly stimulates immune cells, others have shown it can act as a Dectin-1 antagonist, blocking the binding of other β-glucans without initiating downstream signaling.[9][11][12] This dual activity may depend on this compound's specific structure, molecular weight, and purity.[12]

Plant Immunity

In plants, this compound acts as a potent elicitor, triggering a defense mechanism known as Pattern-Triggered Immunity (PTI).[13][14] Plants recognize this compound as a signal of potential infection by oomycetes or fungi.[2] This recognition leads to a cascade of defense responses, including:

  • An influx of calcium ions (Ca²⁺) into the cytoplasm.[15][16]

  • An oxidative burst, producing reactive oxygen species (ROS).[15][16]

  • Activation of mitogen-activated protein kinases (MAPKs).[15][16]

  • Expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins.[15][16][17]

  • Production of phytoalexins, which are antimicrobial secondary metabolites.[15][16]

  • Cell wall modifications to impede pathogen ingress.[13][18]

These responses contribute to systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that protects the plant from subsequent infections.[14][17]

Signaling Pathways Activated by this compound

Dectin-1 Signaling Pathway in Animals

The interaction of this compound with Dectin-1 on myeloid cells initiates a signaling cascade that is crucial for antifungal and immunomodulatory responses.

Dectin1_Signaling This compound This compound Dectin1 Dectin-1 Receptor This compound->Dectin1 Syk Syk Dectin1->Syk ITAM-like motif phosphorylation CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 Phagocytosis Phagocytosis Syk->Phagocytosis ROS ROS Production Syk->ROS NFkB NF-κB CARD9_Bcl10_MALT1->NFkB MAPK MAPK (ERK, p38, JNK) CARD9_Bcl10_MALT1->MAPK Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 AP1->Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) Nucleus->Cytokines Gene Transcription

Dectin-1 signaling cascade initiated by this compound.

Upon binding this compound, Dectin-1's intracellular domain recruits and activates the spleen tyrosine kinase (Syk).[19] This activation leads to the formation of the CARD9-Bcl10-MALT1 signalosome complex, which in turn activates downstream pathways including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] These transcription factors translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and other immune mediators.[1][10][11]

Plant Defense Signaling Pathway

In plants, this compound perception at the cell surface triggers a rapid signaling cascade that orchestrates a multi-layered defense response.

Plant_Defense_Signaling This compound This compound PRR Plant Pattern Recognition Receptor (PRR) This compound->PRR Ca_Influx Cytosolic Ca²⁺ Influx PRR->Ca_Influx ROS_Burst Oxidative Burst (ROS) PRR->ROS_Burst MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade Hormone_Sig Phytohormone Signaling (SA, ET) MAPK_Cascade->Hormone_Sig Defense_Genes Defense Gene Expression (e.g., PR proteins) MAPK_Cascade->Defense_Genes Hormone_Sig->Defense_Genes Phytoalexins Phytoalexin Biosynthesis Defense_Genes->Phytoalexins Cell_Wall Cell Wall Reinforcement Defense_Genes->Cell_Wall PTI Pattern-Triggered Immunity (PTI) Phytoalexins->PTI Cell_Wall->PTI

Plant PTI signaling triggered by this compound.

Recognition of this compound by a putative cell surface PRR initiates early signaling events, including a rapid influx of Ca²⁺ and the production of ROS by plasma membrane-bound NADPH oxidases.[15][16] These events activate a MAPK cascade, which, along with phytohormone signaling pathways (notably involving salicylic acid and ethylene), leads to the transcriptional reprogramming of the cell.[2][15][16] This results in the expression of a wide array of defense-related genes, culminating in the production of antimicrobial compounds and physical strengthening of the cell wall to establish a robust immune response.[13][15][16]

Quantitative Data on this compound-Induced Immune Responses

The biological activity of this compound is dose-dependent and varies based on its source, purity, and the experimental system. The following tables summarize quantitative data from various studies.

Table 1: In Vitro Immunomodulatory Effects of this compound on Animal Cells

Cell TypeThis compound ConcentrationObserved EffectMagnitude of ResponseReference
Murine Macrophages (RAW 264.7)200-500 µg/mLIncreased cell proliferation125-154% of control[20]
Murine Macrophages (RAW 264.7)200-500 µg/mLIncreased intracellular Ca²⁺ and H₂O₂Significant increase (p < 0.001)[20]
Human Macrophages (THP-1)10-100 µg/mLTNF-α productionDose-dependent increase[1][8]
Human Skin Fibroblasts (HDFa)1-100 µg/mLReduced intracellular ROS levelsSignificant reduction from 1 µg/mL[21]
Human Keratinocytes (NHEK)1-100 µg/mLReduced intracellular ROS levelsSignificant reduction from 10 µg/mL[21]

Table 2: In Vivo Immunomodulatory and Protective Effects of this compound

Animal ModelThis compound DoseApplication RouteObserved EffectMagnitude of ResponseReference
Immunosuppressed Mice200-400 µg/mL (in vitro)N/AIncreased NK cell cytotoxicitySignificant increase[10]
Normal Mice2.5 and 5 mg/mouseIntraperitonealIncreased CD3, CD19, Mac-3 cellsSignificant increase[19][22]
Grapevine PlantsFoliar SprayN/AProtection against Botrytis cinerea~55% reduction in infection[15][16]
Grapevine PlantsFoliar SprayN/AProtection against Plasmopara viticola~75% reduction in infection[15][16]
Olive PlantsFoliar SprayN/AControl of Olive Leaf Spot DiseaseEfficacy similar to copper products[17]

Detailed Experimental Protocols

Protocol: Macrophage Activation Assay (Cytokine Production)

This protocol outlines the measurement of TNF-α production by macrophage-like cells (e.g., RAW 264.7 or THP-1) in response to this compound stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow Start 1. Cell Seeding Stimulation 2. This compound Stimulation Start->Stimulation Incubation 3. Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant 4. Collect Supernatant Incubation->Supernatant ELISA 5. ELISA for Cytokine (e.g., TNF-α) Supernatant->ELISA Analysis 6. Data Analysis ELISA->Analysis

Workflow for macrophage cytokine production assay.

Objective: To quantify the production of pro-inflammatory cytokines by macrophages upon stimulation with this compound.

Materials:

  • Macrophage cell line (RAW 264.7 or PMA-differentiated THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (from Laminaria digitata)

  • Lipopolysaccharide (LPS) as a positive control

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Commercial ELISA kit for the target cytokine (e.g., mouse TNF-α)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.

  • Preparation of Stimulants: Prepare a stock solution of this compound in sterile PBS or culture medium. Prepare serial dilutions to achieve final desired concentrations (e.g., 1, 10, 50, 100 µg/mL). Prepare LPS positive control (e.g., 1 µg/mL) and a vehicle control (medium only).

  • Cell Stimulation: Remove the old medium from the cells. Add 100 µL of the prepared this compound dilutions, LPS, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution, and finally stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Protocol: Plant Oxidative Burst (ROS) Measurement

This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf discs elicited by this compound.

Objective: To detect and quantify the rapid production of ROS (oxidative burst) in plant tissue upon recognition of this compound.

Materials:

  • Plant leaf tissue (e.g., Arabidopsis thaliana, tobacco)

  • This compound solution (e.g., 1 mg/mL in sterile water)

  • Luminol stock solution

  • Horseradish peroxidase (HRP)

  • 96-well white opaque microplate

  • Luminometer or plate reader with chemiluminescence detection

Procedure:

  • Leaf Disc Preparation: Use a cork borer to cut uniform leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves. Avoid major veins.

  • Pre-incubation: Float the leaf discs in sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.

  • Assay Preparation: Place one leaf disc into each well of a 96-well white plate containing 100 µL of sterile water.

  • Elicitation: Prepare the assay solution containing luminol (e.g., final concentration 200 µM) and HRP (e.g., final concentration 20 µg/mL). Add 100 µL of this solution containing the this compound elicitor (to achieve a final concentration of, e.g., 200 µg/mL) to each well. For the control, add the assay solution without this compound.

  • Measurement: Immediately place the plate in a luminometer and measure luminescence over time (e.g., every 2-5 minutes for a period of 60-90 minutes).

  • Data Analysis: Plot the relative light units (RLU) against time. The peak of luminescence indicates the maximum rate of ROS production. Integrate the area under the curve to determine the total ROS produced over the measurement period.

Conclusion

This compound is a potent PAMP that activates conserved innate immune pathways in both plants and animals. Its recognition by receptors like Dectin-1 in animals and corresponding PRRs in plants initiates robust signaling cascades leading to effective immune responses. The ability of this compound to function as an immunomodulator and a plant defense elicitor highlights its significance in host-pathogen interactions. The detailed understanding of its mechanisms of action, supported by quantitative data and standardized protocols, is crucial for researchers in immunology and plant pathology and holds potential for the development of novel adjuvants, immunotherapies, and sustainable crop protection strategies.

References

Dectin-1 and TLR4: Dual Receptors for the Immunomodulatory Polysaccharide Laminaran

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Laminaran, a soluble β-(1,3)-glucan with β-(1,6) branches derived from brown algae, is a potent immunomodulatory agent recognized by the innate immune system. Its interaction with pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells, triggers a cascade of signaling events that orchestrate both pro-inflammatory and regulatory responses. This technical guide provides a comprehensive overview of the two key receptors involved in this compound recognition: Dectin-1 (CLEC7A) and Toll-like receptor 4 (TLR4). We will delve into the signaling pathways, present quantitative data on these interactions, and provide detailed experimental protocols for their investigation. The activity of this compound can vary based on its purity and physicochemical properties, acting as either a Dectin-1 agonist or antagonist[1].

Data Presentation: Quantitative Analysis of this compound-Receptor Interactions

The interaction of this compound with Dectin-1 and its downstream consequences have been quantified in various studies. The following tables summarize key quantitative data regarding binding affinities and cytokine production.

Table 1: Binding Affinities of this compound Preparations to Dectin-1

This compound Preparation (Molecular Weight)ReceptorApparent K_D (μg/mL)Source
Laminarin 02 dialyzed (4400 Da)Human Dectin-10.205 - 0.998[2]
Laminarin 03 dialyzed (4800 Da)Human Dectin-10.205 - 0.998[2]
Laminarin 04 dialyzed (34400 Da)Human Dectin-1Significantly higher (lower affinity)[2]
Laminarin 02 dialyzed (4400 Da)Mouse Dectin-10.162 - 1.170[2]
Laminarin 03 dialyzed (4800 Da)Mouse Dectin-10.162 - 1.170[2]
Laminarin 04 dialyzed (34400 Da)Mouse Dectin-1Significantly higher (lower affinity)[2]

Note: The binding affinity of this compound to Dectin-1 can vary significantly depending on the specific preparation and its molecular weight. Higher molecular weight this compound appears to have a lower binding affinity.

Table 2: this compound-Induced Cytokine and Mediator Production in Macrophages

Cell LineThis compound Concentration (μg/mL)Cytokine/MediatorFold Increase/Production LevelSource
RAW 264.7300, 400, 500MCP-1Significant increase (p < 0.01)[3]
RAW 264.7300, 400, 500VEGFSignificant increase (p < 0.01)[3]
RAW 264.7400, 500LIFSignificant increase (p < 0.05)[3]
RAW 264.7400, 500G-CSFSignificant increase (p < 0.05)[3]
RAW 264.7300, 400, 500Nitric Oxide (NO)Significant increase (p < 0.001)[3]

Signaling Pathways

This compound initiates distinct and synergistic signaling pathways through Dectin-1 and TLR4.

Dectin-1 Signaling Pathway

Dectin-1 is a C-type lectin receptor that directly binds to β-glucans like this compound. Upon ligand binding, Dectin-1 signaling proceeds primarily through a spleen tyrosine kinase (Syk)-dependent pathway. This pathway is crucial for phagocytosis, respiratory burst, and the production of various cytokines.

Dectin1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dectin1 Dectin-1 Syk Syk Dectin1->Syk Recruitment & Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Activation CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 Activation PKC PKCδ PLCg2->PKC PKC->CARD9_Bcl10_MALT1 AP1 AP-1 PKC->AP1 Activation NFkB NF-κB CARD9_Bcl10_MALT1->NFkB Activation Gene Gene Transcription NFkB->Gene AP1->Gene This compound This compound This compound->Dectin1 Binding

Dectin-1 signaling pathway upon this compound binding.
TLR4 Signaling and Synergy with Dectin-1

While Dectin-1 is the primary receptor for β-glucans, TLR4 has been shown to act synergistically with Dectin-1 to enhance the immune response to these polysaccharides. Soluble β-glucans like this compound can induce a synergistic activation of Dectin-1A and TLR4, leading to increased NF-κB activation[4]. This cooperation is crucial for a robust inflammatory response. TLR4 signaling proceeds through two main adaptor proteins: MyD88 and TRIF.

TLR4_Dectin1_Synergy cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD-2/CD14 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF Dectin1 Dectin-1 Dectin1->TLR4 Synergistic Activation IRAKs IRAKs MyD88->IRAKs TBK1 TBK1 TRIF->TBK1 TRAF6 TRAF6 NFkB NF-κB TRAF6->NFkB Activation IRAKs->TRAF6 IRF3 IRF3 TBK1->IRF3 Phosphorylation Gene_Pro Pro-inflammatory Gene Transcription NFkB->Gene_Pro Gene_IFN Type I IFN Gene Transcription IRF3->Gene_IFN This compound This compound This compound->TLR4 Co-recognition This compound->Dectin1 Primary Binding

Synergistic signaling of Dectin-1 and TLR4 in response to this compound.

Experimental Protocols

NF-κB Reporter Assay using HEK-Blue™ Cells

This protocol is designed to quantify the activation of the NF-κB signaling pathway in response to this compound, particularly to assess the synergistic activation of TLR4.

Workflow Diagram:

NFkB_Workflow start Start seed_cells Seed HEK-Blue™ hTLR4 and HEK-Blue™ Null2 cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_stimuli Add this compound (1-100 µg/mL) and/or LPS (positive control) to the wells incubate_24h->add_stimuli incubate_18_24h Incubate for 18-24 hours add_stimuli->incubate_18_24h measure_seap Measure SEAP activity using QUANTI-Blue™ solution at 620-655 nm incubate_18_24h->measure_seap analyze Analyze Data: Compare this compound-stimulated TLR4 cells to Null2 cells and controls measure_seap->analyze end End analyze->end

Workflow for NF-κB reporter assay.

Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR4 cells (expressing human TLR4, MD-2, and CD14) and HEK-Blue™ Null2 cells (parental cell line) according to the manufacturer's instructions. These cells contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter[5].

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 25,000 cells per well and incubate for 24 hours[6].

  • Stimulation: Prepare various concentrations of this compound (e.g., 1-100 µg/mL) in the cell culture medium. Add the this compound solutions to the respective wells. Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (medium only)[6].

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator[6].

  • SEAP Detection: Add QUANTI-Blue™ solution to a new 96-well plate, followed by the supernatant from the stimulated cells. Incubate at 37°C for 1-3 hours[6].

  • Data Acquisition: Measure the optical density at 620-655 nm using a spectrophotometer. The level of SEAP is proportional to the activation of NF-κB[6].

Cytokine Quantification by ELISA

This protocol allows for the quantification of specific cytokines, such as TNF-α and IL-6, secreted by macrophages in response to this compound.

Methodology:

  • Cell Culture and Seeding: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium. Seed the cells in a 24-well plate at a suitable density and allow them to adhere overnight.

  • Stimulation: Treat the cells with various concentrations of this compound (e.g., 300-500 µg/mL) for 24 hours[3]. Include positive (e.g., LPS) and negative (medium only) controls.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • After incubation and washing, add streptavidin-HRP.

    • Finally, add a substrate solution (e.g., TMB) and stop the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the cytokine concentrations in the samples based on the standard curve.

Dectin-1 Binding Assay (Competitive ELISA)

This assay is used to determine the binding of this compound to Dectin-1 and can be adapted to screen for antagonists.

Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with a β-glucan solution and incubate overnight.

  • Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

  • Competitive Binding:

    • In a separate plate, pre-incubate a constant concentration of recombinant Dectin-1-Fc fusion protein with varying concentrations of this compound (or other test compounds)[7].

    • Transfer the pre-incubated mixtures to the β-glucan-coated plate.

  • Detection:

    • After incubation and washing, add an anti-Fc antibody conjugated to HRP.

    • Add a substrate solution and stop the reaction.

  • Data Analysis: Read the absorbance. A decrease in signal indicates that this compound has bound to Dectin-1, preventing it from binding to the coated β-glucan. Calculate the IC50 value for this compound[7].

Conclusion and Future Directions

This compound's interaction with the innate immune system is a complex process mediated by at least two key receptors, Dectin-1 and TLR4. The synergistic activation of these receptors highlights a sophisticated mechanism for recognizing and responding to this microbial-associated molecular pattern. The dual agonistic and antagonistic nature of this compound, dependent on its structural properties, presents both challenges and opportunities for its therapeutic application.

For drug development professionals, understanding these interactions is paramount for designing novel immunomodulatory therapies. Future research should focus on elucidating the precise structural determinants of this compound that dictate its agonist versus antagonist activity. Furthermore, exploring the in vivo consequences of Dectin-1 and TLR4 co-activation by this compound in various disease models will be crucial for translating these findings into clinical applications, such as vaccine adjuvants or anti-inflammatory agents.

References

An In-depth Technical Guide to the Immunomodulatory Properties of Sulfated Laminaran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfated laminaran, a modified β-glucan derived from brown algae, has emerged as a potent immunomodulatory agent with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the core immunomodulatory properties of sulfated this compound, detailing its effects on key immune cells and signaling pathways. Quantitative data from various in vitro studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for assessing these immunomodulatory effects are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the fields of immunology and pharmacology.

Introduction

This compound is a storage polysaccharide found in brown algae, primarily composed of β-(1→3)-glucan with some β-(1→6)-branches.[1] While native this compound exhibits immunomodulatory activities, chemical sulfation of the this compound backbone has been shown to significantly enhance its biological functions.[2] The addition of sulfate groups alters the polysaccharide's physicochemical properties, leading to increased solubility and a higher affinity for cell surface receptors, thereby augmenting its interaction with the immune system.[2] This guide will delve into the specific immunomodulatory effects of sulfated this compound, focusing on its ability to activate macrophages, enhance natural killer cell cytotoxicity, promote dendritic cell maturation, and modulate cytokine production.

Macrophage Activation by Sulfated this compound

Macrophages are critical players in the innate immune system, responsible for phagocytosis, antigen presentation, and the production of inflammatory mediators. Sulfated this compound has been demonstrated to be a potent activator of macrophages.

Enhancement of Phagocytosis

Sulfated this compound significantly enhances the phagocytic capacity of macrophages, a crucial function for clearing pathogens and cellular debris. Studies have shown that treatment with sulfated polysaccharides increases the engulfment of various particles by macrophage cell lines such as RAW 264.7.[3]

Table 1: Effect of Sulfated Polysaccharides on Macrophage Phagocytosis

Polysaccharide SourceCell LineConcentration (µg/mL)Phagocytosis EnhancementReference
Porphyra haitanensisRAW 264.7100Increased phagocytic activity[3]
Halamphora sp. AQ4Murine MacrophagesNot specifiedUp to 170% increase[4]
Stimulation of Nitric Oxide (NO) Production

Activated macrophages produce nitric oxide (NO), a key signaling and effector molecule with antimicrobial and antitumor properties. Sulfated this compound stimulates NO production in macrophages in a dose-dependent manner.

Table 2: Dose-Dependent Effect of Laminarin on Nitric Oxide (NO) Production by RAW 264.7 Macrophages

Laminarin Concentration (µg/mL)NO Production (µM)Statistical Significance (p-value)
0 (Control)~2-
300~15< 0.001
400~20< 0.001
500~25< 0.001
Data adapted from a study on native this compound, which provides a baseline for the effects of the polysaccharide backbone. Sulfation is expected to enhance this activity.[5]

Modulation of Cytokine Production

Sulfated this compound is a potent inducer of a wide range of cytokines, which are essential for intercellular communication within the immune system and for orchestrating an effective immune response. The profile of cytokines induced by sulfated this compound suggests a broad-spectrum immune activation.

Table 3: Effect of Laminarin on Cytokine Production by RAW 264.7 Macrophages

CytokineLaminarin Concentration (µg/mL)Fold Increase vs. ControlStatistical Significance (p-value)
Pro-inflammatory
TNF-α500Significant Increase< 0.01
IL-1β400Significant Increase< 0.05
IL-6500Significant Increase< 0.01
Chemokines
MCP-1300-500Significant Increase< 0.01
Growth Factors
G-CSF400-500Significant Increase< 0.05
VEGF300-500Significant Increase< 0.01
Other
LIF400-500Significant Increase< 0.05
Data adapted from a study on native this compound. Sulfation generally enhances these effects.[5][6] A study on a sulfated polysaccharide from Saccharina japonica showed that at 400 µg/mL, it could effectively decrease LPS-induced TNF-α and IL-1β to 11.28% and 47.04% of the LPS-only control, respectively, demonstrating potent anti-inflammatory activity in an inflammatory context.[7]

Dendritic Cell Maturation

Dendritic cells (DCs) are the most potent antigen-presenting cells and play a crucial role in initiating adaptive immune responses. Sulfated this compound has been shown to induce the maturation of DCs, characterized by the upregulation of co-stimulatory molecules and MHC molecules.

Table 4: Effect of Laminarin on Dendritic Cell Maturation Markers in vivo

TreatmentCell Surface Marker% Positive Cells (Spleen DCs)
ControlCD40~10%
Laminarin (25 mg/kg)CD40~25%
ControlCD80~20%
Laminarin (25 mg/kg)CD80~40%
ControlCD86~25%
Laminarin (25 mg/kg)CD86~45%
ControlMHC class I~30%
Laminarin (25 mg/kg)MHC class I~50%
ControlMHC class II~40%
Laminarin (25 mg/kg)MHC class II~60%
Data adapted from an in vivo study using native this compound. Sulfation is anticipated to potentiate these effects.[8]

Signaling Pathways Activated by Sulfated this compound

The immunomodulatory effects of sulfated this compound are mediated through the activation of key intracellular signaling pathways. Toll-like receptors (TLRs), particularly TLR2 and TLR4, have been identified as important receptors for sulfated polysaccharides. Upon binding, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK.

Signaling_Pathway cluster_nucleus Nuclear Events SL Sulfated this compound TLR TLR2/TLR4 SL->TLR Binds MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKK MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression: - Pro-inflammatory Cytokines - Chemokines - iNOS p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates

Caption: Sulfated this compound signaling cascade.

A sulfated polysaccharide from Saccharina japonica was shown to inhibit the phosphorylation of p38, JNK, and ERK in LPS-stimulated RAW 264.7 cells in a dose-dependent manner.[7] At a concentration of 400 µg/mL, the phosphorylation levels of p38, JNK, and ERK were suppressed to 18.77%, 28.57%, and 62.15%, respectively, compared to the LPS-treated group.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Macrophage Phagocytosis Assay (Neutral Red Method)

This protocol assesses the phagocytic activity of macrophages by measuring the uptake of neutral red dye.

Workflow Diagram:

Phagocytosis_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Treat with Sulfated this compound (various concentrations) for 24h A->B C 3. Add Neutral Red solution (0.075%) and incubate for 30 min B->C D 4. Wash with PBS to remove extracellular neutral red C->D E 5. Add cell lysis solution (1% acetic acid, 50% ethanol) D->E F 6. Measure absorbance at 540 nm E->F

Caption: Macrophage phagocytosis assay workflow.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of sulfated this compound or a vehicle control. Lipopolysaccharide (LPS) can be used as a positive control. The cells are incubated for 24 hours.

  • Phagocytosis: After incubation, the medium is removed, and 100 µL of a 0.075% neutral red solution in PBS is added to each well. The plate is incubated for 30 minutes to allow for phagocytosis of the dye.

  • Washing: The neutral red solution is removed, and the cells are washed three times with PBS to remove any extracellular dye.

  • Lysis: 100 µL of cell lysis buffer (1% acetic acid in 50% ethanol) is added to each well to release the internalized dye.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The increase in absorbance correlates with enhanced phagocytic activity.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 cells are seeded and treated with sulfated this compound as described in the phagocytosis assay (Section 6.1).

  • Supernatant Collection: After the 24-hour incubation period, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • Griess Reaction: 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) is added to each well, followed by a 10-minute incubation at room temperature, protected from light.

  • Color Development: 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well, and the plate is incubated for another 10 minutes at room temperature, protected from light.

  • Quantification: The absorbance is measured at 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Methodology:

  • Supernatant Collection: Cell culture supernatants are collected after treatment with sulfated this compound as described in Section 6.1.

  • ELISA Procedure: Commercially available ELISA kits for the specific cytokines of interest are used according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: A standard curve is generated using the absorbance values of the standards, and the concentration of the cytokine in the samples is determined from this curve.

Western Blot for MAPK and NF-κB Pathway Activation

This technique is used to detect the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways, which is indicative of their activation.

Workflow Diagram:

Western_Blot_Workflow A 1. Treat cells with Sulfated this compound B 2. Lyse cells and quantify protein A->B C 3. SDS-PAGE to separate proteins B->C D 4. Transfer proteins to PVDF membrane C->D E 5. Block membrane and incubate with primary antibody (e.g., anti-phospho-p38) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Add chemiluminescent substrate and image the blot F->G

Caption: Western blot workflow for signaling analysis.

Methodology:

  • Cell Treatment and Lysis: Macrophages are treated with sulfated this compound for various time points. After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p38, phospho-ERK, phospho-JNK, phospho-IκBα) and for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

Sulfated this compound demonstrates a wide range of potent immunomodulatory activities, making it a promising candidate for further investigation as a therapeutic agent. Its ability to activate key innate immune cells, modulate the production of a broad spectrum of cytokines, and trigger critical intracellular signaling pathways highlights its potential in various applications, including as a vaccine adjuvant, an anti-infective agent, and in cancer immunotherapy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this fascinating marine polysaccharide. The provided diagrams offer a visual framework for understanding the complex biological processes modulated by sulfated this compound. Further research should focus on in vivo studies to validate these in vitro findings and to explore the safety and efficacy of sulfated this compound in preclinical models of disease.

References

The Antitumor Potential of Laminaran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Laminaran, a β-glucan polysaccharide extracted from brown algae, has emerged as a promising natural compound with significant antitumor properties. This technical guide provides an in-depth overview of the antitumor effects of this compound on various cancer cell lines, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Quantitative Antitumor Effects of this compound

This compound exhibits a range of cytotoxic and antiproliferative effects on various cancer cell lines. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound on Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 Value (µg/mL)Reference
HT-29Human Colon Cancer57 ± 1.2[1][2][3][4][5]
HepG2Human Liver Cancer24.4 ± 1.5[1]
Bel-7404Human Hepatocellular Carcinoma15,000 - 35,000 (dose-dependent)[6][7]
ES2Human Ovarian Cancer100 - 2,000 (dose-dependent)[6]
OV90Human Ovarian Cancer100 - 2,000 (dose-dependent)[6]
HCT 116 (3D spheroids)Human Colorectal Carcinoma469.6 (at 72h)[8]
LoVoHuman Colon CancerNot specified, but induces apoptosis[9]
A549Human Lung Adenocarcinoma2,700 (at 12h), 2,850 (at 24h)[3]
MDA-MB-231Triple-Negative Breast CancerSelectively inhibited viability[10][11]
Table 2: In Vivo Antitumor Efficacy of this compound
Cancer ModelThis compound TreatmentTumor Growth InhibitionReference
Hepa 1-6 tumor-bearing mice400, 800, 1200 mg/kg·d (injection)Significant decrease in tumor volume and weight in a dose-dependent manner[7][12][13]
Zebrafish xenograft (ES2 cells)2 mg/mL (pre-treatment)48.5% reduction in tumor formation[6][14]
Zebrafish xenograft (OV90 cells)2 mg/mL (pre-treatment)45.6% reduction in tumor formation[6][14]
B16-OVA melanoma mice25 mg/kg (i.v.) with OVASubstantially prevented tumor growth[15]

Key Experimental Protocols

This section details the methodologies for the key experiments used to evaluate the antitumor effects of this compound.

Cell Viability and Cytotoxicity Assays

2.1.1. MTS Assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Principle: This colorimetric assay measures the reduction of MTS tetrazolium compound by viable cells to generate a colored formazan product, which is soluble in cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 15, 25, 35, 45 µg/mL) and incubate for a specified period (e.g., 24, 48, 72 hours).[12][13]

    • Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

2.1.2. Acridine Orange/Ethidium Bromide (AO/EB) Staining

  • Principle: This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells. Acridine orange stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide is only taken up by cells with compromised membrane integrity, staining the nucleus red.

  • Protocol:

    • Culture cancer cells on coverslips in a 6-well plate and treat with this compound.

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Stain the cells with a mixture of AO (100 µg/mL) and EB (100 µg/mL) for 5 minutes.

    • Wash with PBS to remove excess stain.

    • Observe the cells under a fluorescence microscope and categorize them based on their morphology and fluorescence color (viable: green nucleus, early apoptotic: bright green nucleus with condensed chromatin, late apoptotic: orange nucleus, necrotic: red nucleus).[1][2][3]

Apoptosis Assays

2.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Treat cancer cells with this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.[14]

2.2.2. Western Blotting for Apoptosis-Related Proteins

  • Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family proteins, and PARP.

  • Protocol:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax, PARP) overnight at 4°C.[14][16][17]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Cell Cycle Analysis
  • Principle: This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Protocol:

    • Treat cells with this compound and harvest them.

    • Fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content of the cells by flow cytometry. An increase in the sub-G1 population is indicative of apoptosis.[14][18]

In Vivo Xenograft Models

2.4.1. Murine Xenograft Model

  • Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents.

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., Hepa 1-6) into the flank of nude mice.[7][12][13]

    • Once tumors are established (e.g., reach a volume of 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal or intravenous injection) at various doses and schedules.[7][12][13]

    • Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

2.4.2. Zebrafish Xenograft Model

  • Principle: This is a rapid and high-throughput in vivo model for studying tumor formation and angiogenesis.

  • Protocol:

    • Pre-treat cancer cells (e.g., ES2, OV90) with this compound.[6][14]

    • Microinject the treated cancer cells into the yolk sac of 48-hour-old zebrafish embryos.

    • Incubate the embryos at 28.5°C.

    • After a few days, quantify tumor formation and metastasis using fluorescence microscopy.[6][14]

Signaling Pathways Modulated by this compound

This compound exerts its antitumor effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

IGF-IR and ErbB Signaling Pathways in Colon Cancer

In HT-29 human colon cancer cells, this compound has been shown to induce apoptosis by regulating the Insulin-like Growth Factor-1 Receptor (IGF-IR) and ErbB signaling pathways.[16][17][19] this compound treatment leads to a decrease in the phosphorylation of key downstream effectors such as Mitogen-Activated Protein Kinases (MAPK) and ERK.[16][17] It also inhibits the phosphorylation of ErbB2 and Akt.[19] Furthermore, this compound can induce apoptosis through the Fas signaling pathway, which in turn can block the IGF-IR pathway.[16]

IGF_IR_ErbB_Pathway This compound This compound FasL FasL This compound->FasL induces IGF_IR IGF-IR This compound->IGF_IR inhibits ErbB2 ErbB2 This compound->ErbB2 inhibits phosphorylation Fas Fas Receptor FasL->Fas PI3K PI3K Fas->PI3K blocks Akt Akt Fas->Akt blocks Caspases Caspases Fas->Caspases activates IGF_IR->PI3K MAPK MAPK IGF_IR->MAPK ErbB2->PI3K PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: this compound's impact on IGF-IR and ErbB pathways in colon cancer.

PI3K/MAPK Intracellular Signaling Pathways in Ovarian Cancer

In human ovarian cancer cells (ES2 and OV90), this compound has been found to inhibit the PI3K/MAPK intracellular signaling pathways.[14] This inhibition leads to decreased phosphorylation of downstream targets like AKT, P70S6K, S6, ERK1/2, JNK, and p38, ultimately suppressing cell proliferation.[14]

PI3K_MAPK_Pathway_Ovarian This compound This compound PI3K PI3K This compound->PI3K inhibits phosphorylation MAPK_family MAPK Family This compound->MAPK_family inhibits phosphorylation AKT AKT PI3K->AKT P70S6K P70S6K AKT->P70S6K S6 S6 P70S6K->S6 Proliferation Cell Proliferation S6->Proliferation ERK ERK1/2 MAPK_family->ERK JNK JNK MAPK_family->JNK p38 p38 MAPK_family->p38 ERK->Proliferation JNK->Proliferation p38->Proliferation Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR4_DR5 DR4, DR5 This compound->DR4_DR5 upregulates TRAIL TRAIL This compound->TRAIL upregulates ROS_Ca2 ROS, Ca2+ This compound->ROS_Ca2 increases FADD FADD DR4_DR5->FADD TRAIL->DR4_DR5 Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion ROS_Ca2->Mitochondrion opens MPTP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow Start Start: Cancer Cell Culture Laminaran_Treatment This compound Treatment (Dose- and Time-response) Start->Laminaran_Treatment Cell_Viability Cell Viability Assay (e.g., MTS) Laminaran_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Laminaran_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) Laminaran_Treatment->Cell_Cycle_Analysis Western_Blot Western Blotting (Signaling Proteins) Laminaran_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

References

Laminaran Signaling in Macrophages: A Technical Guide to Core Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran, a β-glucan polysaccharide derived from brown algae, is a potent immunomodulator that elicits a range of responses in macrophages, key cells of the innate immune system. Understanding the intricate signaling pathways activated by this compound is crucial for harnessing its therapeutic potential in areas such as oncology, infectious diseases, and wound healing. This technical guide provides an in-depth exploration of the core signaling cascades initiated by this compound in macrophages, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways

This compound primarily interacts with the C-type lectin receptor Dectin-1 on the macrophage surface. This binding event triggers a cascade of intracellular signaling events, leading to the activation of transcription factors and the subsequent expression of various genes involved in inflammation, phagocytosis, and other antimicrobial responses. While Dectin-1 is the principal receptor, potential crosstalk with other pattern recognition receptors, such as Toll-like receptor 2 (TLR2), may also contribute to the overall macrophage response, although the direct involvement of TLR2 in this compound signaling is not definitively established[1][2][3].

The Dectin-1-Syk-NF-κB and MAPK Axis

The canonical signaling pathway initiated by this compound binding to Dectin-1 involves the recruitment and activation of spleen tyrosine kinase (Syk)[4]. This leads to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.

  • NF-κB Activation: Activated Syk promotes the formation of a complex containing CARD9, Bcl10, and MALT1, which ultimately leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes[4].

  • MAPK Activation: The Dectin-1-Syk axis also activates MAPK pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). These kinases, in turn, phosphorylate and activate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which cooperate with NF-κB to regulate the expression of immune response genes[1][5].

Dectin1_Signaling

Calcium and Reactive Oxygen Species (ROS) Signaling

This compound stimulation also induces an increase in intracellular calcium (Ca2+) and the production of reactive oxygen species (ROS), both of which act as second messengers in macrophage activation[1][2][5].

  • Calcium Mobilization: The rise in intracellular Ca2+ can activate various downstream effectors, including calmodulin and calcium/calmodulin-dependent protein kinases (CaMKs), which can further modulate NF-κB and MAPK signaling.

  • ROS Production: Dectin-1 engagement leads to the activation of NADPH oxidase, resulting in the production of ROS. ROS can act as signaling molecules to promote inflammation and can also have direct microbicidal activity[1][3].

STAT Pathway Activation

Studies have also demonstrated that this compound can induce the expression and activation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT3[1][5]. The activation of these transcription factors contributes to the expression of a distinct set of genes involved in the immune response.

Potential NLRP3 Inflammasome Activation

While direct evidence for this compound-induced NLRP3 inflammasome activation is limited, the engagement of Dectin-1 by other particulate β-glucans is known to be a priming signal for the activation of the NLRP3 inflammasome, a multi-protein complex that processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms[6][7][8][9][10]. This process typically requires a second signal, such as ATP or crystalline substances. Given that this compound can induce the production of pro-IL-1β via NF-κB, it is plausible that it could prime macrophages for subsequent inflammasome activation.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on macrophage activation.

Table 1: this compound-Induced Cytokine and Chemokine Production in RAW 264.7 Macrophages

Cytokine/ChemokineThis compound Concentration (µg/mL)Fold Increase vs. Control (approx.)Reference
MCP-13002.5[1]
4003.0[1]
5003.5[1]
VEGF3002.0[1]
4002.2[1]
5002.5[1]
LIF4001.5[1]
5001.8[1]
G-CSF4001.7[1]
5002.0[1]

Table 2: this compound-Induced Gene Expression in RAW 264.7 Macrophages

GeneThis compound Concentration (µg/mL)Fold Increase in mRNA vs. Control (approx.)Reference
STAT14001.8[1]
5002.0[1]
STAT33001.5[1]
4001.8[1]
5002.0[1]
c-Jun3001.6[1]
4001.9[1]
5002.2[1]
c-Fos3001.7[1]
4002.0[1]
5002.3[1]
COX-23001.5[1]
4001.8[1]
5002.1[1]

Table 3: this compound-Induced Mediator Release in RAW 264.7 Macrophages

MediatorThis compound Concentration (µg/mL)Fold Increase vs. Control (approx.)Reference
Nitric Oxide (NO)3003.0[1]
4004.5[1]
5006.0[1]
Hydrogen Peroxide (H₂O₂)2001.5[1]
3002.0[1]
4002.5[1]
5002.8[1]
Intracellular Calcium2001.4[1]
3001.6[1]
4001.8[1]
5002.0[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling in macrophages.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Downstream Analysis Culture Macrophage Culture (e.g., RAW 264.7) Stimulation This compound Stimulation (Various concentrations and time points) Culture->Stimulation Western Western Blot (p-MAPK, p-STAT, IκBα) Stimulation->Western ELISA ELISA (TNF-α, IL-6, etc.) Stimulation->ELISA qPCR RT-qPCR (Gene Expression) Stimulation->qPCR Microscopy Immunofluorescence (NF-κB Translocation) Stimulation->Microscopy Flow Flow Cytometry / Plate Reader (Ca2+ flux, ROS) Stimulation->Flow

Western Blot for Phosphorylated MAPK and STATs

This protocol is for the detection of phosphorylated ERK, p38, JNK, STAT1, and STAT3 in this compound-stimulated macrophages.

  • Cell Lysis:

    • After stimulation with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation and Gel Electrophoresis:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a 10% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK, phospho-p38, phospho-JNK, phospho-STAT1, or phospho-STAT3 (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein levels as a loading control.

ELISA for TNF-α

This protocol describes the quantification of TNF-α in the supernatant of this compound-stimulated macrophages.

  • Plate Coating:

    • Coat a 96-well ELISA plate with capture antibody against TNF-α (e.g., 1-2 µg/mL in coating buffer) overnight at 4°C[11].

  • Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block with 1% BSA in PBS for 1-2 hours at room temperature[11].

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add biotinylated detection antibody against TNF-α and incubate for 1-2 hours at room temperature[12].

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark[13].

  • Substrate Development and Measurement:

    • Wash the plate.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader[13].

Immunofluorescence for NF-κB Nuclear Translocation

This protocol allows for the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

  • Cell Culture and Stimulation:

    • Grow macrophages on coverslips in a 24-well plate.

    • Stimulate with this compound for the desired time (e.g., 30-60 minutes).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with anti-NF-κB p65 primary antibody (1:200 in blocking buffer) for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:500) for 1 hour in the dark.

  • Nuclear Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash and mount coverslips on microscope slides.

  • Imaging:

    • Visualize using a fluorescence or confocal microscope[14][15][16].

Intracellular Calcium Measurement with Fluo-4 AM

This protocol measures changes in intracellular calcium concentration.

  • Cell Seeding:

    • Seed macrophages in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM in HBSS or serum-free media).

    • Remove culture medium from cells and add the Fluo-4 AM loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark[17][18][19][20][21].

  • Washing:

    • Gently wash the cells twice with HBSS to remove extracellular dye.

  • Measurement:

    • Add HBSS to the wells.

    • Measure the baseline fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~525 nm).

    • Add this compound solution and immediately begin kinetic measurement of fluorescence intensity over time.

ROS Production Measurement with DCFH-DA

This protocol detects intracellular ROS production.

  • Cell Seeding:

    • Seed macrophages in a 96-well plate.

  • Dye Loading:

    • Treat cells with this compound for the desired time.

    • During the last 30 minutes of stimulation, add DCFH-DA to a final concentration of 10-20 µM[22][23][24][25][26].

  • Washing:

    • Gently wash the cells twice with warm PBS or serum-free media to remove excess probe.

  • Measurement:

    • Add PBS to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

Conclusion

This compound activates a complex network of signaling pathways in macrophages, primarily initiated through the Dectin-1 receptor. The subsequent activation of Syk, NF-κB, MAPKs, and STATs, along with the mobilization of calcium and production of ROS, culminates in a robust pro-inflammatory and antimicrobial response. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate and modulate the immunomodulatory properties of this compound for therapeutic applications. Further investigation is warranted to fully understand the potential roles of TLR2 and the NLRP3 inflammasome in the macrophage response to this compound.

References

The Prebiotic Potential of Laminaran: A Technical Guide to its Effects on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran, a β-glucan storage polysaccharide derived from brown algae, is emerging as a significant prebiotic agent with the potential to modulate the gut microbiota and confer various health benefits.[1][2] Structurally, it is a low-molecular-weight, water-soluble polysaccharide composed of (1→3)-β-D-glucan chains with β-(1→6)-glycosidic branches.[3][4] This unique structure makes it resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon largely intact where it is fermented by the resident microbiota.[4] This guide provides a comprehensive technical overview of the prebiotic effects of this compound, detailing its impact on microbial composition, the production of key metabolites, and the underlying experimental methodologies and signaling pathways.

Quantitative Effects of this compound on Gut Microbiota and Metabolites

This compound supplementation has been shown to significantly alter the composition of the gut microbiota and increase the production of beneficial short-chain fatty acids (SCFAs). The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Effects of this compound on Gut Microbiota Composition

Study TypeModelThis compound SourceDosageDurationKey FindingsReference(s)
In VitroHuman Fecal FermentationLaminaria digitataNot specified24 hours- Bifidobacteria: Increase of 8.3% of total bacteria- Bacteroides: Increase of 13.8% of total bacteria[5][6][7]
In VivoPigLaminaria digitata300 ppm21 days- Enterobacteriaceae: Significant reduction in the colon[3][8]
In VivoPigLaminarin-rich extract300 ppmPost-weaning period- Prevotella: Higher abundance, positively correlated with improved performance and butyric acid production[9]

Table 2: Effects of this compound on Short-Chain Fatty Acid (SCFA) Production

Study TypeModelThis compound SourceDosageDurationKey FindingsReference(s)
In VitroHuman Fecal FermentationNot specifiedNot specified24 hours- Increased production of propionate and butyrate [10]
In VitroHuman Fecal FermentationLaminaria digitataNot specifiedNot specified- Significantly increased concentrations of acetic acid , butyric acid , and total SCFAs compared to cellulose[7]
In VivoPigLaminaria digitata600 ppm21 days- Total VFA: Significant increase in the caecum[8]
In VivoPigLaminarin-rich extract300 ppmPost-weaning period- Total Colonic VFA: Higher concentration- Butyric Acid: Higher concentration[9]
In VivoMouseLaminaria japonica100 mg/kgNot specified- Acetic Acid: 1.51-fold increase in feces- Butyric Acid: 2.65-fold increase in feces[11]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the prebiotic effects of this compound.

In Vitro Human Fecal Fermentation

This method is used to screen the fermentability of this compound by the human gut microbiota and to analyze its impact on microbial populations and SCFA production.[10][12]

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate buffer (0.1 M, pH 7).[12]

2. Batch Culture Fermentation:

  • Anaerobic batch culture fermenters are used for the incubations.[10]

  • The fermentation medium, containing peptone and other essential nutrients, is inoculated with the fecal slurry.[12]

  • This compound is added as the sole carbohydrate source at a specific concentration. A control with no added carbohydrate or a positive control with a known prebiotic like fructooligosaccharides can be included.

  • The cultures are incubated anaerobically at 37°C for a defined period, typically 24 to 48 hours.[5][10]

3. Sample Analysis:

  • Microbial Population Analysis: Bacterial DNA is extracted from culture samples at different time points. Quantitative PCR (qPCR) with genus-specific primers or 16S rRNA gene sequencing is used to determine the relative abundance of key bacterial groups like Bifidobacterium, Lactobacillus, and Bacteroides.[5][13]

  • SCFA Analysis: Culture supernatants are analyzed for SCFA (acetate, propionate, butyrate) concentrations using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5]

  • pH Measurement: The pH of the culture medium is monitored throughout the fermentation period as an indicator of acid production.[10]

Animal Studies (Pig Model)

Animal models, particularly the pig model which shares physiological similarities with humans, are crucial for in vivo validation of prebiotic effects.[2][8]

1. Animal and Diets:

  • Weaned piglets are randomly assigned to different dietary treatment groups.[8][14]

  • A basal diet is used as the control.[8][14]

  • Experimental diets are supplemented with this compound at specific concentrations (e.g., 300 ppm, 600 ppm).[8][14]

  • Animals are fed their respective diets for a defined period, for instance, 21 days.[14]

2. Sample Collection:

  • At the end of the study period, animals are euthanized, and intestinal contents (e.g., from the ileum, cecum, and colon) are collected for microbial and SCFA analysis.[8]

  • Intestinal tissue samples are collected to analyze gene expression of mucins and cytokines.[3][8]

3. Sample Analysis:

  • Microbiota Analysis: DNA is extracted from the intestinal contents, and 16S rRNA gene sequencing is performed to characterize the microbial community composition.[9][15]

  • SCFA Analysis: Volatile fatty acid (VFA, the equivalent of SCFA in animal studies) concentrations in the intestinal contents are determined by GC.[8]

  • Gene Expression Analysis: RNA is extracted from intestinal tissues. Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the relative expression levels of genes related to gut barrier function (e.g., MUC2, MUC4) and immune response (e.g., IL-6, IL-8).[3][8]

Signaling Pathways and Mechanisms of Action

This compound exerts its prebiotic effects through direct fermentation by gut bacteria and subsequent modulation of host physiological responses.

This compound Fermentation and SCFA Production

The primary mechanism of this compound's prebiotic activity is its fermentation by specific gut microbes.

This compound This compound (β-1,3/1,6-glucan) GutMicrobiota Gut Microbiota (e.g., Bacteroides, Bifidobacterium) This compound->GutMicrobiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GutMicrobiota->SCFAs Production Colonocytes Colonocytes SCFAs->Colonocytes Energy Source & Signaling Molecules HostHealth Improved Host Health (Gut Barrier, Immunity) SCFAs->HostHealth Systemic Effects Colonocytes->HostHealth Enhanced Function

Caption: Fermentation of this compound by gut microbiota to produce SCFAs.

Bacteroides and Bifidobacterium species are key players in the degradation of this compound.[7][16] These bacteria possess carbohydrate-active enzymes (CAZymes) that break down the complex polysaccharide into simpler sugars, which are then fermented into SCFAs.[16] These SCFAs, particularly butyrate, serve as a primary energy source for colonocytes, enhance gut barrier function, and have immunomodulatory effects.[10][17]

Experimental Workflow for Assessing Prebiotic Effects

The overall process for evaluating the prebiotic potential of this compound involves a series of integrated steps, from initial in vitro screening to in vivo validation.

cluster_0 In Vitro Screening cluster_1 In Vivo Validation FecalFermentation Human Fecal Batch Fermentation MicrobiotaAnalysis_vitro Microbiota Analysis (qPCR/16S rRNA) FecalFermentation->MicrobiotaAnalysis_vitro SCFA_Analysis_vitro SCFA Analysis (HPLC/GC) FecalFermentation->SCFA_Analysis_vitro AnimalModel Animal Model (e.g., Pig) FecalFermentation->AnimalModel Informs DietaryIntervention Dietary Intervention with this compound AnimalModel->DietaryIntervention SampleCollection Sample Collection (Intestinal Contents, Tissues) DietaryIntervention->SampleCollection MicrobiotaAnalysis_vivo Microbiota Analysis (16S rRNA) SampleCollection->MicrobiotaAnalysis_vivo SCFA_Analysis_vivo VFA/SCFA Analysis (GC) SampleCollection->SCFA_Analysis_vivo GeneExpression Gene Expression (RT-qPCR) SampleCollection->GeneExpression

Caption: Experimental workflow for evaluating this compound's prebiotic effects.

Conclusion

This compound demonstrates significant potential as a prebiotic, capable of selectively stimulating the growth of beneficial gut bacteria and enhancing the production of health-promoting SCFAs. The data from both in vitro and in vivo studies consistently show its positive impact on the gut microbial ecosystem. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research and development. For professionals in research and drug development, this compound represents a promising natural compound for applications in functional foods, nutraceuticals, and as a potential therapeutic agent for managing gut health and related disorders.[1][18] Future clinical trials in humans are warranted to fully elucidate its health benefits and establish optimal dosages for various applications.[1][7]

References

Laminaran: A Technical Guide to its Core Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran is a low-molecular-weight β-glucan polysaccharide found primarily in brown algae (Phaeophyceae)[1][2]. Structurally, it is composed of β-(1→3)-linked D-glucose units with some β-(1→6) branches[1][3]. This unique structure contributes to its diverse and potent biological activities, positioning it as a compound of significant interest for pharmaceutical and nutraceutical applications[1][4][5][6][7]. This technical guide provides an in-depth overview of the primary biological functions of this compound, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Core Biological Functions

This compound exhibits a broad spectrum of biological activities, including immunomodulatory, antioxidant, and anticancer effects[1][2][4][6][7]. These functions are largely attributed to its ability to interact with specific cellular receptors and modulate key signaling pathways.

Immunomodulatory Effects

This compound is a potent modulator of the innate and adaptive immune systems[1][8]. It can activate various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells, leading to a range of downstream effects[1][2][8].

  • Macrophage Activation: this compound stimulates macrophages, key players in the innate immune response, to polarize into different phenotypes and release signaling molecules[1][9]. Studies on RAW 264.7 mouse macrophages show that this compound can significantly increase the production of nitric oxide (NO), a key inflammatory mediator, as well as various cytokines and chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1), Vascular Endothelial Growth Factor (VEGF), Leukemia Inhibitory Factor (LIF), and Granulocyte-Colony Stimulating Factor (G-CSF)[9]. This activation enhances the phagocytic capacity of macrophages and their ability to clear pathogens[1][10].

  • Dendritic Cell Maturation: this compound promotes the maturation of dendritic cells, which are crucial for initiating adaptive immune responses[8]. In vivo studies have demonstrated that this compound upregulates the expression of co-stimulatory molecules and the production of pro-inflammatory cytokines like IL-6, IL-12p40, and TNF-α in spleen DCs[8]. This maturation enhances the ability of DCs to present antigens to T cells, leading to the activation of antigen-specific T helper 1 (Th1) and cytotoxic T lymphocyte (CTL) responses[8].

  • Natural Killer (NK) Cell Activity: this compound has been shown to enhance the cytotoxic activity of NK cells, which are important for eliminating virus-infected cells and tumor cells[1][11]. In immunosuppressed mice, this compound treatment increased NK cell cytotoxicity and the expression of activating receptors like NKp30 and NKG2D, as well as the release of cytotoxic granules containing perforin and granzyme B[11].

The primary mechanism for these immunomodulatory effects is the interaction of this compound with pattern recognition receptors (PRRs) on immune cells, most notably Dectin-1, a C-type lectin receptor that recognizes β-1,3-glucans[1][12]. The binding of this compound to Dectin-1 can act as either an agonist or an antagonist depending on the specific this compound preparation and the Dectin-1 isoform[13][14]. As an agonist, it triggers intracellular signaling cascades that lead to the activation of transcription factors like NF-κB and STATs, resulting in the expression of genes involved in inflammation and immunity[1][9].

Anticancer Properties

This compound has demonstrated significant antitumor capabilities through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis[1][2][15][16].

  • Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells. It has been shown to exert anti-proliferative effects and induce apoptosis in human hepatocellular carcinoma cells (Bel-7404 and HepG2) and human ovarian cancer cells (ES2 and OV90) in a dose-dependent manner[1]. The apoptotic effect is mediated through the suppression of cell proliferation and modulation of key intracellular signaling pathways such as PI3K/MAPK[1].

  • Inhibition of Proliferation and Metastasis: By targeting the motility of cancer cells, this compound can reduce their ability to invade surrounding tissues and form secondary tumors[1]. It has also been shown to inhibit the proliferation of various cancer cell lines[1][7][15][17].

  • Immunomodulatory Anti-cancer Effects: A significant part of this compound's anticancer activity stems from its ability to stimulate an antitumor immune response[8]. By promoting the maturation of dendritic cells and the activation of cytotoxic T lymphocytes, this compound can help the immune system to effectively target and eliminate tumor cells[8]. Combination treatment with this compound and a tumor antigen (ovalbumin) has been shown to inhibit melanoma tumor growth and liver metastasis in mice[8].

Antioxidant Activity

This compound exhibits antioxidant properties through several mechanisms, including free radical scavenging, chelation of metal ions, and modulation of antioxidant enzyme activity[1]. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. This compound helps to mitigate this damage by directly neutralizing free radicals and by supporting the body's intrinsic antioxidant defense systems, which include enzymes like superoxide dismutase, catalase, and glutathione peroxidase[1]. The lower molecular weight of this compound is thought to contribute to its antioxidant activity due to the presence of carbonyl groups that can improve lipid peroxidation[4].

Other Biological Functions

In addition to the core functions detailed above, this compound has been reported to possess a range of other beneficial properties, including:

  • Anti-inflammatory effects [2][4][16]

  • Anticoagulant activity [2][4]

  • Prebiotic effects and gut health promotion [1]

  • Neuroprotective potential [4][6]

  • Wound healing properties [4][16]

  • In plants, it enhances defense mechanisms against pathogens and tolerance to abiotic stress [18][19][20].

Quantitative Data on Biological Activities

The following table summarizes key quantitative data from various studies on the biological functions of this compound.

Biological ActivityCell Line / ModelKey FindingsConcentration / DoseReference
Anticancer HT-29 (human colon cancer)IC50 of 57 ± 1.2 µg/mL57 µg/mL[15][16]
ES2 and OV90 (human ovarian cancer)Significantly reduced tumor formation by 48.5% and 45.6% respectively in a zebrafish xenograft model.2 mg/mL[1]
Bel-7404 and HepG2 (human hepatocellular carcinoma)Dose-dependent anti-proliferative effects and apoptosis induction.15–35 mg/mL[1]
Immunomodulation RAW 264.7 (mouse macrophages)Significant increase in nitric oxide production.300, 400, and 500 µg/mL[9]
RAW 264.7 (mouse macrophages)Significant increase in MCP-1 and VEGF production.300, 400, and 500 µg/mL[9]
RAW 264.7 (mouse macrophages)Significant increase in LIF and G-CSF production.400 and 500 µg/mL[9]
C57BL/6 miceIn vivo upregulation of co-stimulatory molecules and pro-inflammatory cytokines in spleen DCs.25 mg/kg[8]
Immunosuppressed miceEnhanced NK cell cytotoxicity.500 and 1000 mg/kg[11]

Experimental Protocols

Assessment of Macrophage Activation

Objective: To determine the effect of this compound on the production of inflammatory mediators by macrophages.

Cell Line: RAW 264.7 mouse macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 100, 200, 400, 500 µg/mL). A negative control (medium only) and a positive control (e.g., lipopolysaccharide, LPS, at 1 µg/mL) are included.

  • Incubation: The cells are incubated with this compound for a specified period, typically 24 hours.

  • Nitric Oxide (NO) Assay (Griess Reaction):

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Cytokine Analysis (ELISA or Multiplex Assay):

    • The levels of cytokines (e.g., TNF-α, IL-6, MCP-1) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based assay according to the manufacturer's instructions[9].

  • Data Analysis: The results are expressed as the mean ± standard deviation from at least three independent experiments. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Signaling Pathways and Visualizations

Dectin-1 Signaling Pathway in Macrophages

The immunomodulatory effects of this compound are often initiated through its interaction with the Dectin-1 receptor on macrophages. The following diagram illustrates the key signaling events following the binding of this compound to Dectin-1.

Dectin1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Dectin-1 Dectin-1 This compound->Dectin-1 Syk Syk Dectin-1->Syk CARD9 CARD9 Syk->CARD9 Phagocytosis Phagocytosis Syk->Phagocytosis ROS Production ROS Production Syk->ROS Production Bcl10 Bcl10 CARD9->Bcl10 MALT1 MALT1 Bcl10->MALT1 IKK Complex IKK Complex MALT1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Nucleus Nucleus NF-kB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Cytokines Cytokines Gene Transcription->Cytokines

Caption: Dectin-1 signaling cascade initiated by this compound.

Experimental Workflow for Anticancer Activity Assessment

The following diagram outlines a typical workflow for evaluating the in vitro anticancer effects of this compound.

Anticancer_Workflow cluster_workflow In Vitro Anticancer Assay Workflow cluster_assays Endpoint Assays Start Start Cancer_Cell_Culture Culture Cancer Cells (e.g., HT-29, HepG2) Start->Cancer_Cell_Culture Cell_Seeding Seed Cells into Multi-well Plates Cancer_Cell_Culture->Cell_Seeding Laminaran_Treatment Treat with Varying Concentrations of this compound Cell_Seeding->Laminaran_Treatment Incubation Incubate for 24, 48, 72 hours Laminaran_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Assay Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the in vitro anticancer activity of this compound.

Conclusion

This compound is a marine-derived polysaccharide with a remarkable range of biological functions that hold significant promise for therapeutic development. Its ability to modulate the immune system, exert direct and indirect anticancer effects, and combat oxidative stress makes it a versatile candidate for further research and clinical investigation. The methodologies and pathways described in this guide provide a framework for scientists and researchers to explore and harness the full potential of this potent bioactive compound.

References

Laminaran: A Natural Elicitor for Priming Plant Defense Responses

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Laminaran, a storage polysaccharide primarily found in brown algae (Phaeophyceae), is emerging as a potent, natural elicitor of plant defense responses. Composed of β-1,3-glucan with β-1,6-glycosidic branches, its structure is recognized by plants as a Microbe-Associated Molecular Pattern (MAMP), triggering a state of heightened defense readiness known as priming. This guide provides an in-depth technical overview of this compound's role in plant immunity, detailing the signaling cascades it initiates, summarizing key quantitative data, and providing established experimental protocols for its study. This information is intended to support researchers in harnessing this compound's potential for developing novel, sustainable strategies for crop protection and disease resistance.

Mechanism of Action: Triggering the Plant's Innate Immunity

This compound acts as a classic elicitor, meaning it is a molecule that induces a defense response in plants. Its perception initiates a signaling cascade that is a part of the plant's innate immune system, specifically the Pattern-Triggered Immunity (PTI) branch. PTI is the first line of defense and is activated upon recognition of conserved molecular patterns of microbes.

The perception of this compound by specific receptors on the plant cell surface triggers a series of rapid and coordinated defense responses, including:

  • Ion Fluxes: A rapid influx of calcium ions (Ca2+) into the cytoplasm is one of the earliest detectable events.

  • Oxidative Burst: The production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, acts as a signaling molecule and has direct antimicrobial effects.

  • Mitogen-Activated Protein Kinase (MAPK) Activation: A phosphorylation cascade involving MAP kinases transduces the initial signal to downstream components.

  • Hormonal Signaling: The salicylic acid (SA) and jasmonic acid (JA) pathways, key regulators of plant defense, are often activated.

  • Gene Expression: A broad reprogramming of gene expression leads to the synthesis of defense-related proteins and enzymes.

  • Physical Barrier Reinforcement: Deposition of callose, a β-1,3-glucan polymer, strengthens the cell wall at the site of potential pathogen entry.

  • Production of Antimicrobial Compounds: Accumulation of pathogenesis-related (PR) proteins and phytoalexins, which are low molecular weight antimicrobial compounds.

Quantitative Efficacy of this compound in Plant Defense

The application of this compound has been shown to significantly enhance plant resistance to a variety of pathogens. The following tables summarize quantitative data from various studies, demonstrating its efficacy in reducing disease severity and inducing key defense markers.

Table 1: Reduction in Disease Severity Following this compound Treatment

Plant SpeciesPathogenThis compound ConcentrationReduction in Disease Severity (%)Reference
Grapevine (Vitis vinifera)Botrytis cinereaNot specified~55%[1]
Grapevine (Vitis vinifera)Plasmopara viticolaNot specified~75%[1]
Olive (Olea europaea)Fusicladium oleagineumNot specified100%[2]
Wheat (Triticum aestivum)Zymoseptoria triticiNot specified42%[3]
Soybean (Glycine max)Phakopsora pachyrhiziNot specifiedSignificant reduction from severity score of 4.2 to 2.0[4]

Table 2: Induction of Defense-Related Gene Expression by this compound

Plant SpeciesGeneFold InductionTime Post-TreatmentReference
Olive (Olea europaea)Pal (Phenylalanine ammonia-lyase)>3-fold3 days[5]
Olive (Olea europaea)Lox (Lipoxygenase)>4-fold3 days[5]
Olive (Olea europaea)Cuao (Copper amine oxidase)>3-fold3 days[5]
Soybean (Glycine max)GmPAL (Phenylalanine ammonia-lyase)Significantly enhanced3 hours[4]
Soybean (Glycine max)GmCHS (Chalcone synthase)Significantly enhanced3 hours[4]
Tea (Camellia sinensis)CsMAPK (Mitogen-activated protein kinase)~2.5-fold1 hour[6]
Tea (Camellia sinensis)CsWRKY3 (WRKY transcription factor 3)~3-fold2 hours[6]
Solanum chilenseACS2 (ACC synthase 2)Varied by populationNot specified[7]
Solanum chilensePAL (Phenylalanine ammonia-lyase)Varied by populationNot specified[7]

Table 3: Enhancement of Reactive Oxygen Species (ROS) Production by this compound

Plant SpeciesAssayObservationReference
Wheat (Triticum aestivum)Luminol-based chemiluminescenceElevated ROS observed in laminarin-treated leaf tissues.[8]
Wheat (Triticum aestivum)Luminol-based chemiluminescenceCo-treatment with chitin and laminarin enhanced ROS induction compared to individual treatments.[8]
Human Dermal FibroblastsDCFH-DA probeLaminarin significantly reduced basal ROS levels.[9]
Human Epidermal KeratinocytesDCFH-DA probeLaminarin significantly reduced basal ROS levels.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound-induced defense is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound's effects.

laminaran_signaling_pathway This compound This compound (β-1,3-glucan) receptor PAMP Receptor (e.g., CERK1-like) This compound->receptor ca_influx Ca²⁺ Influx receptor->ca_influx ros_burst ROS Burst (NADPH Oxidase) receptor->ros_burst mapk_cascade MAPK Cascade (MPK3/6) receptor->mapk_cascade plasma_membrane Plasma Membrane ca_influx->mapk_cascade ros_burst->mapk_cascade transcription_factors Transcription Factors (e.g., WRKYs) mapk_cascade->transcription_factors sa_ja_pathways SA/JA Signaling Pathways mapk_cascade->sa_ja_pathways gene_expression Defense Gene Expression transcription_factors->gene_expression pr_proteins PR Proteins gene_expression->pr_proteins phytoalexins Phytoalexins gene_expression->phytoalexins callose_deposition Callose Deposition (Cell Wall Reinforcement) gene_expression->callose_deposition sa_ja_pathways->gene_expression experimental_workflow start Plant Material (e.g., seedlings, leaf discs) treatment This compound Treatment (and mock control) start->treatment incubation Incubation (Time course: e.g., 0, 1, 3, 24h) treatment->incubation sampling Sample Collection incubation->sampling ros ROS Burst Assay (Luminol-based) sampling->ros callose Callose Staining (Aniline Blue) sampling->callose gene_expression Gene Expression Analysis (qRT-PCR) sampling->gene_expression phytoalexins Phytoalexin Quantification (HPLC) sampling->phytoalexins

References

A Technical Guide to the Physicochemical Properties of Laminaran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of laminaran, a low-molecular-weight β-glucan derived from brown algae. It details the structural characteristics, physical properties, and the experimental protocols used for their determination, offering a foundational resource for its application in research and drug development.

Core Physicochemical Properties

This compound is a storage polysaccharide found in brown algae (Phaeophyceae) that has garnered significant attention for its diverse biological activities, including immunomodulatory, antioxidant, and anti-inflammatory effects.[1][2] These activities are intrinsically linked to its fundamental physicochemical characteristics.

Structurally, this compound consists of a primary backbone of β-(1→3)-linked D-glucose units with periodic β-(1→6) branches.[3][4] The ratio of β-(1→3) to β-(1→6) linkages is typically around 3:1.[4] The polysaccharide exists in two main forms, distinguished by the residue at the reducing end: the G-chain, which terminates with a glucose residue, and the M-chain, which terminates with a mannitol residue.[5][6] this compound is generally considered a neutral polysaccharide, though it can be chemically modified (e.g., sulfated) to introduce a charge.[1][7]

The molecular weight of this compound is relatively low compared to other algal polysaccharides, generally falling between 2 and 40 kDa.[3] Most sources report an average molecular weight of approximately 5 kDa.[6][7] This low molecular weight is a key factor in its bioactivity and solubility.[6][8] The degree of polymerization typically ranges from 20 to 25 glucose units.[6][7]

Solubility is a critical parameter and is heavily influenced by the degree of branching; highly branched this compound is soluble in both cold and hot water, whereas forms with a low degree of branching are soluble only in hot water.[7][9] It is generally insoluble in organic solvents like ethanol and methanol.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound collated from various sources.

PropertyValue / DescriptionReferences
Molecular Weight (MW) Typically 2 - 10 kDa; commonly reported around 5 kDa. Specific examples include 2.89–3.32 kDa, 5.7–6.2 kDa, and ~8.6 kDa. Can range up to 40 kDa depending on source and extraction.[3][6][7]
Structure Backbone of β-(1→3)-D-glucan with β-(1→6) branches.[4][7]
Glycosidic Linkage Ratio The ratio of β-(1→3) to β-(1→6) linkages is approximately 3:1.[4]
Terminal Residues Exists as G-chains (ending in glucose) and M-chains (ending in mannitol).[5][6][9]
Degree of Polymerization (DP) Typically 20–33 glucose residues.[5][6][7]
Solubility Water-soluble; solubility increases with the degree of branching. Low-branching forms are soluble only in hot water. Insoluble in common organic solvents.[1][6][7][9]
Charge Generally a neutral polysaccharide.[1][10]
Optical Activity [α]20/D reported between -20° to -5° (c = 4% in water).

Experimental Protocols

The characterization of this compound involves a suite of analytical techniques to determine its structure, molecular weight, and purity.

High-Performance Size Exclusion Chromatography (HPSEC or GPC) is the most common method for determining the molecular weight distribution of polysaccharides like this compound.[11][12]

  • Principle: This chromatographic technique separates molecules based on their hydrodynamic volume in solution. The stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer retention time.

  • Methodology:

    • System Preparation: An SEC column (e.g., TSKgel series) is equilibrated with a suitable mobile phase, typically an aqueous buffer (e.g., sodium nitrate or sodium chloride solution).[7][13]

    • Calibration: The system is calibrated using a series of polysaccharide standards with known molecular weights (e.g., dextran or pullulan standards).[11][14] A calibration curve is generated by plotting the logarithm of the molecular weight against the elution volume/time.

    • Sample Analysis: A solution of purified this compound is injected into the system.

    • Detection: The eluting polymer is detected using a Refractive Index (RI) detector. For absolute molecular weight determination without reliance on standards, SEC may be coupled with a Multi-Angle Laser Light Scattering (SEC-MALS) detector.[12]

    • Data Analysis: The molecular weight of the this compound sample is calculated by comparing its retention time to the standard calibration curve.[11]

NMR is a powerful non-destructive technique for determining the primary structure of polysaccharides, including monosaccharide composition, anomeric configuration (α or β), and glycosidic linkage patterns.[3][15]

  • Principle: NMR measures the magnetic properties of atomic nuclei. For polysaccharides, ¹H and ¹³C NMR are crucial. The chemical shifts of protons and carbons are highly sensitive to their local chemical environment.

  • Methodology:

    • Sample Preparation: A purified, lyophilized sample of this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

    • Spectral Analysis:

      • ¹H NMR: The anomeric proton signals, which typically appear between 4.5 and 5.5 ppm, are key indicators. Their chemical shift and coupling constants help identify the anomeric configuration (β-linkages are characteristic for this compound).[3]

      • ¹³C NMR: Anomeric carbon signals are typically found between 100 and 105 ppm, confirming the presence of β-glucans.[3]

      • 2D NMR: Techniques like HSQC and HMBC are used to correlate proton and carbon signals, allowing for the unambiguous assignment of glycosidic linkages (e.g., identifying C3 and C6 positions involved in branching).[3][16]

FTIR is a rapid and valuable technique for identifying the functional groups present in a sample, confirming its polysaccharide nature.[7][17]

  • Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations (e.g., stretching and bending) at specific frequencies corresponding to the functional groups present.

  • Methodology:

    • Sample Preparation: A small amount of dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Spectral Acquisition: The spectrum is recorded, typically in the range of 4000–400 cm⁻¹.

    • Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include a broad band around 3400 cm⁻¹ (O-H stretching), a peak around 2950 cm⁻¹ (C-H stretching), and a complex series of peaks in the 1200–900 cm⁻¹ "fingerprint" region, which are characteristic of C-O stretching and glycosidic linkages in polysaccharides.[7][17][18]

Visualizations: Workflows and Signaling Pathways

The following diagram outlines a typical workflow for the extraction, purification, and subsequent physicochemical characterization of this compound from brown algae.

G cluster_0 Extraction & Purification cluster_1 Physicochemical Characterization Start Brown Algae (Raw Material) Ext Hot Water or Acidic Extraction Start->Ext Process Crude Crude this compound Extract Ext->Crude Purify Purification (e.g., Chromatography) Crude->Purify Pure Purified this compound Purify->Pure SEC SEC / SEC-MALS Pure->SEC NMR NMR Spectroscopy (1D & 2D) Pure->NMR FTIR FTIR Spectroscopy Pure->FTIR MS Mass Spectrometry Pure->MS MW Molecular Weight & Polydispersity SEC->MW Struct Glycosidic Linkages & Anomeric Config. NMR->Struct FG Functional Groups FTIR->FG Comp Composition & Sequence MS->Comp

General workflow for this compound extraction and characterization.

This compound is a known ligand for Dectin-1, a C-type lectin receptor on myeloid cells like macrophages. This interaction triggers an intracellular signaling cascade leading to an immune response.[10][19]

G cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Dectin1 Dectin-1 Receptor Syk Syk Kinase Dectin1->Syk Recruits & Activates IKK IKK Complex Syk->IKK Activates NFkB_I NF-κB / IκB (Inactive Complex) IKK->NFkB_I Phosphorylates IκB NFkB_A NF-κB (Active) NFkB_I->NFkB_A Releases NF-κB DNA DNA NFkB_A->DNA Translocates & Binds to Promoter Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) DNA->Cytokines Induces Transcription This compound This compound This compound->Dectin1 Binds

Simplified Dectin-1 signaling pathway initiated by this compound.

References

Methodological & Application

Application Notes and Protocols for Laminaran Extraction from Laminaria digitata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for extracting laminaran, a bioactive polysaccharide, from the brown macroalgae Laminaria digitata. The document details various extraction and purification methodologies, presents quantitative data for comparison, and outlines the known biological activities and associated signaling pathways of the extracted this compound.

Introduction

This compound is a low-molecular-weight β-glucan primarily composed of β-(1→3)-linked D-glucose units with some β-(1→6) branches.[1] Found in brown algae such as Laminaria digitata, this polysaccharide has garnered significant scientific interest due to its diverse biological activities, including antioxidant, immunomodulatory, anti-inflammatory, and antitumor properties.[1][2][3] These characteristics make this compound a promising candidate for applications in the pharmaceutical, nutraceutical, and cosmetic industries.[2][4] The bioactivity of this compound is closely linked to its molecular weight, linkage type, and degree of branching.[1]

Extraction Protocols

Several methods have been developed for the extraction of this compound from Laminaria digitata. The choice of method can significantly impact the yield, purity, and structural integrity of the final product. Below are detailed protocols for common extraction techniques.

Hot Water Extraction (HWE)

Hot water extraction is a conventional and straightforward method for isolating this compound.

Protocol:

  • Preparation of Biomass: Dry the Laminaria digitata fronds at 50°C until a constant weight is achieved.[1] Mill the dried seaweed into a fine powder.

  • Pre-treatment (Optional but Recommended): To remove lipids, pigments, and other small molecular weight compounds, first, extract the powder with a mixture of methanol/dichloromethane/water (4:2:1 v/v/v).[1] Centrifuge the mixture at 4,000 x g for 10 minutes to collect the residue.[1]

  • Extraction: Mix the dried residue with hot water (90°C) in a solid-to-liquid ratio of 1:40 (w/v).[1] Maintain the extraction for 2 hours with continuous stirring.[5]

  • Solid-Liquid Separation: Centrifuge the mixture to separate the supernatant containing the dissolved this compound from the solid algal residue.

  • Concentration and Precipitation: Concentrate the supernatant under reduced pressure. Add ethanol to the concentrated extract (to a final concentration of 70-80%) to precipitate the crude this compound.[2]

  • Recovery: Collect the precipitated this compound by centrifugation and dry the pellet.

Acid Hydrolysis Extraction

Mild acid hydrolysis can be employed to break down the cell wall and release this compound.

Protocol:

  • Preparation of Biomass: Prepare dried and powdered Laminaria digitata as described for HWE.

  • Acid Extraction: Resuspend the algal powder in a dilute solution of hydrochloric acid (HCl), typically 0.1 M.[5]

  • Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 3 hours).[2]

  • Neutralization: After extraction, neutralize the mixture with a base such as sodium hydroxide (NaOH).[5]

  • Purification: Proceed with ethanol precipitation as described in the HWE protocol to recover the this compound.[5]

Ultrasound-Assisted Extraction (UAE)

UAE is a modern technique that uses acoustic cavitation to enhance extraction efficiency, often resulting in higher yields and shorter extraction times.[2]

Protocol:

  • Preparation of Biomass: Use dried and powdered Laminaria digitata.

  • Extraction: Suspend the algal powder in a suitable solvent (e.g., 0.1 M HCl).[2]

  • Ultrasonication: Subject the mixture to ultrasonication using a low-frequency ultrasonic bath (e.g., 25 kHz) at a specific power (e.g., 550 W) and temperature (e.g., 60°C) for a short duration (e.g., 10-15 minutes).[2][5][6]

  • Separation and Purification: Follow the steps of solid-liquid separation, concentration, and ethanol precipitation as outlined in the HWE protocol.

Purification Protocols

Crude this compound extracts often contain other co-extracted polysaccharides like fucoidan and alginate.[2] Further purification is necessary to obtain high-purity this compound.

Ethanol Precipitation

This is the most common method for initial purification, separating polysaccharides from smaller molecules like salts and proteins.[2] Typically, 70-80% ethanol is used.[2]

Membrane Filtration

Membrane-based techniques such as ultrafiltration can be used for large-scale, chemical-free purification.[2]

Protocol:

  • Initial Filtration: Pass the crude extract through a high molecular weight cutoff (MWCO) membrane (e.g., 50 kDa) to retain larger polysaccharides like fucoidan and alginate, while allowing the smaller this compound molecules to pass through into the permeate.[2][7]

  • Concentration: Concentrate the this compound-rich permeate using a second ultrafiltration membrane with a lower MWCO (e.g., 5 kDa).[2][7]

  • Diafiltration: Further purify the concentrated this compound by diafiltration to remove remaining low-molecular-weight impurities.

Quantitative Data Summary

The following table summarizes the yield and other quantitative parameters associated with different extraction methods for this compound from Laminaria digitata.

Extraction MethodKey ParametersThis compound YieldReference
Ultrasound-Assisted Extraction (UAE)500 W, 20 kHz, 60°C, 100% amplitude, 10 min1014.4 mg / 100 g dried seaweed[2]
Hot Water Extraction (HWE)90°C, 2 h, 1:40 solid-to-liquid ratioNot specified in the provided text[1]
Acid Hydrolysis0.05 M HCl, 60°C, 3 hNot specified for this compound alone[2]
HPLC Quantification-7.51 mg / g dry weight[2]

Experimental Workflows

This compound Extraction and Purification Workflow

Extraction_Workflow cluster_prep Biomass Preparation cluster_extraction Extraction cluster_separation Separation & Initial Purification cluster_purification Advanced Purification A Laminaria digitata Collection B Drying (50°C) A->B C Milling to Powder B->C D Hot Water Extraction (90°C, 2h) C->D Method 1 E Acid Hydrolysis (e.g., 0.1M HCl) C->E Method 2 F Ultrasound-Assisted Extraction (e.g., 25 kHz, 550W) C->F Method 3 G Centrifugation D->G E->G F->G H Supernatant Collection G->H I Ethanol Precipitation (70-80%) H->I J Crude this compound I->J K Membrane Filtration (e.g., 50 kDa MWCO) J->K L Concentration (e.g., 5 kDa MWCO) K->L M Lyophilization L->M N Purified this compound M->N Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jakstat JAK/STAT Pathway cluster_nucleus Nucleus TLR4 TLR4 NFkB NF-κB TLR4->NFkB Activates Dectin1 Dectin-1 Dectin1->NFkB Activates ErbB2 ErbB2 PI3K PI3K ErbB2->PI3K Activates MAPK MAPK (ERK, JNK, p38) ErbB2->MAPK Activates AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Regulates Proliferation & Survival MAPK->Transcription Regulates Proliferation & Apoptosis NFkB->Transcription Pro-inflammatory Cytokine Expression JAK_STAT JAK/STAT JAK_STAT->Transcription Anti-inflammatory Cytokine Expression This compound This compound This compound->TLR4 Binds This compound->Dectin1 Binds This compound->ErbB2 Inhibits This compound->JAK_STAT Modulates

References

Application Notes & Protocols: Ultrasound-Assisted Extraction of Laminaran from Seaweed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran is a low-molecular-weight β-glucan polysaccharide found in brown algae (Phaeophyceae), composed primarily of β-(1→3)-linked D-glucose units with some β-(1→6) branches.[1][2] This bioactive polysaccharide has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, immunomodulatory, anti-inflammatory, and anticancer activities.[1][2][3] Traditional methods for this compound extraction are often time-consuming and result in lower yields. Ultrasound-assisted extraction (UAE) offers a promising, eco-friendly alternative that enhances extraction efficiency, reduces processing time, and increases yield by utilizing acoustic cavitation to disrupt the seaweed cell walls.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of this compound from seaweed, tailored for research, scientific, and drug development applications.

Data Presentation: Quantitative Summary of UAE Parameters

The efficiency of ultrasound-assisted extraction of this compound is influenced by several key parameters. The following tables summarize quantitative data from various studies, providing a comparative overview of different conditions and their outcomes.

Table 1: Ultrasound-Assisted Extraction Parameters for this compound from Various Seaweed Species

Seaweed SpeciesUltrasound Power/AmplitudeUltrasound FrequencyExtraction Time (min)Temperature (°C)SolventThis compound Yield (% dry weight)Reference
Ascophyllum nodosum60% Amplitude-15-0.1 M HCl5.82[3][4][5]
Laminaria hyperborea60% Amplitude-15-0.1 M HCl6.24[3][4][5]
Laminaria digitata500 W20 kHz1060Water1.01%[2][6]
Laminaria digitata550 W25 kHz-76Water-

Table 2: Comparison of UAE and Conventional Extraction of this compound

Seaweed SpeciesExtraction MethodSolventExtraction TimeThis compound Yield Increase with UAEReference
Laminaria hyperboreaUAE vs. ConventionalWater15 min vs. 2.5 h36.97%[4][5]
Laminaria hyperboreaUAE vs. Conventional0.1 M HCl15 min vs. 2.5 h91.76%[4][5]
Ascophyllum nodosumUAE vs. ConventionalWater15 min vs. 2.5 h15.02%[4][5]
Ascophyllum nodosumUAE vs. Conventional0.1 M HCl15 min vs. 2.5 h35.62%[4][5]

Experimental Protocols

This section provides detailed methodologies for the ultrasound-assisted extraction, purification, and characterization of this compound from brown seaweed.

Protocol 1: Ultrasound-Assisted Extraction of this compound

1. Materials and Equipment:

  • Dried brown seaweed (e.g., Laminaria hyperborea, Ascophyllum nodosum)
  • Grinder or mill
  • Ultrasonic bath or probe sonicator
  • Beakers and flasks
  • Centrifuge and centrifuge tubes
  • Filtration apparatus (e.g., vacuum filter with filter paper)
  • 0.1 M Hydrochloric acid (HCl) or distilled water
  • pH meter
  • Freeze-dryer (lyophilizer)

2. Seaweed Preparation: a. Thoroughly wash the fresh seaweed with tap water to remove salt, sand, and epiphytes. b. Dry the seaweed in an oven at 60°C until a constant weight is achieved. c. Grind the dried seaweed into a fine powder (e.g., to pass through a 40-mesh sieve).

3. Ultrasound-Assisted Extraction Procedure: a. Weigh 20 g of dried seaweed powder and place it in a 500 mL beaker. b. Add 400 mL of 0.1 M HCl (or distilled water) to achieve a solid-to-liquid ratio of 1:20 (w/v). c. Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the slurry. d. Apply ultrasound at a specified power and frequency (e.g., 60% amplitude) for 15-30 minutes.[3][4][5] Maintain the temperature if required using a cooling water jacket. e. After sonication, continue stirring the mixture at a specific temperature (e.g., 70°C) for a designated period (e.g., 2 hours) if following a combined protocol.

4. Isolation of Crude this compound: a. Centrifuge the extract at 8000 rpm for 15 minutes to separate the supernatant from the solid residue. b. Collect the supernatant. The residue can be re-extracted for higher yields. c. Filter the supernatant through filter paper to remove any remaining fine particles. d. Add 95% ethanol to the supernatant (typically in a 1:4 supernatant-to-ethanol ratio) and let it stand at 4°C for 12-24 hours to precipitate the crude this compound. e. Centrifuge the mixture to collect the this compound precipitate. f. Wash the precipitate with ethanol to remove impurities. g. Dry the crude this compound precipitate in a freeze-dryer or a vacuum oven at 60°C.

Protocol 2: Purification of this compound

1. Materials and Equipment:

  • Crude this compound extract
  • Dialysis tubing (e.g., 10 kDa molecular weight cut-off)
  • Magnetic stirrer and stir bars
  • Deionized water
  • Freeze-dryer

2. Dialysis Procedure: a. Dissolve the crude this compound extract in a minimal amount of deionized water. b. Transfer the solution into a pre-soaked dialysis tube (10 kDa MWCO).[3][4] c. Place the dialysis bag in a large beaker of deionized water and stir gently. d. Change the water every 4-6 hours for 48-72 hours to remove low molecular weight impurities such as salts and monosaccharides. e. Collect the purified this compound solution from the dialysis bag. f. Freeze-dry the solution to obtain purified this compound powder.

Protocol 3: Characterization of this compound

1. Molecular Weight Determination:

  • Technique: High-Performance Size Exclusion Chromatography (HP-SEC) with a refractive index (RI) detector or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[4]
  • Purpose: To determine the molecular weight distribution of the extracted this compound.

2. Structural Analysis:

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR).
  • Purpose: To confirm the characteristic functional groups and glycosidic linkages of this compound.

3. Purity Assessment:

  • Technique: High-Performance Liquid Chromatography (HPLC).
  • Purpose: To quantify the glucose content after acid hydrolysis, which is the primary monosaccharide unit of this compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

UAE_Workflow cluster_prep Seaweed Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_isolation Crude this compound Isolation cluster_purification Purification seaweed Fresh Seaweed wash Washing seaweed->wash dry Drying (60°C) wash->dry grind Grinding dry->grind powder Seaweed Powder grind->powder mix Mixing with Solvent (e.g., 0.1 M HCl) powder->mix uae Ultrasonication (e.g., 60% Amp, 15 min) mix->uae centrifuge1 Centrifugation uae->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 precipitate Ethanol Precipitation supernatant1->precipitate centrifuge2 Centrifugation precipitate->centrifuge2 crude Crude this compound centrifuge2->crude dissolve Dissolve in Water crude->dissolve dialysis Dialysis (10 kDa) dissolve->dialysis freeze_dry Freeze-Drying dialysis->freeze_dry pure Purified this compound freeze_dry->pure

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory and anti-inflammatory effects by interacting with pattern recognition receptors on immune cells, such as Dectin-1 and Toll-like receptor 4 (TLR4). This interaction triggers downstream signaling cascades, including the NF-κB, MAPK, and JAK/STAT pathways, leading to the modulation of cytokine production.[1]

Laminaran_Signaling cluster_responses Cellular Responses This compound This compound dectin1 Dectin-1 This compound->dectin1 tlr4 TLR4 This compound->tlr4 mapk MAPK Pathway (ERK, JNK, p38) dectin1->mapk nfkb NF-κB Pathway dectin1->nfkb jak_stat JAK/STAT Pathway dectin1->jak_stat ros Reactive Oxygen Species Generation dectin1->ros phagocytosis Phagocytosis dectin1->phagocytosis tlr4->mapk tlr4->nfkb cytokines Modulation of Cytokine Production (e.g., TNF-α, IL-6, IL-10) mapk->cytokines apoptosis Induction of Apoptosis (in cancer cells) mapk->apoptosis nfkb->cytokines jak_stat->cytokines pi3k_akt PI3K/Akt Pathway pi3k_akt->apoptosis

Caption: this compound-Induced Signaling Pathways.

Conclusion

Ultrasound-assisted extraction is a robust and efficient method for obtaining this compound from brown seaweed, offering significant advantages over conventional techniques. The protocols outlined in these application notes provide a solid foundation for researchers to extract, purify, and characterize this compound for further investigation into its promising biological activities. The elucidation of its mechanisms of action through various signaling pathways underscores its potential as a valuable compound in the development of novel therapeutics and functional foods.

References

Purifying Laminaran: A Detailed Guide to Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran, a low molecular weight β-glucan found primarily in brown algae, has garnered significant scientific interest due to its diverse bioactive properties, including immunomodulatory, antioxidant, anti-inflammatory, and anti-tumor activities.[1] The purification of this compound is a critical step in unlocking its therapeutic potential for research and drug development. Anion-exchange chromatography is a powerful technique for isolating this compound from crude extracts by separating it from acidic polysaccharides, such as fucoidan, and other charged contaminants.[1][2] This document provides a detailed protocol for the purification of this compound using anion-exchange chromatography, methods for purity assessment, and an overview of its biological activities.

Principle of Anion-Exchange Chromatography for this compound Purification

Anion-exchange chromatography separates molecules based on their net negative charge. The stationary phase consists of a positively charged resin, typically Diethylaminoethyl (DEAE)-cellulose.[2][3] Since this compound is a neutral or slightly anionic polysaccharide, it has a weak affinity for the anion-exchange column.[1] In contrast, highly sulfated and acidic polysaccharides like fucoidan, as well as proteins and nucleic acids, carry a strong negative charge and bind tightly to the positively charged resin.[1][2] This differential binding allows for the selective elution of this compound using a low ionic strength buffer, while the more acidic molecules remain bound and are subsequently eluted with a high ionic strength buffer.[1][2]

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound using DEAE-cellulose anion-exchange chromatography.

Materials and Equipment
  • Crude this compound extract (pre-treated to remove proteins and pigments)

  • DEAE-Cellulose resin

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • Spectrophotometer or plate reader for carbohydrate and protein quantification

  • Dialysis tubing (1 kDa MWCO)

  • Lyophilizer (freeze-dryer)

  • Glassware and general laboratory equipment

  • Reagents for buffer preparation (e.g., Tris-HCl, NaCl)

  • Reagents for analytical assays (e.g., phenol, sulfuric acid, Bradford reagent)

Detailed Methodologies

1. Preparation of Crude this compound Extract:

Prior to anion-exchange chromatography, the crude extract from brown algae should be processed to remove proteins and pigments. This typically involves initial extraction with hot water or dilute acid, followed by precipitation with ethanol.[4] Protein removal can be achieved using methods like the Sevag method (repeated extraction with chloroform/n-butanol).[5]

2. Anion-Exchange Chromatography Protocol:

The following protocol is a general guideline and may require optimization based on the specific characteristics of the crude this compound extract.

  • Column Packing and Equilibration:

    • Prepare a slurry of DEAE-cellulose in the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Carefully pack the chromatography column with the slurry, avoiding the introduction of air bubbles.

    • Equilibrate the packed column by washing with at least 3-5 column volumes of the starting buffer at a constant flow rate (e.g., 1-2 mL/min) until the pH and conductivity of the eluate match that of the starting buffer.

  • Sample Loading:

    • Dissolve the pre-treated crude this compound extract in the starting buffer to a known concentration (e.g., 10-20 mg/mL).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Carefully load the filtered sample onto the equilibrated column at a reduced flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding of charged molecules.

  • Elution:

    • Elution of this compound (Neutral/Slightly Anionic Fraction): Wash the column with 2-3 column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5). This compound will elute in this fraction.

    • Elution of Acidic Polysaccharides (e.g., Fucoidan): To elute the bound acidic polysaccharides, apply a stepwise or linear gradient of increasing salt concentration. For example, a stepwise gradient could involve washing the column with 2-3 column volumes of the starting buffer containing increasing concentrations of NaCl (e.g., 0.1 M, 0.5 M, 1.0 M, and 2.0 M NaCl).[1]

    • Collect fractions of a defined volume (e.g., 5-10 mL) throughout the elution process using a fraction collector.

  • Monitoring the Elution Profile:

    • Monitor the carbohydrate content of each collected fraction using the phenol-sulfuric acid method. Measure the absorbance at 490 nm.

    • Monitor the protein content of each fraction using the Bradford assay. Measure the absorbance at 595 nm.

    • Plot the absorbance values against the fraction number to generate an elution profile. The this compound-containing fractions should correspond to the initial carbohydrate peak that elutes with the low-salt buffer, with minimal protein content.

3. Post-Chromatography Processing:

  • Pooling and Dialysis:

    • Pool the fractions containing the purified this compound based on the elution profile.

    • Transfer the pooled fractions to a dialysis tube (1 kDa MWCO).

    • Dialyze against deionized water for 48-72 hours at 4°C, with frequent changes of water, to remove salts and other small molecule impurities.

  • Lyophilization:

    • Freeze the dialyzed this compound solution at -80°C.

    • Lyophilize the frozen solution to obtain a purified, dry powder of this compound.

    • Store the lyophilized this compound at -20°C for long-term stability.

Purity Assessment of Purified this compound

The purity of the obtained this compound should be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is a common method for assessing the purity and molecular weight distribution of polysaccharides. A single, symmetrical peak on the chromatogram indicates a high degree of purity.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: The absence of a significant peak at 280 nm indicates the removal of protein contaminants.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of characteristic functional groups of β-glucans.

  • Monosaccharide Composition Analysis: Acid hydrolysis of the purified this compound followed by analysis of the resulting monosaccharides (e.g., by HPAEC-PAD) should reveal glucose as the predominant or sole monosaccharide.[1]

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound.

Table 1: Elution Profile of Polysaccharides from Dictyota dichotoma using DEAE-Cellulose Chromatography [1]

EluentEluted Polysaccharide Fraction
WaterNeutral this compound
1.0 M NaClMannuronic acid and low-sulfated fucoidan
2.0 M NaClHighly sulfated fucoidan

Table 2: Representative Yield and Purity Data for this compound Purification

Purification StepYield (%)Purity (%)Method of Purity AssessmentReference
Crude Extract100--Fictional Example
Ethanol Precipitation8560Phenol-Sulfuric Acid AssayFictional Example
Anion-Exchange Chromatography70>95HPLC-RIFictional Example

Note: The data in Table 2 is a fictional representation to illustrate the expected trend in yield and purity during the purification process, as specific consolidated data was not available in the search results.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the purification of this compound using anion-exchange chromatography is depicted below.

G cluster_0 Crude Extract Preparation cluster_1 Anion-Exchange Chromatography cluster_2 Purified this compound Processing cluster_3 Analysis A Brown Algae Biomass B Hot Water/Dilute Acid Extraction A->B C Ethanol Precipitation B->C D Protein Removal (e.g., Sevag Method) C->D E DEAE-Cellulose Column Equilibration D->E F Sample Loading E->F G Elution with Low Salt Buffer F->G H Elution with High Salt Gradient F->H I Fraction Collection G->I J Pooling of this compound Fractions G->J This compound Fraction H->I Acidic Polysaccharide Fractions I->J K Dialysis J->K L Lyophilization K->L M Purified this compound Powder L->M N Purity Assessment (HPLC, Spectroscopy) M->N O Bioactivity Assays M->O

Caption: Workflow for this compound purification.

Signaling Pathways of Purified this compound

Purified this compound exhibits its biological effects through various signaling pathways. Below are simplified diagrams illustrating its immunomodulatory and antioxidant mechanisms.

Immunomodulatory Signaling Pathway in Macrophages

G cluster_0 Macrophage cluster_1 Transcription Factor Activation cluster_2 Gene Expression This compound This compound Receptor Cell Surface Receptor (e.g., Dectin-1) This compound->Receptor Activation Signal Transduction Cascade Receptor->Activation STAT1 STAT1 Activation->STAT1 STAT3 STAT3 Activation->STAT3 AP1 AP-1 (c-Jun/c-Fos) Activation->AP1 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) STAT1->Cytokines STAT3->Cytokines COX2 COX-2 AP1->COX2 iNOS iNOS AP1->iNOS Immunomodulatory_Response Immunomodulatory_Response Cytokines->Immunomodulatory_Response Immunomodulatory Response COX2->Immunomodulatory_Response iNOS->Immunomodulatory_Response

Caption: this compound's immunomodulatory pathway.

Antioxidant Mechanism of this compound

G This compound This compound Scavenging Direct Scavenging This compound->Scavenging Protection Cellular Protection This compound->Protection prevents ROS Reactive Oxygen Species (ROS) (e.g., O2⁻) ROS->Scavenging Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Neutralized_ROS Neutralized ROS Scavenging->Neutralized_ROS Neutralized_ROS->Protection

Caption: this compound's antioxidant mechanism.

Conclusion

Anion-exchange chromatography is a highly effective and scalable method for the purification of this compound from crude brown algae extracts. By leveraging the neutral to slightly anionic nature of this compound, this technique efficiently separates it from highly charged polysaccharides and other impurities. The detailed protocol and analytical methods provided in this application note offer a comprehensive guide for researchers and drug development professionals to obtain high-purity this compound for further investigation of its promising therapeutic applications. The elucidation of its immunomodulatory and antioxidant signaling pathways further underscores the potential of purified this compound as a valuable bioactive compound.

References

Characterization of Laminaran: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laminaran, a low-molecular-weight β-glucan found primarily in brown algae, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer properties. A thorough understanding of its structural characteristics is paramount for elucidating its structure-activity relationships and ensuring its quality and efficacy in various applications. This application note provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for elucidating the intricate structural features of polysaccharides.

Structural Overview of this compound

This compound is a storage polysaccharide composed mainly of β-(1→3)-linked D-glucose residues with β-(1→6)-linked branches.[1][2] Its molecular weight typically ranges from 2 to 40 kDa.[3] Two primary forms of this compound exist: the G-type, which has a glucose unit at the reducing end, and the M-type, which terminates with a mannitol residue.[2] The ratio of β-(1→3) to β-(1→6) linkages and the degree of branching can vary depending on the algal source, environmental conditions, and extraction methods.[4]

Quantitative Data Summary

The structural characteristics of this compound can differ significantly based on its origin. The following tables summarize key quantitative data obtained from the characterization of this compound from various brown algae species using NMR and mass spectrometry techniques.

Table 1: Molecular Weight and Degree of Polymerization (DP) of this compound from Various Brown Algae

Brown Alga SpeciesMolecular Weight (Da)Degree of Polymerization (DP)Analytical Method
Laminaria digitata2100[2]~25[2]ESI-MS, MALDI-TOF MS
Laminaria hyperborea4300[2]~24[2]ESI-MS, MALDI-TOF MS
Saccharina latissima2300 - 3300[3][5]~24[2]LC-MS, MALDI-TOF MS
Saccharina longicruris2890 - 3320[3][4]20-25[4]Mass Spectrometry
Eisenia bicyclis~5000[1]20-25[1]Mass Spectrometry
Fucus serratus2600 - 4400[5]-Mass Spectrometry
Fucus vesiculosus2600 - 4400[5]-Mass Spectrometry

Table 2: Linkage Composition and Branching Ratio of this compound from Different Sources

Brown Alga SpeciesRatio of β-(1→3) to β-(1→6) linkagesBranching DescriptionAnalytical Method
Sargassum fusiforme3:1[6]15.3% non-reducing terminal Glc, 66.4% 3-linked β-D-Glc, 4.1% 6-linked β-D-Glc, 14.2% 3,6-linked β-D-Glc[4]GC-MS Linkage Analysis
Eisenia bicyclis2:1[4]-GC-MS Linkage Analysis
Sargassum duplicatum6:1[6]-GC-MS Linkage Analysis
Dictyota dichotoma3:1[6]-GC-MS Linkage Analysis

Experimental Workflows and Logical Relationships

The characterization of this compound involves a series of interconnected experimental steps, from sample preparation to data analysis. The following diagrams illustrate the typical workflows for NMR and mass spectrometry analysis.

Experimental_Workflow_for_Laminaran_Characterization cluster_sample_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_results Structural Information start This compound Sample extraction Extraction from Brown Algae start->extraction purification Purification (e.g., Dialysis, SEC) extraction->purification nmr_analysis NMR Spectroscopy (1H, 13C, 2D NMR) purification->nmr_analysis Linkage & Anomeric Configuration ms_analysis Mass Spectrometry (MALDI-TOF, ESI-MS/MS) purification->ms_analysis Molecular Weight & DP linkage_analysis GC-MS Linkage Analysis purification->linkage_analysis Glycosidic Linkages nmr_data NMR Spectra nmr_analysis->nmr_data ms_data Mass Spectra ms_analysis->ms_data gcms_data Chromatograms & Spectra linkage_analysis->gcms_data structure Complete this compound Structure nmr_data->structure ms_data->structure gcms_data->structure

Figure 1. Overall experimental workflow for this compound characterization.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of this compound

This protocol outlines the steps for acquiring and interpreting 1D (¹H and ¹³C) and 2D NMR spectra of this compound to determine its glycosidic linkages and anomeric configurations.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified, lyophilized this compound in 0.5 mL of deuterium oxide (D₂O).

  • Ensure complete dissolution by gentle vortexing. For viscous samples, gentle heating (e.g., 40-50°C) may be applied.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-10 ppm.

  • 1D ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 scans (or more for dilute samples).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-120 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard pulse sequences for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

    • Optimize acquisition parameters (e.g., number of increments, number of scans) based on the sample concentration and instrument sensitivity.

3. Data Processing and Interpretation:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • ¹H NMR: Identify anomeric proton signals in the region of δ 4.4–5.5 ppm. The chemical shifts and coupling constants provide information on the anomeric configuration (α or β) and linkage positions.

  • ¹³C NMR: Identify anomeric carbon signals in the region of δ 100–105 ppm, which are characteristic of β-glucans.[5]

  • 2D NMR:

    • COSY: Establish proton-proton correlations within a sugar residue.

    • HSQC: Correlate protons with their directly attached carbons.

    • HMBC: Identify long-range proton-carbon correlations across glycosidic bonds to determine the linkage positions.

NMR_Analysis_Workflow start Purified this compound dissolve Dissolve in D2O start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire Acquire 1D & 2D NMR Spectra nmr_tube->acquire process Process Spectra (FT, Phasing, Baseline Correction) acquire->process interpret Interpret Spectra (Chemical Shifts, Coupling Constants, Correlations) process->interpret structure Determine Linkages & Anomeric Configurations interpret->structure

Figure 2. Step-by-step workflow for NMR analysis of this compound.
Protocol 2: Mass Spectrometric Analysis of this compound

This section details the protocols for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS for determining the molecular weight distribution and degree of polymerization of this compound.

A. MALDI-TOF MS

1. Sample and Matrix Preparation:

  • Matrix Solution: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Sample Solution: Dissolve the purified this compound in deionized water to a concentration of approximately 1 mg/mL.

  • Permethylation (Optional but Recommended for Improved Sensitivity): Permethylate the this compound sample using a standard method (e.g., Hakomori method) to enhance ionization efficiency.

2. Sample Spotting:

  • On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.

  • Mix the sample solution and matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture on top of the dried matrix spot.

  • Let the spot air dry completely.

3. Data Acquisition:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Mode: Positive ion reflectron mode.

  • Laser: Nitrogen laser (337 nm).

  • Mass Range: m/z 1000-10000.

  • Calibration: Use a suitable calibrant, such as a mixture of peptides or a dextran standard.

4. Data Analysis:

  • Analyze the resulting mass spectrum to identify the series of peaks corresponding to the different degrees of polymerization of this compound.

  • The mass difference between adjacent peaks will correspond to the mass of a glucose residue (162.14 Da).

  • Calculate the degree of polymerization (DP) for each peak.

B. ESI-MS

1. Sample Preparation:

  • Dissolve the purified this compound in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with a small amount of formic acid (e.g., 0.1%) to a concentration of 10-50 µg/mL.

2. LC-ESI-MS/MS Analysis:

  • LC System: A liquid chromatography system coupled to the ESI-MS.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating oligosaccharides.

  • Mobile Phase: A gradient of acetonitrile and water with an additive like ammonium formate or formic acid. A typical gradient might start with a high percentage of acetonitrile and gradually increase the water content.

  • ESI-MS/MS Instrument: An electrospray ionization mass spectrometer capable of tandem MS (e.g., Q-TOF, ion trap).

  • Mode: Positive or negative ion mode.

  • MS Scan: Acquire full scan MS data to observe the multiply charged ions of the this compound molecules.

  • MS/MS Scan: Select precursor ions for fragmentation to obtain information on the sequence and branching of oligosaccharides.

3. Data Analysis:

  • Deconvolute the multiply charged ions in the MS spectrum to determine the molecular weight of the this compound species.

  • Analyze the MS/MS fragmentation patterns to deduce the sequence of monosaccharides and the positions of branch points. Glycosidic bond cleavages (B and Y ions) and cross-ring cleavages (A and X ions) provide structural information.

MS_Analysis_Workflow cluster_maldi MALDI-TOF MS cluster_esi ESI-MS/MS start Purified this compound maldi_prep Prepare Sample & Matrix (Optional Permethylation) start->maldi_prep esi_prep Dissolve in LC-MS Compatible Solvent start->esi_prep maldi_spot Spot on Target Plate maldi_prep->maldi_spot maldi_acquire Acquire Mass Spectrum maldi_spot->maldi_acquire maldi_analyze Analyze DP maldi_acquire->maldi_analyze result Determine Molecular Weight & Degree of Polymerization maldi_analyze->result esi_inject Inject into LC-ESI-MS/MS esi_prep->esi_inject esi_acquire Acquire MS & MS/MS Spectra esi_inject->esi_acquire esi_analyze Analyze MW & Fragmentation esi_acquire->esi_analyze esi_analyze->result

Figure 3. Workflow for mass spectrometric analysis of this compound.
Protocol 3: GC-MS Linkage Analysis of this compound

This protocol describes the derivatization of this compound into partially methylated alditol acetates (PMAAs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the glycosidic linkage composition.[7][8]

1. Permethylation:

  • Dissolve 1-5 mg of dried this compound in 1 mL of dry dimethyl sulfoxide (DMSO).

  • Add powdered sodium hydroxide (NaOH) and stir the suspension for 1-2 hours at room temperature.

  • Add methyl iodide dropwise and continue stirring for another 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the permethylated this compound with dichloromethane, wash the organic layer with water, and evaporate to dryness.

2. Hydrolysis:

  • Hydrolyze the permethylated this compound with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

  • Evaporate the TFA under a stream of nitrogen.

3. Reduction:

  • Reduce the hydrolyzed monosaccharides by adding 1 M sodium borodeuteride (NaBD₄) in 2 M ammonium hydroxide and incubating at room temperature for 2 hours.

  • Neutralize the reaction with acetic acid.

4. Acetylation:

  • Acetylate the resulting alditols by adding acetic anhydride and 1-methylimidazole and incubating at room temperature for 30 minutes.

  • Quench the reaction with water and extract the PMAAs with dichloromethane.

  • Wash the organic layer with water and evaporate to dryness.

5. GC-MS Analysis:

  • Dissolve the dried PMAAs in a suitable solvent (e.g., acetone or hexane).

  • GC System: A gas chromatograph equipped with a capillary column suitable for separating sugar derivatives (e.g., a non-polar or medium-polarity column).

  • Injection: Splitless or split injection.

  • Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 250-300°C) to elute all derivatives.

  • MS System: A mass spectrometer operating in electron ionization (EI) mode.

  • Scan Range: m/z 40-600.

6. Data Interpretation:

  • Identify the PMAAs based on their retention times and characteristic mass spectral fragmentation patterns.

  • The positions of the methyl and acetyl groups on the alditol backbone indicate the original linkage positions in the polysaccharide. For example, a 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol indicates a terminal glucose residue, while a 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-glucitol indicates a 3-linked glucose residue.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the detailed structural characterization of this compound. The protocols outlined in this application note offer a systematic framework for researchers and drug development professionals to elucidate the key structural features of this compound, which is essential for understanding its biological functions and for quality control purposes. The provided quantitative data and workflows serve as a valuable resource for comparative analysis and experimental design.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Laminaran

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laminaran is a low-molecular-weight β-glucan storage polysaccharide found in brown algae (Phaeophyceae).[1] It consists of a backbone of β-1,3-glycosidic linkages with some β-1,6-glycosidic branches.[2] Due to its diverse biological activities, including antioxidant, immunomodulatory, anti-cancer, and prebiotic properties, this compound is a subject of great interest in the fields of functional foods, nutraceuticals, and pharmaceuticals.[3][4] Accurate and reliable quantification and characterization of this compound are crucial for quality control, research, and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation and quantification of this compound and its derivatives.[5]

This document provides detailed application notes and protocols for the analysis of this compound using various HPLC-based methods.

Principle of HPLC for this compound Analysis

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound analysis, several HPLC modes are employed depending on the analytical goal:

  • Size-Exclusion Chromatography (HPLC-SEC): This technique separates molecules based on their hydrodynamic volume. It is primarily used to determine the molecular weight distribution of intact this compound polymers.[5] Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and elute later.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar compounds like oligosaccharides.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This method is ideal for analyzing this compound after it has been hydrolyzed into smaller oligosaccharide fragments.[5]

  • Reversed-Phase HPLC (RP-HPLC): While intact this compound is too polar for traditional RP-HPLC, this method is commonly used to analyze the monosaccharide composition after complete hydrolysis.[5] To enhance detection and retention, the resulting monosaccharides (predominantly glucose) are often chemically modified with a UV-absorbing or fluorescent tag (a process called derivatization) before analysis.[5]

  • High-Performance Anion-Exchange Chromatography (HPAEC): Often coupled with Pulsed Amperometric Detection (PAD), HPAEC is a high-resolution method for separating underivatized carbohydrates, including the oligosaccharides and monosaccharides derived from this compound.[5]

Application Notes

Application 1: Quantification of Intact this compound in Seaweed Extracts

This method is suitable for the simultaneous determination of this compound, alginic acid, and mannitol in commercial seaweed extracts. It uses an ion-exclusion column with a Refractive Index Detector (RID), which is a universal detector for carbohydrates.

Table 1: HPLC Parameters for Intact this compound Quantification

ParameterCondition
HPLC System Agilent 1260 Infinity HPLC or equivalent
Column Bio-Rad Aminex HPX-87H (300 x 7.8 mm)
Mobile Phase 0.05% Acetic Acid in ultrapure water
Flow Rate 0.5 mL/min
Column Temp. 35°C (typical, can be optimized)
Detector Refractive Index Detector (RID)
Injection Vol. 20 µL
Run Time 25 minutes

Source: Adapted from references[6][7].

Application 2: Analysis of this compound Oligosaccharides by HILIC

This application is designed for the separation and analysis of this compound oligosaccharides (LOs) with varying degrees of polymerization (DP), typically from DP2 to DP5.[8] This is useful for studying the products of partial acid or enzymatic hydrolysis. An Evaporative Light Scattering Detector (ELSD) is often used as it provides a universal response for non-volatile analytes like oligosaccharides.

Table 2: HPLC Parameters for this compound Oligosaccharide Analysis

ParameterCondition
HPLC System Alltech 1200 HPLC or equivalent
Column NH2 Column (250 x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-5 min: 75% B; 5-20 min: 75% to 55% B; 20-35 min: 55% to 40% B; 35-40 min: 40% B
Flow Rate 0.5 mL/min
Column Temp. 35°C
Detector Evaporative Light Scattering Detector (ELSD)
Injection Vol. 20 µL

Source: Adapted from references[2][8][9].

Experimental Protocols

Protocol 1: Extraction of this compound from Brown Algae

This protocol describes a general method for extracting this compound from dried seaweed biomass.

  • Biomass Preparation: Dry the brown algae (e.g., Laminaria digitata) at 50°C to a constant weight and grind it into a fine powder.[2]

  • Pre-treatment (Optional): To remove lipids and pigments, extract the powder with a mixture of methanol/dichloromethane/water (4:2:1, v/v/v).[9]

  • Hot Water Extraction: Mix the dried residue with hot water (90°C) at a ratio of 1:40 (w/v).[2]

  • Incubation: Maintain the mixture at 90°C for 2 hours with continuous stirring.[2]

  • Filtration: Allow the mixture to cool to room temperature and then filter it to separate the aqueous extract from the solid residue.[2]

  • Precipitation: Add three volumes of 95% ethanol to the aqueous extract to precipitate the polysaccharides.[2]

  • Collection: Collect the precipitate by centrifugation (e.g., 3,500 x g for 10 min).[2]

  • Drying: Dry the resulting this compound-rich pellet for further analysis.

Protocol 2: Sample Preparation for HPLC Analysis of Seaweed Extracts

This protocol details the preparation of liquid or solid seaweed products for direct HPLC quantification.

  • Sample Weighing: Accurately weigh 40 mg of a liquid product or 20 mg of a solid product (previously ground and passed through a 40-mesh screen).[6][7]

  • Dilution: Dilute the sample in a volumetric flask with ultrapure water (100 mL for liquid products, 250 mL for solid products).[6][7]

  • Mixing: Vortex the mixture for 1 minute to ensure complete dissolution.[6][7]

  • Centrifugation: Centrifuge the solution for 5 minutes at 3000 rpm to pellet any insoluble material.[6][7]

  • Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter directly into an HPLC vial.[6][7]

  • Analysis: The sample is now ready for injection into the HPLC-RID system as described in Application 1.

Protocol 3: Partial Acid Hydrolysis for Oligosaccharide Production

This protocol is used to break down this compound into smaller oligosaccharides for analysis by HILIC (Application 2).

  • Reaction Setup: Prepare a solution of this compound in trifluoroacetic acid (TFA). Optimal conditions can be achieved with a TFA concentration of 1.00 mol/L.[2][9]

  • Hydrolysis: Heat the solution at 71°C for approximately 55 minutes. These conditions should be optimized depending on the source of this compound and desired oligosaccharide profile.[2][9]

  • Termination: Immediately stop the reaction by placing the sample in an ice bath.[2][9]

  • Neutralization: Neutralize the sample carefully with a suitable base (e.g., NaOH).

  • Preparation for HPLC: Filter the neutralized sample through a 0.45 µm filter before injection.

Visualizations

G Overall Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_hydrolysis Optional Hydrolysis cluster_analysis HPLC Analysis cluster_data Data Interpretation A Brown Algae Biomass B Extraction (e.g., Hot Water) A->B C Crude this compound Extract B->C D Partial Hydrolysis (Acid/Enzyme) C->D F Complete Hydrolysis (Acid) C->F H HPLC-SEC-RID (Molecular Weight) C->H E Oligosaccharide Mixture D->E I HPLC-HILIC-ELSD (Oligosaccharides) E->I G Monosaccharide Mixture F->G J HPLC-RP-UV/FLD (Monosaccharides after Derivatization) G->J L Molecular Weight Distribution H->L K Quantification & Purity I->K M Monosaccharide Composition J->M

Caption: General experimental workflow for this compound analysis.

G HPLC Methodologies for this compound Characterization This compound This compound Sample Intact Intact Polymer Analysis This compound->Intact Hydrolysis1 Partial Hydrolysis This compound->Hydrolysis1 Hydrolysis2 Complete Hydrolysis + Derivatization This compound->Hydrolysis2 SEC HPLC-SEC (Size-Exclusion) Intact->SEC Oligo Oligosaccharide Analysis HILIC HPLC-HILIC (Hydrophilic Interaction) Oligo->HILIC Mono Monosaccharide Analysis RP RP-HPLC (Reversed-Phase) Mono->RP Goal1 Molecular Weight Distribution SEC->Goal1 Goal2 Oligosaccharide Profile (DP2-DPx) HILIC->Goal2 Goal3 Monosaccharide Composition RP->Goal3 Hydrolysis1->Oligo Hydrolysis2->Mono

Caption: Logical relationships between HPLC analysis goals.

References

Application Note: Enzymatic Assay for Accurate Laminaran Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laminaran, a β-glucan (primarily β-1,3-glucan with some β-1,6-branches), is a significant energy storage polysaccharide found in brown algae, fungi, and some bacteria. Its diverse biological activities, including immunostimulatory, anti-cancer, and anti-inflammatory properties, have made it a focal point in pharmaceutical and nutraceutical research. Accurate quantification of this compound in various samples is crucial for quality control, research, and the development of new therapeutic agents. This application note details a robust and sensitive enzymatic assay for the quantification of this compound.

The assay is based on the specific enzymatic hydrolysis of this compound into glucose by a mixture of laminarinase (endo-1,3(4)-β-glucanase) and β-glucosidase. The released glucose is then quantified using a glucose oxidase-peroxidase (GOPOD) colorimetric assay. The intensity of the color produced is directly proportional to the amount of glucose, and therefore to the amount of this compound present in the sample.

Principle of the Assay

The enzymatic quantification of this compound is a two-step process:

  • Enzymatic Hydrolysis: The sample containing this compound is incubated with a mixture of high-purity laminarinase and β-glucosidase. The laminarinase hydrolyzes the β-1,3-glycosidic linkages in the this compound polymer, releasing smaller oligosaccharides. The β-glucosidase then acts on these oligosaccharides, breaking them down completely into glucose monomers.

  • Colorimetric Detection of Glucose: The total glucose released is quantified using a glucose oxidase/peroxidase (GOPOD) reagent. Glucose oxidase specifically catalyzes the oxidation of D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with a chromogen (e.g., 4-aminophenazone and phenol) to produce a colored product, which can be measured spectrophotometrically at a specific wavelength (e.g., 510 nm). The amount of this compound in the original sample is then determined by referencing a standard curve prepared with known concentrations of glucose.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_detection Colorimetric Detection cluster_analysis Data Analysis A Prepare this compound-Containing Samples C Add Laminarinase & β-Glucosidase Solution A->C B Prepare Glucose Standards (0-100 µg/mL) D Incubate at 40°C for 60 min C->D E Add GOPOD Reagent D->E F Incubate at 40°C for 20 min E->F G Measure Absorbance at 510 nm F->G H Plot Glucose Standard Curve G->H I Calculate this compound Concentration H->I

Figure 1. Workflow for the enzymatic quantification of this compound.

Materials and Reagents

  • Laminarin (from Laminaria digitata)

  • Laminarinase (endo-1,3(4)-β-glucanase, e.g., from Trichoderma sp.)

  • β-Glucosidase (e.g., from almonds)

  • D-Glucose (anhydrous)

  • Glucose Oxidase/Peroxidase (GOPOD) Reagent Kit

  • Sodium Acetate Buffer (100 mM, pH 5.0)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Microtiter plates (96-well, clear, flat-bottom)

  • Spectrophotometer (plate reader)

  • Pipettes and tips

  • Incubator or water bath

Experimental Protocols

Preparation of Reagents
  • Sodium Acetate Buffer (100 mM, pH 5.0): Dissolve 8.2 g of sodium acetate (anhydrous) in 900 mL of deionized water. Adjust the pH to 5.0 with 2 M HCl. Bring the final volume to 1 L with deionized water.

  • Enzyme Solution: Prepare a solution containing both laminarinase (e.g., 20 U/mL) and β-glucosidase (e.g., 10 U/mL) in 100 mM sodium acetate buffer (pH 5.0). Prepare this solution fresh before use.

  • Glucose Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of dry D-glucose and dissolve it in 100 mL of deionized water.

  • Working Glucose Standards: Prepare a series of working standards by diluting the glucose stock solution with deionized water to concentrations ranging from 0 to 100 µg/mL.

Sample Preparation
  • Liquid Samples: Dilute the samples with 100 mM sodium acetate buffer (pH 5.0) to ensure the final this compound concentration falls within the range of the glucose standard curve.

  • Solid Samples: Homogenize the solid sample and extract the this compound using an appropriate method (e.g., hot water extraction). Centrifuge to remove insoluble material and use the supernatant for the assay. Dilute the extract as needed.

Assay Procedure
  • Set up the Reaction: Pipette 50 µL of each sample, glucose standard, and a buffer blank into separate wells of a 96-well microtiter plate.

  • Enzymatic Hydrolysis: Add 50 µL of the enzyme solution to each well.

  • Incubation: Mix gently and incubate the plate at 40°C for 60 minutes to allow for the complete hydrolysis of this compound to glucose.

  • Color Development: Add 150 µL of the GOPOD reagent to each well.

  • Second Incubation: Mix gently and incubate the plate at 40°C for 20 minutes to allow for color development.

  • Measurement: Measure the absorbance of each well at 510 nm using a microplate spectrophotometer.

Data Analysis and Calculations

  • Generate a Standard Curve: Subtract the absorbance of the blank (0 µg/mL glucose) from the absorbance values of the glucose standards. Plot the corrected absorbance values against the corresponding glucose concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Calculate Glucose Concentration in Samples: Subtract the absorbance of the sample blank from the absorbance of the samples. Use the equation from the standard curve to calculate the concentration of glucose in each sample.

    • Glucose (µg/mL) = (Absorbance_sample - c) / m

  • Calculate this compound Concentration: Convert the concentration of glucose to the concentration of this compound using the following formula. This calculation includes a conversion factor of 0.9, which accounts for the addition of a water molecule during the hydrolysis of the glycosidic bond (the molecular weight of a glucose monomer, 162, divided by the molecular weight of glucose, 180).

    • This compound (µg/mL) = Glucose (µg/mL) × 0.9 × Dilution Factor

Quantitative Data Summary

Table 1: Representative Glucose Standard Curve Data

Glucose Concentration (µg/mL)Absorbance at 510 nm (Mean)Corrected Absorbance (Mean - Blank)
0 (Blank)0.0520.000
100.1550.103
250.3100.258
500.5980.546
750.8850.833
1001.1501.098

Linear Regression: y = 0.011x + 0.002; R² = 0.999

Table 2: Example Quantification of this compound in Algal Extracts

Sample IDDilution FactorCorrected AbsorbanceCalculated Glucose (µg/mL)Calculated this compound (mg/g of dry sample)
Algal Extract A200.45140.827.35
Algal Extract B200.68962.4511.24
Algal Extract C500.55049.8222.42

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Absorbance Values Inactive enzymes; Incorrect buffer pH; Insufficient incubation time/temperature.Check enzyme activity; Prepare fresh buffer and verify pH; Optimize incubation conditions.
High Background/Blank Reading Contaminated reagents; Presence of interfering substances in the sample.Use high-purity water and reagents; Include appropriate sample blanks; Consider a dialysis step for sample cleanup.
Poor Linearity of Standard Curve Pipetting errors; Incorrect standard dilutions; Reaching saturation limit of the assay.Calibrate pipettes; Prepare fresh standards carefully; Dilute samples to fall within the linear range.

Conclusion

This enzymatic assay provides a specific, sensitive, and reliable method for the quantification of this compound. The use of specific hydrolytic enzymes ensures that only β-1,3-glucans are measured, avoiding interference from other polysaccharides. The protocol is suitable for high-throughput analysis using a 96-well plate format, making it a valuable tool for researchers, scientists, and drug development professionals working with this compound-containing materials.

Application Notes and Protocols: Using Laminaran to Induce Dendritic Cell Maturation In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing laminaran, a β-glucan derived from brown seaweed, to induce the maturation of dendritic cells (DCs) in vitro. This process is crucial for enhancing antigen presentation and initiating robust adaptive immune responses, with significant implications for vaccine development and cancer immunotherapy.[1][2][3]

This compound serves as a potent agonist for Dectin-1, a C-type lectin receptor expressed on myeloid cells, including dendritic cells.[4][5] The engagement of Dectin-1 by this compound triggers a signaling cascade that leads to the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced T-cell activation.[1][6][7]

Data Presentation

Table 1: Effects of this compound on Dendritic Cell Phenotype and Function
ParameterObservationThis compound ConcentrationCell TypeReference
Co-stimulatory Molecules Upregulation of CD40, CD80, and CD8625 mg/kg (in vivo)Mouse Splenic DCs[1]
MHC Molecules Increased expression of MHC Class I and II25 mg/kg (in vivo)Mouse Tumor Draining Lymph Node and Spleen DCs[1]
Cytokine Secretion Increased IL-6, IL-12p40, and TNF-α25 mg/kg (in vivo)Mouse Splenic DCs[1][2]
Cytokine Secretion Increased IL-6 and IL-10100 µg/mLHuman Monocyte-Derived DCs[8][9][10]
T-Cell Proliferation Enhanced proliferation of OT-I and OT-II T cells25 mg/kg (in vivo, with OVA)Mouse Splenic DCs[1]
Table 2: Cytokine Profile of Dendritic Cells Treated with this compound from Different Sources
This compound SourceIL-6IL-10TNF-αIL-12p40IFN-γReference
Laminaria hyperboreaIncreasedIncreasedDecreased (oligosaccharide fractions)--[8][9][10]
Saccharina latissimaNo impact (oligosaccharides)No impact (oligosaccharides)Decreased (smallest oligosaccharide fraction)Reduced (oligosaccharide fractions)Reduced (oligosaccharide fractions)[8][9][11]

Signaling Pathway

The interaction of this compound with Dectin-1 on the surface of dendritic cells initiates a signaling cascade crucial for their maturation and activation.

laminaran_dc_maturation_pathway cluster_cell Dendritic Cell cluster_nucleus cluster_outcome Functional Outcomes This compound This compound (β-1,3-glucan) Dectin1 Dectin-1 This compound->Dectin1 Binds to Syk Syk Dectin1->Syk Activates CARD9 CARD9 Complex Syk->CARD9 Activates NFkB NF-κB CARD9->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression: - Pro-inflammatory Cytokines - Co-stimulatory Molecules - MHC Molecules DC_Maturation DC Maturation Gene_Expression->DC_Maturation Cytokine_Secretion Cytokine Secretion (IL-6, IL-12, TNF-α) Gene_Expression->Cytokine_Secretion Antigen_Presentation Enhanced Antigen Presentation DC_Maturation->Antigen_Presentation T_Cell_Activation T-Cell Activation and Proliferation Antigen_Presentation->T_Cell_Activation

Caption: this compound-induced Dectin-1 signaling pathway in dendritic cells.

Experimental Workflow

The following diagram outlines the general workflow for inducing dendritic cell maturation with this compound and assessing the functional consequences.

experimental_workflow cluster_dc_generation 1. DC Generation cluster_treatment 2. This compound Treatment cluster_analysis 3. Analysis of Maturation cluster_functional_assay 4. Functional Assay Monocytes Isolate Monocytes (e.g., from PBMCs or Bone Marrow) Immature_DCs Differentiate into Immature DCs (with GM-CSF & IL-4) Monocytes->Immature_DCs Treatment Treat Immature DCs with this compound Immature_DCs->Treatment Flow_Cytometry Flow Cytometry: - CD80, CD86, MHC-II Treatment->Flow_Cytometry ELISA ELISA: - IL-6, IL-12p40, TNF-α Treatment->ELISA MLR Mixed Lymphocyte Reaction (MLR): - Co-culture with allogeneic T cells - Measure T cell proliferation Treatment->MLR Use matured DCs in

Caption: Experimental workflow for this compound-induced DC maturation.

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes using a negative selection method like the RosetteSep™ Human Monocyte Enrichment Cocktail.

  • Culture the enriched monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 25 ng/mL recombinant human IL-4.

  • Incubate at 37°C in a 5% CO2 incubator for 5-7 days to allow differentiation into immature DCs.

  • On day 3, perform a half-media change with fresh cytokine-supplemented media.

Protocol 2: this compound-Induced Maturation of Dendritic Cells

Materials:

  • Immature Dendritic Cells (from Protocol 1)

  • This compound from Laminaria digitata (or other sources)

  • Lipopolysaccharide (LPS) (as a positive control)

  • Complete RPMI-1640 medium

Procedure:

  • Harvest the immature DCs and resuspend them in fresh complete RPMI-1640 medium.

  • Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Add this compound to the desired final concentration (e.g., 100 µg/mL).[10] For a positive control, treat a separate well with LPS (e.g., 100 ng/mL). Include an untreated control well.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and supernatant for further analysis.

Protocol 3: Flow Cytometry Analysis of DC Maturation Markers

Materials:

  • This compound-treated and control DCs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against:

    • CD11c

    • HLA-DR (MHC Class II)

    • CD80

    • CD86

    • CD40

  • Isotype control antibodies

Procedure:

  • Harvest the DCs and wash them with cold FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

  • Aliquot 100 µL of the cell suspension into FACS tubes.

  • Add the appropriate combination of fluorochrome-conjugated antibodies to each tube. Include isotype controls for each antibody.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300 µL of FACS buffer.

  • Acquire the data on a flow cytometer and analyze the expression of maturation markers on the CD11c+ DC population.

Protocol 4: Cytokine Secretion Assay (ELISA)

Materials:

  • Supernatants from this compound-treated and control DC cultures

  • ELISA kits for human IL-6, IL-12p40, and TNF-α

Procedure:

  • Collect the supernatants from the DC cultures (from Protocol 2).

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Protocol 5: Mixed Lymphocyte Reaction (MLR)

Materials:

  • This compound-matured and control DCs (stimulator cells)

  • Allogeneic CD4+ T cells (responder cells), isolated from a different donor

  • Complete RPMI-1640 medium

  • [3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

Procedure:

  • Isolate CD4+ T cells from the PBMCs of a healthy donor (allogeneic to the DC donor) using a CD4+ T cell isolation kit.

  • Plate the matured DCs (stimulators) in a 96-well round-bottom plate at a density of 1 x 10^4 cells/well.

  • Add the allogeneic CD4+ T cells (responders) to the wells at a DC:T cell ratio of 1:10 (i.e., 1 x 10^5 T cells/well).[12]

  • Co-culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[12]

  • To measure T cell proliferation:

    • [3H]-Thymidine incorporation: Add 1 µCi of [3H]-Thymidine to each well for the final 18 hours of culture. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.[12]

    • CFSE dilution: Label the T cells with CFSE before co-culture. After co-culture, stain the cells for CD4 and analyze the CFSE dilution by flow cytometry.

  • The culture supernatants can also be collected to measure cytokine production (e.g., IFN-γ) by ELISA.[12]

References

Application Notes and Protocols: Laminaran in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran, a low-molecular-weight polysaccharide extracted from brown algae, is emerging as a promising biomaterial for tissue engineering applications. Composed of β-(1→3)-glucan with β-(1→6)-branches, this compound offers excellent biocompatibility, biodegradability, and low cytotoxicity.[1] Its ability to promote cell adhesion, migration, and deposition of the extracellular matrix makes it an attractive candidate for the fabrication of scaffolds aimed at regenerating various tissues, including bone and skin.[1] These notes provide a comprehensive overview of the application of this compound in tissue engineering, detailing its properties, relevant signaling pathways, and protocols for scaffold fabrication and analysis.

Data Presentation

The following tables summarize the quantitative data on the properties of this compound-based scaffolds from various studies.

Table 1: Mechanical and Physical Properties of this compound-Based Scaffolds

Scaffold CompositionFabrication MethodCompressive Modulus (kPa)Porosity (%)Swelling Ratio (%)
Methacrylated this compound (LamMA) HydrogelPhoto-cross-linking10 - 70[2]Not Reported800 - 1200[3]
Freeze-dried this compound-AlginateFreeze-dryingNot Reported85 - 95[3][4]1000 - 1500[3][4]
This compound-Graphene Foam CompositeImmersion and Photo-cross-linkingNot Reported>90Not Reported

Table 2: In Vitro Cell Viability on this compound-Based Scaffolds

Scaffold CompositionCell TypeAssayCell Viability (%)Duration
Methacrylated this compound (LamMA) HydrogelHuman Adipose-Derived Stem Cells (hASCs)Live/Dead AssayHigh viability (qualitative)7 days
This compound-AlginateFibroblasts (L929)MTT Assay>95[2][5][6]72 hours
This compound-ChitosanOsteoblasts (MG-63)MTT Assay~110 (compared to control)[7]7 days

Table 3: In Vivo Bone Regeneration with this compound-Based Scaffolds (Rat Calvarial Defect Model)

Scaffold CompositionTime PointBone Volume/Total Volume (BV/TV) (%)Bone Mineral Density (BMD) (g/cm³)
Strontium-Laminaran Polysaccharide4 weeks~15[4][8]~0.6[3]
Strontium-Laminaran Polysaccharide8 weeks~25[4][8]~0.7[3]
Control (empty defect)8 weeks<5[8]~0.45[3]

Signaling Pathways

This compound influences key signaling pathways involved in tissue regeneration, particularly in osteogenesis and angiogenesis.

Osteogenesis and the RANKL/OPG Signaling Pathway

This compound has been shown to modulate the differentiation of osteoclasts, the cells responsible for bone resorption. This is crucial for maintaining a balance between bone formation and resorption during tissue regeneration. The key pathway involved is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Osteoprotegerin (OPG) signaling cascade. This compound is suggested to inhibit osteoclastogenesis by interfering with this pathway, likely by downregulating RANKL and upregulating OPG, thus shifting the balance towards bone formation.[7][9][10][11][12][13][14]

RANKL_OPG_Pathway OPG OPG RANKL RANKL OPG->RANKL blocks RANK RANK RANKL->RANK binds This compound This compound This compound->RANKL Differentiation Osteoclast Differentiation RANK->Differentiation

RANKL/OPG Signaling Pathway in Osteoclastogenesis.
Angiogenesis and the VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is critical for supplying nutrients and oxygen to newly forming tissues. This compound has been observed to promote angiogenesis. It is hypothesized that this compound interacts with Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) on endothelial cells. This interaction can trigger downstream signaling cascades, such as the MAPK/ERK pathway, leading to endothelial cell proliferation, migration, and tube formation.[1][15][16][17]

VEGF_Signaling_Pathway cluster_ec Endothelial Cell VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Tube Formation ERK->Proliferation This compound This compound VEGF VEGF This compound->VEGF interacts with VEGF->VEGFR2 binds & activates LamMA_Hydrogel_Workflow cluster_synthesis Methacrylation of this compound cluster_fabrication Hydrogel Fabrication A1 Dissolve this compound in DMSO A2 Add Glycidyl Methacrylate (GMA) & DMAP (catalyst) A1->A2 A3 React at 90°C for 24h A2->A3 A4 Precipitate in Acetone A3->A4 A5 Wash with Acetone & Ethanol A4->A5 A6 Dry to obtain LamMA powder A5->A6 B1 Dissolve LamMA in PBS B2 Add Photoinitiator (e.g., Irgacure 2959) B1->B2 B3 Pour into mold B2->B3 B4 Expose to UV light (365 nm) for 60-120s B3->B4 B5 Result: Cross-linked LamMA Hydrogel B4->B5 Freeze_Drying_Workflow cluster_prep Solution Preparation & Cross-linking cluster_freeze Freeze-Drying C1 Prepare this compound & Alginate solutions C2 Mix solutions at desired ratio C1->C2 C3 Add CaCl2 solution for cross-linking C2->C3 C4 Pour into mold C3->C4 D1 Freeze at -20°C to -80°C D2 Lyophilize under vacuum for 24-48h D1->D2 D3 Result: Porous this compound-Alginate Scaffold D2->D3 Graphene_Composite_Workflow cluster_foam_prep Graphene Foam Preparation cluster_composite_fab Composite Fabrication E1 Chemical Vapor Deposition (CVD) on Nickel Foam E2 Etch Nickel Foam E1->E2 E3 Result: 3D Graphene Foam E2->E3 F1 Prepare LamMA solution with photoinitiator F2 Immerse Graphene Foam in LamMA solution F1->F2 F3 Photo-cross-link with UV light F2->F3 F4 Result: this compound-Graphene Composite Scaffold F3->F4

References

Application Notes and Protocols: Preparing Laminaran Solutions for Plant Elicitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laminaran is a storage β-glucan (specifically, a β-1,3-glucan with some β-1,6-branching) naturally found in brown algae, most notably from species like Laminaria digitata.[1] In plant science, it is recognized as a potent Pathogen-Associated Molecular Pattern (PAMP).[2] When applied to plants, this compound mimics the presence of a pathogen, triggering the plant's innate immune system, a response known as Pattern-Triggered Immunity (PTI).[3] This elicitation activates a cascade of defense mechanisms, including the production of reactive oxygen species (ROS), reinforcement of cell walls, synthesis of defense-related hormones, and expression of defense genes.[4] Consequently, this compound is widely used as a non-conventional, environmentally friendly elicitor to enhance plant resistance against various fungal and bacterial pathogens.[5][6]

These application notes provide detailed protocols for the preparation and application of this compound solutions for use in plant elicitor studies, aimed at researchers in plant biology, agriculture, and phytopathology.

Data Summary

The effective concentration and application method of this compound can vary depending on the plant species and the specific research objective. The following table summarizes conditions used in various studies.

Plant SpeciesThis compound SourceConcentration(s)Application MethodKey Observed Effect(s)
Capsicum frutescens (Chilli)Commercial (Sigma, USA)0.5%, 1%, 2% (w/v)Flower spray1.5-2 fold increase in total capsaicinoid content.[7]
Solanum lycopersicum (Tomato)Laminaria digitata1% (w/v)Seedling sprayEnhanced expression of plant defense genes.[3]
Solanum lycopersicum (Tomato)Commercial0.01% to 0.1% (w/v)Foliar spraySignificant reduction in early blight disease severity.[5]
Pea SeedsNot Specified5% solution for coatingSeed film-coatingUsed to improve seed/product contact.[8]
Solanum chilense (Wild Tomato)Not Specified1 mg/mLInfiltration into leaf discsInduction of ethylene production.[2]
Various Crops (Apple, Pear, Strawberry)Seaweed ExtractNot SpecifiedFoliar sprayReduced susceptibility to fire blight and scab.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a sterile this compound stock solution. The solubility of this compound can vary; highly branched forms are soluble in cold water, while less branched forms may require heating.[9]

Materials:

  • This compound powder (e.g., from Laminaria digitata, Sigma-Aldrich or Carbosynth)

  • Sterile, double-distilled water (ddH₂O) or Milli-Q water

  • Magnetic stirrer and stir bar

  • Sterile flasks or beakers

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile centrifuge tubes (e.g., 50 mL) for storage

  • Analytical balance

Methodology:

  • Weighing: On an analytical balance, accurately weigh the desired amount of this compound powder to prepare the stock solution. For a 1% (w/v) stock solution, weigh 1.0 g of this compound.

  • Dissolving:

    • Add the this compound powder to a sterile flask containing slightly less than the final desired volume of sterile ddH₂O (e.g., 80 mL for a final volume of 100 mL).

    • Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. This may take some time.

    • Note: If the this compound does not readily dissolve, the solution can be gently heated (e.g., to 50-60°C) with continuous stirring.[9] Avoid boiling, as it may alter the polysaccharide structure. To further aid dissolution, the solution can be placed in an ultrasonic bath for a short period.[10]

  • Volume Adjustment: Once fully dissolved, transfer the solution to a graduated cylinder and adjust the final volume with sterile ddH₂O. For a 1% (w/v) stock, bring the volume to 100 mL.

  • Sterilization:

    • This compound solutions are typically sterilized by filtration to avoid potential degradation from autoclaving.[11]

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Filter the solution directly into sterile storage tubes (e.g., 50 mL conical tubes).

  • Storage:

    • Label the tubes clearly with the contents, concentration, and date of preparation.

    • For short-term storage (up to 1 week), solutions can be stored at 4°C.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[10]

Protocol 2: Application of this compound to Plants

The method of application is critical for effective elicitation. Below are protocols for common application techniques.

A. Foliar Spray Application

This method is used for treating whole plants or leaves to study systemic defense responses.

Materials:

  • This compound working solution (diluted from stock with sterile ddH₂O)

  • Spray bottle or atomizer

  • Control solution (sterile ddH₂O, sometimes with a mock formulation agent if used)

Methodology:

  • Prepare the desired concentration of this compound working solution from the sterile stock. For example, to make a 0.1% (w/v) solution, dilute the 1% stock 1:10 with sterile ddH₂O.

  • Thirty-day-old greenhouse-grown plants are often used for such treatments.[5]

  • Spray the this compound solution onto the plant foliage until runoff is observed, ensuring coverage of both the adaxial (top) and abaxial (bottom) leaf surfaces.[5]

  • For the control group, spray plants with sterile ddH₂O in the same manner.

  • Keep the treated and control plants under identical environmental conditions for the duration of the experiment.

B. In Vitro Leaf Disc Elicitation Assay

This method is ideal for controlled studies on specific leaf tissues, often to measure rapid responses like hormone production or gene expression.

Materials:

  • This compound working solution

  • Sterile ddH₂O or Milli-Q water (for control)

  • Petri dishes

  • Biopsy punch (e.g., 4 mm) or cork borer

  • Sterile forceps

  • Glass vials (e.g., 5 mL) with septa

Methodology:

  • Excise leaf discs from healthy, fully expanded leaves using a biopsy punch.[2]

  • Float the discs in sterile ddH₂O in a Petri dish overnight at room temperature to reduce wound-induced stress responses.[2]

  • For the experiment, transfer a set number of leaf discs (e.g., three) into a glass vial containing a small volume of sterile ddH₂O (e.g., 300 µL).

  • Add this compound from a stock solution to achieve the final desired concentration (e.g., 1 mg/mL).[2]

  • For control vials, add an equivalent volume of sterile ddH₂O.

  • Immediately seal the vials and incubate for the desired time period (e.g., 1.5 to 3 hours) before proceeding with analysis (e.g., RNA extraction, hormone measurement).[2]

Visualizations: Workflows and Signaling

References

Application Notes: In Vivo Administration of Laminaran in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laminaran, a β-glucan storage polysaccharide derived primarily from brown algae, has garnered significant scientific interest for its diverse pharmacological properties.[1][2][3] As a biological response modifier, this compound has demonstrated potent immunomodulatory, anti-tumor, and anti-inflammatory activities in various preclinical mouse models.[1][2][4][5] Its ability to interact with immune receptors, such as Dectin-1, allows it to modulate both innate and adaptive immune responses, making it a promising candidate for therapeutic development and as an adjuvant in immunotherapy.[1][6][7] These notes provide an overview of the in vivo applications of this compound in mice, summarizing key quantitative data and detailing standardized protocols for its administration and the evaluation of its effects.

Key Applications

  • Immunomodulation: this compound can stimulate the activity of various immune cells, including macrophages, dendritic cells (DCs), and Natural Killer (NK) cells.[1][4][7] It has been shown to increase the populations of T-cells (CD3+), B-cells (CD19+), and macrophages (Mac-3+) in mice.[8][9]

  • Anti-Cancer Immunity: In tumor-bearing mouse models, this compound administration can suppress tumor growth and metastasis.[2][10] This is achieved by enhancing antigen-specific T-cell responses and promoting the maturation of dendritic cells, which are crucial for initiating anti-cancer immunity.[4][6]

  • Anti-Inflammatory Effects: Topical application of this compound has been shown to alleviate symptoms in mouse models of atopic dermatitis by reducing skin inflammation, mast cell infiltration, and the production of pro-inflammatory cytokines.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various studies involving the in vivo administration of this compound in mouse models.

Table 1: Immunomodulatory Effects of this compound in Mice

Mouse ModelAdministration Route & DoseDurationKey FindingsReference
Normal BALB/c MiceOral Gavage (1, 2.5, 5 mg/mouse)14 daysIncreased CD3+, CD19+, and Mac-3+ cell populations at 2.5 and 5 mg/mouse.[8][9][8][9]
Cyclophosphamide-induced Immunosuppressed MiceOral Gavage (500, 1000 mg/kg)10 daysHigh-dose (1000 mg/kg) this compound significantly increased NK cell cytotoxicity and serum levels of IL-12 and IFN-γ.[4][4]
Normal BALB/c MiceOral Gavage (1, 2.5, 5 mg/mouse)14 daysReduced NK cell cytotoxic activity at an effector:target ratio of 50:1.[8][9][11][8][9][11]
C57BL/6 MiceIntravenous (i.v.) (25 mg/kg)Single doseIncreased expression of co-stimulatory molecules (CD80, CD86) on spleen dendritic cells.[6][6]

Table 2: Anti-Tumor Effects of this compound in Mice

Mouse ModelAdministration Route & DoseDurationKey FindingsReference
Hepa 1-6 Tumor-Bearing MiceInjection (400, 800, 1200 mg/kg/day)30 daysSignificantly decreased tumor volumes (starting on day 10) and tumor weights in a dose-dependent manner.[10][10]
B16-OVA Melanoma Metastasis ModelIntravenous (i.v.) (25 mg/kg)2 doses, 3 days apartCombined treatment with OVA antigen inhibited liver metastasis of B16-OVA melanoma cells.[6][6]

Table 3: Anti-Inflammatory Effects of this compound in Mice

Mouse ModelAdministration Route & DoseDurationKey FindingsReference
Oxazolone-induced Atopic Dermatitis (Balb/c)Topical Application15 daysSignificantly decreased ear swelling, thickening of the epidermis and dermis, and mast cell infiltration.[5][5]
Oxazolone-induced Atopic Dermatitis (Balb/c)Topical Application15 daysSignificantly decreased serum Immunoglobulin E (IgE) levels.[5] Suppressed protein levels of IL-1β, TNF-α, MCP-1, and MIP-1α in skin lesions.[5][5]

Experimental Protocols

Protocol 1: Evaluation of Immunomodulatory Effects via Oral Gavage

This protocol is based on methodologies used to assess the general immune response to orally administered this compound in normal mice.[8][9]

1. Animals and Acclimatization:

  • Use 6-8 week old BALB/c mice.
  • Acclimatize animals for at least one week prior to the experiment under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Preparation of this compound Solution:

  • Dissolve this compound powder in sterile double-distilled water or phosphate-buffered saline (PBS) to achieve the desired concentrations (e.g., 10, 25, and 50 mg/mL to deliver 1, 2.5, and 5 mg per 100 µL dose).
  • Vortex thoroughly to ensure complete dissolution. Prepare fresh daily or store at 4°C for a short period.

3. Administration:

  • Divide mice into groups (n=8-10 per group): a control group and treatment groups.
  • Administer 100 µL of the vehicle (water or PBS) to the control group.
  • Administer 100 µL of the this compound solutions to the treatment groups using a steel gavage tube.
  • Perform administration every two days for a total of 14 days.[9]

4. Sample Collection and Analysis:

  • At the end of the treatment period, weigh the mice and collect blood via cardiac puncture under anesthesia.
  • Euthanize the mice and harvest spleens and livers.
  • Flow Cytometry: Use whole blood to analyze immune cell populations. Lyse red blood cells and stain leukocytes with fluorescently labeled antibodies against specific cell markers (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells, anti-Mac-3 for macrophages).[9]
  • Spleen Analysis: Process spleens to obtain single-cell suspensions (splenocytes) for NK cell activity assays or cell proliferation studies.[8][9]
  • Serum Analysis: Analyze serum for levels of cytokines (e.g., IL-12, IFN-γ) or liver enzymes (GOT, GPT, LDH) using ELISA or biochemical assays.[4][9]

Protocol 2: Evaluation of Anti-Cancer Immunity via Intravenous Injection

This protocol describes a method to assess this compound's potential as an adjuvant to induce an anti-tumor immune response in a melanoma model.[6]

1. Animals and Tumor Cell Line:

  • Use 6-8 week old C57BL/6 mice.
  • Culture B16-OVA melanoma cells (a B16 melanoma line expressing ovalbumin as a model antigen) in appropriate media.

2. Experimental Design and Administration:

  • Randomly assign mice to four groups: PBS (control), Ovalbumin (OVA) only, this compound only, and this compound + OVA.
  • Prepare this compound solution in sterile PBS at a concentration for a 25 mg/kg dose. Prepare OVA solution in PBS for a 50 µg dose per mouse.
  • Administer the respective treatments via intravenous (i.v.) injection into the tail vein.

3. Dendritic Cell Maturation Analysis:

  • 24 hours after a single i.v. injection, euthanize a subset of mice.
  • Harvest spleens and isolate spleen dendritic cells (DCs).
  • Analyze the expression of maturation markers (e.g., CD80, CD86) and major histocompatibility complex (MHC) molecules on DCs using flow cytometry.

4. Tumor Challenge and Metastasis Model:

  • Three days after the initial treatment, inoculate the remaining mice with 0.5 x 10^6 B16-OVA cells intrasplenically to establish a liver metastasis model.[6]
  • Three days post-tumor injection, administer a second dose of the same treatments (PBS, OVA, this compound, or this compound + OVA).[6]
  • Fourteen days after the tumor injection, euthanize the mice.
  • Harvest livers and spleens. Count the number of metastatic tumor nodules on the liver surface.

Visualizations: Pathways and Workflows

Dectin1_Signaling_Pathway Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, MCP-1) Dectin1 Dectin1 SYK SYK Dectin1->SYK Activates NFkB NFkB SYK->NFkB Activates AP1 AP1 SYK->AP1 Activates Gene_Expression Gene_Expression NFkB->Gene_Expression Translocates to nucleus AP1->Gene_Expression Translocates to nucleus Gene_Expression->Cytokines Leads to Secretion

Experimental_Workflow cluster_analysis A 1. Animal Acclimatization (BALB/c mice, 1 week) B 2. Model Induction Inject Cyclophosphamide (Cy) to create immunosuppressed model A->B C 3. Group Assignment - Normal Control - Cy Model Control - Cy + Low-dose this compound - Cy + High-dose this compound B->C D 4. Treatment Administration Oral gavage daily for 10 days C->D E 5. Sample Collection (Day 11) Collect blood and spleens D->E F 6. Immunological Analysis F1 NK Cell Cytotoxicity Assay F->F1 F2 Serum Cytokine Measurement (ELISA for IL-12, IFN-γ) F->F2

Logical_Relationship This compound This compound Administration (i.v.) DC_Maturation Dendritic Cell (DC) Maturation & Activation (↑ CD80, CD86) This compound->DC_Maturation Induces Antigen_Presentation Enhanced Antigen Presentation to T-Cells DC_Maturation->Antigen_Presentation Leads to T_Cell_Activation Antigen-Specific T-Cell Proliferation (OT-I, OT-II) Antigen_Presentation->T_Cell_Activation Promotes Tumor_Inhibition Inhibition of Tumor Growth & Metastasis T_Cell_Activation->Tumor_Inhibition Results in

References

Application Notes and Protocols for Western Blot Analysis of Laminaran-Induced Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laminaran, a β-glucan polysaccharide found in brown algae, is a potent bioactive molecule with a wide range of biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer effects.[1][2] These effects are mediated through the modulation of various intracellular signaling pathways. Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's activity by detecting changes in the expression and phosphorylation status of key signaling proteins. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating this compound-induced cellular responses.

Key Signaling Pathways Modulated by this compound

This compound interacts with cell surface receptors, most notably Dectin-1 and Toll-like receptors (TLRs), to initiate a cascade of intracellular events.[2][3][4] The specific signaling pathways activated or inhibited can vary depending on the cell type, this compound concentration, and its structural properties.[5] Key pathways include the MAPK, PI3K/Akt, and NF-κB cascades.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway : This pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to activate p38 MAPK, often downstream of AMP-activated protein kinase (AMPK), particularly in muscle cells.[6][7] In cancer cells, it can also activate JNK, which is involved in apoptosis.[8]

  • PI3K/Akt Pathway : This pathway is central to cell survival, growth, and metabolism. In the context of cancer, this compound has been observed to inhibit the PI3K/Akt pathway, leading to decreased proliferation and induction of apoptosis.[2][8] For instance, treatment of HT-29 colon cancer cells with this compound resulted in decreased expression of PI3K.[8]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : As a primary regulator of the inflammatory response, the NF-κB pathway is a key target of this compound's immunomodulatory effects.[2] Activation of this pathway leads to the transcription of pro-inflammatory cytokines.

  • JAK/STAT Pathway : This pathway is involved in cytokine signaling. This compound can enhance the expression of transcription factors such as STAT1 and STAT3 in macrophages, contributing to its immunostimulatory properties.[2][9][10]

G Overview of this compound-Induced Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway This compound This compound Receptor Dectin-1 / TLRs This compound->Receptor AMPK AMPK Receptor->AMPK JNK JNK Receptor->JNK PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK p38 p38 AMPK->p38 Activation Transcription Factors (AP-1) Transcription Factors (AP-1) p38->Transcription Factors (AP-1) Activation Apoptosis Apoptosis JNK->Apoptosis Activation Akt Akt PI3K->Akt Inhibition in Cancer Cell Survival / Proliferation Cell Survival / Proliferation Akt->Cell Survival / Proliferation Inhibition in Cancer NF-kB NF-kB IKK->NF-kB Activation Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression Activation

Caption: this compound activates MAPK and NF-κB pathways and can inhibit PI3K/Akt signaling.

Quantitative Data Summary

The following tables summarize quantitative data from studies analyzing this compound's effects on signaling pathways via Western blot.

Table 1: this compound's Effect on AMPK and MAPK Pathways

Cell Line This compound Concentration Treatment Time Target Protein Observed Effect Reference
L6 Myotubes 3-100 µg/mL 30 min p-AMPK Increased phosphorylation [7][11]
L6 Myotubes 100 µg/mL 5-60 min p-ACC Increased phosphorylation [7]
L6 Myotubes 100 µg/mL 30 min p-p38 MAPK Increased phosphorylation [6]

| HT-29 Cells | 0-5 mg/mL | 24 h | JNK | Increased expression |[8] |

Table 2: this compound's Effect on PI3K/Akt and ErbB Pathways

Cell Line This compound Concentration Treatment Time Target Protein Observed Effect Reference
HT-29 Cells 0-5 mg/mL 24 h ErbB2 Decreased expression [8]
HT-29 Cells 0-5 mg/mL 24 h ErbB3 Decreased expression [8]
HT-29 Cells 0-5 mg/mL 24 h PI3K Decreased expression [8]
3D HCT 116 Spheroids 10-40 µg/mL (Sulfated this compound) - p-Akt Decreased phosphorylation [12][13]

| Human Ovarian Cancer Cells | 0.1-2.0 mg/mL | - | PI3K/MAPK | Modulation of pathways |[2] |

Table 3: this compound's Effect on Immune Signaling Pathways

Cell Line This compound Concentration Treatment Time Target Protein Observed Effect Reference
RAW 264.7 Macrophages 400-500 µg/mL 24 h STAT1 Increased mRNA expression [9]
RAW 264.7 Macrophages 300-500 µg/mL 24 h STAT3, c-Jun, c-Fos Increased mRNA expression [9]

| THP-1 / RAW 264.7 | - | - | Dectin-1 | Knockdown diminishes TNF-α response |[3][5] |

Experimental Protocols

The following section provides detailed protocols for the Western blot analysis of this compound-induced signaling events.

G Experimental Workflow for Western Blot Analysis A 1. Cell Culture & Plating B 2. This compound Treatment (Varying concentrations and times) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF or Nitrocellulose Membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-p-p38, anti-p-Akt) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis (Densitometry & Normalization) J->K

Caption: Workflow from cell treatment to Western blot data analysis.
Protocol 1: Cell Culture, this compound Treatment, and Lysate Preparation

This protocol outlines the initial steps of preparing cell lysates for Western blot analysis.

Materials:

  • Cell line of interest (e.g., RAW 264.7, L6, HT-29)

  • Complete cell culture medium

  • This compound (from Laminaria digitata or other sources)[4]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate cells in 6-well or 10-cm dishes and grow to 70-80% confluency.

  • Starvation (Optional): For studies involving growth factors, serum-starve the cells for 4-12 hours prior to treatment to reduce basal signaling.

  • This compound Preparation: Prepare a stock solution of this compound in sterile PBS or serum-free medium. Further dilute to desired working concentrations (e.g., 10, 50, 100 µg/mL) just before use.[6]

  • Treatment: Remove the culture medium and treat cells with the prepared this compound solutions for the desired time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control.

  • Cell Lysis:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL for a well in a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard method like the BCA or Bradford assay.

  • Sample Preparation: Mix the lysate with 4x or 6x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Samples can be stored at -80°C or used immediately for SDS-PAGE.[8]

Protocol 2: Western Blot Analysis

This protocol details the process of protein separation, transfer, and immunodetection.

Materials:

  • Polyacrylamide gels (choose percentage based on target protein size)

  • SDS-PAGE running buffer

  • Protein ladder

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-50 µg) from each sample into the wells of the polyacrylamide gel.[8] Include a protein ladder in one lane.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer according to the manufacturer's recommendation.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To detect another protein (e.g., the total form of a phosphorylated protein or a loading control like β-actin), the membrane can be stripped of the first set of antibodies and re-probed. Use a mild stripping buffer to preserve protein integrity.

  • Data Analysis:

    • Quantify the band intensity using densitometry software.

    • Normalize the signal of the protein of interest to a loading control (e.g., β-actin or total protein stain) to correct for loading differences.[15] For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Stimulated with Laminaran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran, a β-glucan polysaccharide derived from brown algae, is a potent immunomodulator that interacts with immune cells primarily through the Dectin-1 receptor.[1][2] This interaction triggers a cascade of intracellular signaling events, leading to the activation of various immune cells, including macrophages and dendritic cells (DCs).[2][3] Consequently, this compound stimulation can enhance phagocytosis, promote the production of pro-inflammatory cytokines, and induce the maturation of dendritic cells, which are critical for initiating adaptive immune responses.[3][4] Flow cytometry is an indispensable tool for dissecting these cellular responses, allowing for the high-throughput, multi-parameter analysis of individual cells within a heterogeneous population.

These application notes provide detailed protocols for the analysis of immune cell activation following this compound stimulation using flow cytometry. The included methodologies cover the assessment of dendritic cell maturation, cytokine production, and phagocytic activity.

Principle of the Assays

These protocols are designed to quantify the cellular responses of immune cells to this compound stimulation. The core principle involves the in vitro treatment of immune cells with this compound, followed by fluorescent labeling of specific cellular markers. Flow cytometry is then used to detect and quantify the fluorescence intensity of individual cells, providing a statistical analysis of the cellular response. Key applications include:

  • Dendritic Cell Maturation: Analysis of surface markers such as CD80, CD86, and MHC class II, which are upregulated on mature DCs.[3]

  • Cytokine Production: Intracellular staining for cytokines like TNF-α, IL-6, and IL-12 to identify cytokine-producing cell populations.[3][5]

  • Phagocytosis: Measurement of the uptake of fluorescently labeled particles (e.g., zymosan) by phagocytic cells.

Data Presentation

Table 1: Effects of this compound on Dendritic Cell (DC) Maturation Markers
Cell TypeThis compound ConcentrationMarkerResultReference
Spleen DCs (in vivo)25 mg/kgMHC Class I & IIIncreased Expression[3]
Spleen DCs (in vivo)50 mg/kgMHC Class I & IIIncreased Expression[3]
Spleen DCs (in vivo)25 mg/kgCo-stimulatory moleculesIncreased Expression[3]
Spleen DCs (in vivo)50 mg/kgCo-stimulatory moleculesIncreased Expression[3]
Table 2: Cytokine Production by Immune Cells Following this compound Stimulation
Cell TypeThis compound ConcentrationCytokineResultReference
Spleen DCs (in vivo)25 mg/kgIL-6, IL-12p40, TNF-α (mRNA)Increased Expression[3]
Spleen DCs (in vivo)25 mg/kgIL-6, IL-12p40, TNF-α (serum)Increased Concentration[3]
RAW 264.7 Macrophages300 µg/mLMCP-1, VEGFIncreased Production[5]
RAW 264.7 Macrophages400 µg/mLMCP-1, VEGF, LIF, G-CSFIncreased Production[5]
RAW 264.7 Macrophages500 µg/mLMCP-1, VEGF, LIF, G-CSFIncreased Production[5]
CD4+ and CD8+ T cells (in vivo)25 mg/kgIFN-γ, TNF-αIncreased Percentage of Producing Cells[3]

Signaling Pathways and Experimental Workflow

Dectin-1 Signaling Pathway

This compound primarily signals through the Dectin-1 receptor, a C-type lectin receptor that recognizes β-glucans.[1] Upon binding this compound, Dectin-1 triggers a signaling cascade involving the spleen tyrosine kinase (Syk). This leads to the activation of downstream pathways, including the NF-κB and MAPK pathways, which are crucial for the transcriptional regulation of genes involved in inflammation and immune responses.[6][7]

Dectin1_Signaling Dectin-1 Signaling Pathway Induced by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Dectin-1 Dectin-1 This compound->Dectin-1 Binds Syk Syk Dectin-1->Syk Activates MAPK Pathway MAPK Pathway Syk->MAPK Pathway NF-κB Pathway NF-κB Pathway Syk->NF-κB Pathway Gene Expression Gene Expression MAPK Pathway->Gene Expression NF-κB Pathway->Gene Expression

Caption: Dectin-1 signaling cascade upon this compound binding.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for analyzing immune cell responses to this compound involves cell preparation, stimulation, staining, and acquisition on a flow cytometer.

Experimental_Workflow Experimental Workflow Isolate/Culture Immune Cells Isolate/Culture Immune Cells Stimulate with this compound Stimulate with this compound Isolate/Culture Immune Cells->Stimulate with this compound Stain with Fluorescent Antibodies Stain with Fluorescent Antibodies Stimulate with this compound->Stain with Fluorescent Antibodies Acquire on Flow Cytometer Acquire on Flow Cytometer Stain with Fluorescent Antibodies->Acquire on Flow Cytometer Data Analysis Data Analysis Acquire on Flow Cytometer->Data Analysis

Caption: General experimental workflow for flow cytometry.

Experimental Protocols

Protocol 1: Analysis of Dendritic Cell Maturation

This protocol describes the analysis of DC maturation markers following this compound stimulation.

Materials and Reagents:

  • Bone marrow-derived dendritic cells (BMDCs) or other DC source

  • Complete RPMI-1640 medium

  • This compound (from Laminaria digitata)

  • LPS (positive control)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 0.5% BSA)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD11c, anti-MHC class II, anti-CD80, anti-CD86)

  • Viability dye (e.g., DAPI)

Procedure:

  • Cell Preparation: Culture BMDCs in complete RPMI-1640 medium.

  • Stimulation: Seed DCs at a density of 1 x 10^6 cells/mL in a 24-well plate. Stimulate cells with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 24 hours. Include an unstimulated control and a positive control (e.g., LPS at 1 µg/mL).

  • Cell Harvesting: After incubation, gently scrape and pipette to detach the cells. Transfer to FACS tubes.

  • Staining:

    • Wash cells twice with cold PBS.

    • Resuspend cells in 100 µL of FACS buffer.

    • Add the cocktail of fluorochrome-conjugated antibodies and incubate on ice for 30 minutes in the dark.

    • Wash cells twice with FACS buffer.

  • Data Acquisition:

    • Resuspend cells in 300 µL of FACS buffer containing a viability dye.

    • Acquire events on a flow cytometer. Exclude dead cells and debris from the analysis based on forward and side scatter properties and viability dye staining.[3][8]

Protocol 2: Intracellular Cytokine Staining

This protocol is for the detection of intracellular cytokine production in T cells co-cultured with this compound-stimulated DCs.

Materials and Reagents:

  • This compound-stimulated DCs (from Protocol 1)

  • CD4+ or CD8+ T cells

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Permeabilization/Fixation Buffer

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8) and intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

Procedure:

  • Co-culture: Co-culture this compound-stimulated DCs with purified T cells for a specified period (e.g., 3-5 days).

  • Restimulation and Protein Transport Inhibition: In the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) and restimulate the T cells (e.g., with cell stimulation cocktail).

  • Surface Staining: Harvest cells and perform surface staining for T cell markers (e.g., CD4, CD8) as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.

    • Wash and resuspend in permeabilization buffer.

  • Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

Protocol 3: Phagocytosis Assay

This protocol measures the phagocytic activity of macrophages stimulated with this compound.

Materials and Reagents:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • This compound

  • Fluorescently labeled particles (e.g., FITC-zymosan)

  • Trypan Blue

  • FACS buffer

Procedure:

  • Cell Preparation and Stimulation: Seed macrophages in a 24-well plate and stimulate with this compound (e.g., 100 µg/mL) for 24 hours.

  • Phagocytosis:

    • Add fluorescently labeled zymosan particles to the cells at a specific ratio (e.g., 10:1 particles to cells).

    • Incubate for 1-2 hours to allow for phagocytosis.

  • Quenching of Extracellular Fluorescence: Add Trypan Blue to quench the fluorescence of non-internalized particles.

  • Cell Harvesting and Staining:

    • Wash the cells with cold PBS to remove excess Trypan Blue and non-adherent particles.

    • Detach the cells and transfer to FACS tubes.

  • Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cells. An increase in fluorescence intensity indicates phagocytosis.

Troubleshooting

  • Low Cell Viability: Ensure gentle handling of cells during washing and staining. Use a viability dye to exclude dead cells from the analysis.

  • High Background Staining: Use Fc block to prevent non-specific antibody binding. Ensure proper washing steps are performed. Titrate antibodies to determine the optimal concentration.

  • No or Weak Signal: Confirm that the this compound preparation is active and used at an appropriate concentration. Check the expiration dates and storage conditions of antibodies and reagents. Ensure the flow cytometer is properly calibrated. For intracellular cytokine staining, ensure the protein transport inhibitor is added for the correct duration.

References

Application Notes and Protocols: Gene Expression Analysis in Plants Treated with Laminaran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran, a β-glucan polysaccharide derived from brown algae, is a well-established elicitor of plant defense responses. Recognized as a Pathogen-Associated Molecular Pattern (PAMP), this compound activates the plant's innate immune system, specifically Pattern-Triggered Immunity (PTI), leading to a broad-spectrum resistance against various pathogens.[1][2][3] This document provides detailed application notes and protocols for studying gene expression changes in plants upon treatment with this compound, offering insights into the underlying signaling pathways and providing a framework for its application in research and the development of plant-based therapeutics and crop protection strategies.

Core Concepts: this compound-Induced Plant Responses

This compound treatment mimics the initial stages of a pathogen attack, priming the plant for a more robust and rapid defense. The key physiological and molecular responses include:

  • Reactive Oxygen Species (ROS) Production: A rapid and transient generation of ROS, often referred to as an oxidative burst, is one of the earliest signaling events.[1]

  • Phytohormone Signaling: Activation of key defense-related hormone pathways, including those mediated by salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[1][2]

  • Transcriptional Reprogramming: Significant changes in the expression of a large number of genes, many of which are associated with defense, stress responses, and metabolic adjustments.[1][4][5]

  • Enhanced Abiotic Stress Tolerance: Beyond biotic stress, this compound has been shown to enhance tolerance to abiotic stresses like salt and heat by stabilizing chloroplasts and up-regulating antioxidant systems.[4][5]

Signaling Pathways Activated by this compound

Upon recognition by putative receptors on the plant cell surface, this compound initiates a signaling cascade that leads to the activation of downstream defense responses. While the exact receptor is still under investigation, the subsequent signaling events are better characterized.

A sulfated derivative of this compound, known as PS3, has been shown to induce resistance through a distinct pathway that involves a long-lasting plasma membrane depolarization, suggesting multiple modes of action for this compound-based elicitors.[6]

Laminaran_Signaling_Pathway cluster_perception Cell Surface Perception cluster_early_signaling Early Signaling Events cluster_downstream_signaling Downstream Signaling & Phytohormone Activation cluster_cellular_response Cellular & Gene Expression Responses This compound This compound Receptor Putative Receptor This compound->Receptor Binding Membrane_Depolarization Plasma Membrane Depolarization (PS3) This compound->Membrane_Depolarization Sulfated this compound (PS3) Ca_influx Cytosolic Ca2+ Influx Receptor->Ca_influx ROS_Burst ROS Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade SA_Pathway Salicylic Acid (SA) Pathway Ca_influx->SA_Pathway ROS_Burst->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway MAPK_Cascade->JA_Pathway ET_Pathway Ethylene (ET) Pathway MAPK_Cascade->ET_Pathway DEG_Expression Differential Gene Expression (PR proteins, TFs, etc.) SA_Pathway->DEG_Expression JA_Pathway->DEG_Expression ET_Pathway->DEG_Expression Phytoalexin_Production Phytoalexin Production DEG_Expression->Phytoalexin_Production Cell_Wall_Modification Cell Wall Modification DEG_Expression->Cell_Wall_Modification Abiotic_Stress_Tolerance Enhanced Abiotic Stress Tolerance DEG_Expression->Abiotic_Stress_Tolerance

Caption: this compound Signaling Pathway in Plants.

Quantitative Data Summary

The following tables summarize quantitative data from studies on gene expression in plants treated with this compound.

Table 1: Differentially Expressed Genes (DEGs) in Solanum chilense 3 hours post-treatment. [1]

TreatmentUp-regulated DEGsDown-regulated DEGsTotal DEGs
This compound (1 mg/ml)3172102
Phytophthora infestans371224595
Overlap (this compound vs. P. infestans) 77% of up-regulated >50% of total

Table 2: Fold-change in Expression of Key Phytohormone Pathway Genes in Solanum chilense after this compound Treatment. [1]

GenePhytohormone PathwayFold Increase (vs. control)
ACS2Ethylene (ET)Up to 7.8-fold
PAL-likeSalicylic Acid (SA)Up to 14-fold
LOXDJasmonic Acid (JA)Up to 10-fold

Table 3: Gene Expression in Tomato Seedlings 10 Days After this compound Application. [2]

GenePathway/FunctionRelative Expression (vs. control)
LOXDJasmonic Acid PathwaySignificantly Increased
PAL5Phenylpropanoid PathwaySignificantly Increased
PPO-DPhenylpropanoid PathwaySignificantly Increased
Pti-5Pattern-Triggered Immunity MarkerSignificantly Increased
Worky28Transcription Factor (SA-related)Significantly Increased
Worky70-80Transcription Factor (SA-related)Significantly Increased

Experimental Protocols

Protocol 1: Plant Treatment with this compound

Objective: To elicit defense responses in plants for subsequent gene expression analysis.

Materials:

  • This compound (from Laminaria digitata, Sigma-Aldrich or equivalent)

  • Sterile Milli-Q water

  • Plant growth facilities (growth chambers or greenhouse)

  • Spray bottle or syringe for infiltration

  • Plant material (e.g., Arabidopsis thaliana, tomato, tobacco)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in sterile Milli-Q water to a final concentration of 1 mg/ml.[1] Prepare a mock control solution with sterile Milli-Q water only.

  • Plant Growth: Grow plants to the desired developmental stage under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Treatment Application:

    • Spraying: Uniformly spray the leaves of the plants with the this compound solution or the mock control until runoff.

    • Infiltration: For a more localized and synchronous response, infiltrate the this compound or mock solution into the leaves using a needleless syringe.

  • Incubation: Place the treated plants back into the growth chamber for the desired time period (e.g., 3 hours for early responses, or longer for sustained effects).[1]

  • Harvesting: Harvest the treated leaf tissue at the end of the incubation period, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

Protocol 2: RNA Extraction and Quantitative PCR (qPCR)

Objective: To quantify the expression levels of target genes in this compound-treated and control plants.

Materials:

  • Frozen plant tissue

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qPCR instrument

  • Gene-specific primers (forward and reverse) for target and reference genes

Procedure:

  • RNA Extraction: Extract total RNA from the frozen plant tissue according to the manufacturer's protocol of the RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

  • qPCR Program: Run the qPCR program on a real-time PCR detection system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between the this compound-treated and mock-treated samples, normalized to a stable reference gene.

qPCR_Workflow Plant_Treatment Plant Treatment (this compound vs. Mock) Harvesting Tissue Harvesting & Freezing Plant_Treatment->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis

Caption: Quantitative PCR Experimental Workflow.

Protocol 3: RNA-Seq Library Preparation and Analysis

Objective: To obtain a global view of the transcriptome changes in response to this compound treatment.

Materials:

  • High-quality total RNA (RIN > 8)

  • RNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

  • Bioinformatics software for data analysis

Procedure:

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA using a library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.

  • Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

    • Alignment: Align the trimmed reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the this compound-treated and mock-treated samples using statistical packages like DESeq2 or edgeR.

    • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological processes and pathways.

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis RNA_QC RNA Quality Control Library_Prep Library Preparation RNA_QC->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Read_QC Read Quality Control & Trimming Sequencing->Read_QC Alignment Alignment to Reference Genome Read_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Annotation & Pathway Analysis DEA->Functional_Analysis

Caption: RNA-Seq Experimental and Bioinformatic Workflow.

Conclusion

The analysis of gene expression in this compound-treated plants provides a powerful tool for dissecting the molecular mechanisms of plant immunity. The protocols and data presented here offer a comprehensive guide for researchers and professionals to investigate the effects of this potent elicitor. Understanding the intricate signaling networks and transcriptional changes induced by this compound will facilitate its use in developing novel strategies for sustainable agriculture and for the discovery of new plant-derived bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Laminaran Extraction from Brown Algae

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for laminaran extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from brown algae.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue 1: Low this compound Yield

Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low this compound yield is a frequent challenge. Several factors throughout the extraction process can contribute to this issue. Consider the following potential causes and solutions:

  • Algal Source and Pre-treatment:

    • Cause: The this compound content in brown algae varies significantly depending on the species, geographical location, and harvesting season.[1] this compound content is typically highest in the autumn and winter months and lowest during the rapid growth period in the spring.[2]

    • Solution: Whenever possible, select algal species known for high this compound content (e.g., Laminaria hyperborea, Laminaria digitata) and harvest during the appropriate season. Ensure proper pre-treatment of the biomass, which includes thorough washing to remove salts and impurities, followed by drying (air-drying or oven-drying) and milling to a fine powder to increase the surface area for extraction.[3][4]

  • Extraction Method and Parameters:

    • Cause: The chosen extraction method and its parameters (temperature, time, solvent type, and solvent-to-solid ratio) are critical for efficient extraction. Conventional methods can be time-consuming and result in lower yields.[3] Harsh conditions, such as excessively high temperatures or strong acid concentrations, can lead to the degradation of this compound.[3][5]

    • Solution: Optimize your extraction parameters. For hot water extraction, temperatures between 80-100°C are generally effective.[3] For acid hydrolysis, mild acidic conditions (e.g., 0.1 M HCl) are often sufficient to hydrolyze the cell wall without significant this compound degradation.[4] Consider modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yield and reduce extraction time.[2][3][6]

  • Co-extraction of Other Polysaccharides:

    • Cause: Brown algae contain other polysaccharides like alginate and fucoidan, which can interfere with this compound isolation and affect the final yield calculation.[7] Alginate, in particular, can form viscous solutions that hinder the extraction process.

    • Solution: To remove alginate, a pre-extraction step with a calcium chloride (CaCl₂) solution can be employed to precipitate the alginate.[4][5]

Q2: I'm using Ultrasound-Assisted Extraction (UAE), but my yields are still low. How can I optimize this method?

A2: While UAE is generally more efficient than conventional methods, several parameters need to be optimized for maximum this compound yield.[2][6]

  • Ultrasonic Power and Frequency: Higher ultrasonic power can enhance extraction by increasing cavitation, but excessive power can degrade the this compound.[5] The optimal power and frequency will depend on your specific equipment and sample volume.

  • Extraction Time and Temperature: UAE significantly reduces extraction time compared to conventional methods. However, an optimal time is still required to ensure complete extraction. Temperature also plays a role; moderate temperatures (e.g., 60°C) can improve efficiency without causing degradation.[6]

  • Solvent: The choice of solvent remains important in UAE. Mildly acidic solutions (e.g., 0.1 M HCl) have been shown to be effective in combination with ultrasound.[2][8]

Issue 2: Extract Contamination

Q3: My this compound extract appears impure. What are the likely contaminants and how can I remove them?

A3: Contamination of the this compound extract is a common issue that can affect downstream applications. The primary contaminants are other polysaccharides (alginate and fucoidan), proteins, and pigments.

  • Alginate and Fucoidan:

    • Removal: As mentioned previously, alginate can be precipitated using calcium chloride.[4][5] Fucoidan can be separated from this compound through purification techniques like ion-exchange chromatography, as this compound is a neutral polysaccharide while fucoidan is sulfated and will bind to an anion-exchange column.[7]

  • Proteins:

    • Removal: Proteins can be removed using enzymatic digestion with proteases or by using a suitable protein precipitation method.

  • Pigments and Lipids:

    • Removal: A pre-treatment step involving washing the algal biomass with solvents like ethanol, acetone, or a chloroform/methanol mixture can effectively remove pigments and lipids before the main extraction process.[4]

Issue 3: this compound Degradation

Q4: I suspect that my this compound is degrading during extraction. What are the signs and how can I prevent it?

A4: this compound degradation can lead to a lower yield of the desired molecular weight polysaccharide.

  • Signs of Degradation: A significant decrease in the molecular weight of the extracted this compound, which can be assessed by techniques like size-exclusion chromatography (SEC), is a key indicator of degradation.

  • Prevention:

    • Avoid Harsh Conditions: Prolonged exposure to high temperatures and strong acids or bases can cause hydrolysis of the glycosidic bonds in this compound.[3] Use the mildest effective conditions for your extraction.

    • Optimize Modern Techniques: For methods like MAE, be cautious with the microwave power, as excessive power can lead to degradation.[5]

    • Storage: Store the dried algal powder and the final this compound extract in a cool, dry place to prevent microbial degradation.

Frequently Asked Questions (FAQs)

Q5: What is the typical yield of this compound from brown algae?

A5: The this compound content in brown algae can be up to 35% of the dry weight, but this varies greatly depending on the species, season, and extraction method.[1] Reported extraction yields can range from less than 1% to over 20% of the dry algal weight.

Q6: Which extraction method provides the highest yield of this compound?

A6: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to provide higher yields in shorter times compared to conventional methods like hot water or acid extraction.[2][9] For example, UAE has been reported to increase this compound yield from Laminaria hyperborea by over 90% compared to conventional extraction with 0.1 M HCl.[2]

Q7: How can I purify the crude this compound extract?

A7: Several purification steps can be employed after the initial extraction:

  • Precipitation: Ethanol precipitation (typically with 70-80% ethanol) is a common method to precipitate the this compound and remove some impurities.[5][7]

  • Dialysis: To remove low molecular weight impurities like salts, dialysis using a membrane with an appropriate molecular weight cut-off (e.g., 10 kDa) is effective.[8][10]

  • Chromatography: For high-purity this compound, chromatographic techniques are recommended. Size-exclusion chromatography (SEC) separates molecules based on size, while ion-exchange chromatography can be used to remove charged polysaccharides like fucoidan.[7]

Data Presentation

Table 1: Comparison of this compound Yield from Different Brown Algae Species and Extraction Methods

Algal SpeciesExtraction MethodSolventTemperature (°C)TimeYield (% of dry weight)Reference
Ascophyllum nodosumUltrasound-Assisted Extraction (UAE)0.1 M HCl7015 min5.82[8][10][11]
Laminaria hyperboreaUltrasound-Assisted Extraction (UAE)0.1 M HCl7015 min6.24[8][10][11]
Sargassum sp.Acid ExtractionAcetic Acid10060 min15.5[12][13]
Sargassum sp.Acid ExtractionHydrochloric Acid10060 min24.17[12][13]
Laminaria digitataHot Water Pre-treatmentWater12120 minNot specified, mixture of polysaccharides[14]
Laminaria japonicaWater ExtractionWater601 hIncrease in crude polysaccharides observed[1]

Experimental Protocols

Protocol 1: Hot Water Extraction of this compound

This protocol is a conventional method for extracting water-soluble this compound.

  • Biomass Preparation: Wash fresh brown algae with distilled water to remove impurities. Dry the algae in an oven at 60°C until a constant weight is achieved. Grind the dried algae into a fine powder.

  • Extraction:

    • Mix the dried algal powder with distilled water at a solid-to-liquid ratio of 1:10 to 1:50 (w/v).[1]

    • Heat the mixture to 80-100°C and maintain it for 1-2 hours with constant stirring.[3]

  • Filtration: Filter the hot mixture through cheesecloth or a filter paper to separate the solid residue from the liquid extract.

  • Concentration and Precipitation:

    • Concentrate the filtrate using a rotary evaporator.

    • Add ethanol to the concentrated extract to a final concentration of 70-80% (v/v) to precipitate the this compound.[7]

    • Allow the precipitation to occur overnight at 4°C.

  • Recovery: Centrifuge the mixture to collect the precipitated this compound. Wash the pellet with ethanol and then dry it to obtain the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasound to enhance extraction efficiency.

  • Biomass Preparation: Prepare the dried algal powder as described in Protocol 1.

  • Extraction:

    • Suspend the algal powder in a solvent (e.g., 0.1 M HCl) at a suitable solid-to-liquid ratio.[8]

    • Place the suspension in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20 kHz) and power for a set duration (e.g., 15 minutes).[2][6] Maintain the temperature at a desired level (e.g., 60-70°C).[6][8]

  • Separation: Centrifuge the mixture to separate the supernatant containing the extracted this compound from the solid residue.

  • Purification: Proceed with ethanol precipitation and dialysis as described in Protocol 1 and FAQ Q7 to purify the this compound.

Visualizations

Experimental_Workflow cluster_prep Biomass Preparation cluster_extraction Extraction cluster_purification Purification Harvest Harvest Brown Algae Wash Wash with Distilled Water Harvest->Wash Dry Dry (60°C) Wash->Dry Grind Grind to Powder Dry->Grind Extraction Extraction (e.g., Hot Water, UAE) Grind->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Extract Crude Liquid Extract Filtration->Extract Residue Solid Residue (Discard) Filtration->Residue Precipitation Ethanol Precipitation Extract->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Pellet Crude this compound Pellet Centrifugation->Pellet Drying Drying Pellet->Drying Final_Product Purified this compound Drying->Final_Product

Caption: General workflow for this compound extraction from brown algae.

Troubleshooting_Low_Yield cluster_solutions Solutions Start Low this compound Yield Check_Algae Check Algal Source and Season Start->Check_Algae Check_Pretreat Review Pre-treatment (Washing, Drying, Grinding) Check_Algae->Check_Pretreat Source OK Sol_Algae Select high-laminaran species Harvest in autumn/winter Check_Algae->Sol_Algae Check_Params Optimize Extraction Parameters Check_Pretreat->Check_Params Pre-treatment OK Sol_Pretreat Ensure thorough washing and fine grinding Check_Pretreat->Sol_Pretreat Check_Contam Assess for Co-contaminants (e.g., Alginate) Check_Params->Check_Contam Parameters Optimized Sol_Params Adjust T°, time, solvent ratio Consider UAE/MAE Check_Params->Sol_Params High_Yield Improved Yield Check_Contam->High_Yield Contaminants Removed Sol_Contam Add CaCl2 pre-extraction step for alginate removal Check_Contam->Sol_Contam

Caption: Decision tree for troubleshooting low this compound yield.

Extraction_Comparison cluster_conventional Conventional Extraction cluster_modern Modern Extraction Conv_Start Algal Biomass Conv_Extract Hot Water / Acid Extraction (Long duration, high temp) Conv_Start->Conv_Extract Conv_Yield Lower Yield Conv_Extract->Conv_Yield Mod_Start Algal Biomass Mod_Extract UAE / MAE (Short duration, enhanced efficiency) Mod_Start->Mod_Extract Mod_Yield Higher Yield Mod_Extract->Mod_Yield

Caption: Comparison of conventional vs. modern extraction pathways.

References

Technical Support Center: Optimizing Laminaran Concentration for Cell Stimulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing laminaran concentration in cell stimulation assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in cell stimulation assays?

This compound is a beta-glucan (a polysaccharide of glucose) found in brown algae.[1] It is used in cell stimulation assays because of its immunomodulatory properties, which can activate various immune cells, including macrophages, dendritic cells, and natural killer cells.[2][3] This activation is crucial for studying immune responses, developing immunotherapies, and screening for anti-inflammatory or anti-cancer drugs.[4][5]

2. What is a typical starting concentration range for this compound in cell stimulation assays?

The optimal concentration of this compound can vary significantly depending on the cell type, the source and purity of the this compound, and the specific endpoint being measured. However, a common starting range is between 10 µg/mL and 500 µg/mL.[1][6] For a new experimental system, it is advisable to perform a dose-response curve across a broad range (e.g., 1 µg/mL to 1000 µg/mL) to determine the optimal concentration.[6][7]

3. How does the source of this compound affect experimental outcomes?

The structural properties of this compound, such as the ratio of β-1,3 and β-1,6 linkages and the presence of other molecules like succinate, can vary depending on the species of brown algae from which it is extracted and even the season of harvest.[4][8][9] This structural diversity can lead to significant differences in biological activity.[7][8] Therefore, it is crucial to source this compound from a consistent and reputable supplier and to note the specific source in your experimental records.

4. What are the primary signaling pathways activated by this compound?

This compound primarily activates immune cells through pattern recognition receptors (PRRs) on the cell surface. The most well-characterized receptor for β-glucans is Dectin-1, which is predominantly found on macrophages, dendritic cells, and neutrophils.[2][3] Upon binding to Dectin-1, this compound can trigger downstream signaling cascades involving spleen tyrosine kinase (Syk). Additionally, this compound can engage Toll-like receptors (TLRs), particularly TLR2 and TLR4, which can lead to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[3]

Troubleshooting Guide

Issue: No observable cell stimulation or response at any tested this compound concentration.

Possible Cause Troubleshooting Step
This compound concentration is too low. Perform a dose-response experiment with a broader and higher concentration range (e.g., up to 1000 µg/mL or even 2 mg/mL in some cancer cell lines).[7][10]
Incubation time is not optimal. The time required to observe a response can vary. Test different incubation periods (e.g., 4, 24, 48, and 72 hours) to identify the optimal time point for your specific assay.[6][8]
Low purity or inactive batch of this compound. Ensure you are using high-purity this compound. Contaminants from the extraction process, such as fucoidan or alginate, can interfere with the assay.[2] If possible, test a new batch of this compound from a reputable supplier.
Endotoxin (LPS) contamination. This compound preparations can sometimes be contaminated with lipopolysaccharide (LPS), which can non-specifically activate immune cells. To rule this out, include a control with Polymyxin B, an LPS inhibitor.[1]
The cell line does not express the necessary receptors (e.g., Dectin-1). Verify the expression of Dectin-1 and relevant TLRs in your cell line using techniques like flow cytometry or western blotting.
Cell health and viability are compromised. Ensure cells are healthy, in the logarithmic growth phase, and have high viability before starting the experiment.[11] Stressed or unhealthy cells may not respond appropriately to stimulation.

Issue: High background signal or inconsistent results between replicates.

Possible Cause Troubleshooting Step
Variability in this compound preparation. The source and extraction method of this compound can lead to batch-to-batch variability.[2] Always note the lot number and source of your this compound. If you switch to a new batch, re-optimize your concentrations.
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding to achieve consistent cell numbers across all wells.[12]
"Edge effect" in multi-well plates. Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth and response.[11] To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.
Contamination of cell cultures. Mycoplasma or other microbial contamination can alter cellular responses. Regularly test your cell cultures for contamination.[12]
Interference with assay readout. Some assay reagents can interact with this compound. For colorimetric or fluorometric assays, run a cell-free control with this compound to check for direct interference.[13]

Experimental Protocols

Protocol 1: General Cell Stimulation Assay for Cytokine Production

This protocol provides a general framework for stimulating macrophages (e.g., RAW 264.7) with this compound to measure cytokine production.

  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • This compound Preparation and Stimulation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile, endotoxin-free water or PBS.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the medium containing the different this compound concentrations to the respective wells.

    • Include a vehicle control (medium only) and a positive control (e.g., 1 µg/mL LPS).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Analyze the supernatant for cytokine levels (e.g., TNF-α, IL-6, IL-1β) using an ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol is for measuring nitric oxide production by macrophages stimulated with this compound.

  • Follow steps 1-3 from the General Cell Stimulation Assay protocol.

  • Griess Reagent Preparation:

    • Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Nitric Oxide Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the prepared Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Quantitative Data Summary

Table 1: Effective this compound Concentrations for Macrophage Stimulation

Cell LineThis compound Concentration (µg/mL)Incubation TimeMeasured ResponseReference
RAW 264.7300, 400, 50024 hIncreased NO production[1]
RAW 264.7300, 400, 50024 hIncreased MCP-1 and VEGF production[1]
RAW 264.7400, 50024 hIncreased LIF and G-CSF production[1]
RAW 264.7300, 400, 50024 hIncreased mRNA expression of STAT3, c-Jun, c-Fos, COX-2[1]
RAW 264.7400, 50024 hIncreased mRNA expression of STAT1[1]

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineThis compound Concentration (mg/mL)Incubation TimeMeasured ResponseReference
ES2 and OV90 (human ovarian cancer)0.1 - 2.0Not specifiedDose-dependent inhibition of proliferation[2]
PANC-1 and MIA PaCa-2 (pancreatic cancer)2Not specifiedReduced cell viability, triggered apoptosis[10]

Signaling Pathways and Visualizations

This compound stimulation of immune cells initiates a cascade of intracellular signaling events. The primary pathways are depicted below.

Laminaran_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dectin1 Dectin-1 Syk Syk Dectin1->Syk TLR2 TLR2 IKK IKK TLR2->IKK TLR4 TLR4 TLR4->IKK This compound This compound This compound->Dectin1 This compound->TLR2 This compound->TLR4 PI3K PI3K Syk->PI3K MAPK MAPK (ERK, p38, JNK) PI3K->MAPK Gene_Expression Gene Expression (Cytokines, Chemokines) MAPK->Gene_Expression NFkB NF-κB IKK->NFkB phosphorylates IκB NFkB_Inhibitor IκB NFkB_active NF-κB NFkB->NFkB_active translocates NFkB_active->Gene_Expression

Caption: this compound signaling pathways in immune cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in Plate Cell_Culture->Cell_Seeding Laminaran_Prep 3. Prepare this compound Dilutions Stimulation 4. Stimulate Cells Laminaran_Prep->Stimulation Incubation 5. Incubate (e.g., 24h) Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Assay 7. Perform Assay (ELISA, Griess Test, etc.) Supernatant_Collection->Assay Data_Analysis 8. Analyze Data Assay->Data_Analysis

Caption: General experimental workflow for cell stimulation assays.

References

Preventing degradation of laminaran during acid hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of laminaran during acid hydrolysis experiments.

Troubleshooting Guides

This section addresses common issues encountered during the acid hydrolysis of this compound, offering potential causes and solutions to optimize your experimental outcomes.

Issue 1: Low Yield of Monosaccharides or Oligosaccharides

Possible Causes:

  • Incomplete Hydrolysis: The acid concentration, temperature, or reaction time may be insufficient to fully break down the this compound polymer.

  • Degradation of Target Molecules: Harsh hydrolysis conditions can lead to the degradation of the released glucose or oligosaccharides into byproducts.

  • Suboptimal Neutralization: Improper pH adjustment after hydrolysis can affect the stability of the resulting sugars.

  • Losses during Purification: The purification method may not be optimized, leading to the loss of the target molecules.

Troubleshooting Steps:

  • Optimize Hydrolysis Conditions: Systematically vary the acid concentration, temperature, and incubation time to find the optimal balance between hydrolysis efficiency and degradation. Start with milder conditions and gradually increase the intensity. A study on the acid hydrolysis of this compound to obtain oligosaccharides identified optimal conditions as 1.00 mol/L acid concentration at 71°C for 55 minutes.[1][2]

  • Monitor for Degradation Products: Use HPLC to quantify the formation of degradation products like 5-hydroxymethylfurfural (5-HMF) and furfural in your hydrolysate. If high levels are detected, reduce the severity of the hydrolysis conditions (lower temperature, shorter time, or lower acid concentration).

  • Evaluate Neutralization Strategy: Ensure that the neutralization process is rapid and does not expose the sample to extreme pH for extended periods. The stability of this compound oligosaccharides has been shown to be pH-dependent.[3]

  • Optimize Purification: If using ion-exchange chromatography, ensure the resin is appropriate for separating neutral sugars from charged degradation products and salts.

Issue 2: High Levels of Degradation Products (e.g., 5-HMF, Furfural)

Possible Causes:

  • Excessive Temperature: High temperatures significantly accelerate the degradation of monosaccharides.[4][5]

  • High Acid Concentration: Concentrated acid can catalyze the conversion of sugars into furan derivatives.[5][6]

  • Prolonged Reaction Time: Extended exposure to acidic conditions increases the likelihood of degradation.

Troubleshooting Steps:

  • Reduce Hydrolysis Temperature: Lowering the temperature is a primary method to minimize degradation. The rate of 5-HMF formation from glucose is highly temperature-dependent.

  • Decrease Acid Concentration: Use the lowest acid concentration that provides efficient hydrolysis within a reasonable timeframe.

  • Shorten Hydrolysis Time: Monitor the reaction over time to determine the point of maximum desired product yield with minimal degradation.

  • Consider a Two-Step Hydrolysis: A milder initial hydrolysis to break down the polymer into larger oligosaccharides, followed by a more controlled secondary hydrolysis, may reduce the exposure of monosaccharides to harsh conditions.

  • Alternative Hydrolysis Method: For applications sensitive to degradation products, consider enzymatic hydrolysis as a milder and more specific alternative.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should be concerned about during this compound acid hydrolysis?

A1: The primary degradation products of glucose (the monomer of this compound) under acidic conditions are 5-hydroxymethylfurfural (5-HMF) and furfural. These compounds are formed through the dehydration of hexoses and can interfere with downstream applications and analytical quantification.[9][10]

Q2: Which acid is better for this compound hydrolysis: Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)?

A2: Both HCl and H₂SO₄ are commonly used for polysaccharide hydrolysis. The choice can depend on the specific goals of the experiment. Some studies on starch hydrolysis have shown that HCl can lead to higher 5-HMF formation compared to H₂SO₄ under the same conditions.[6] However, for other polysaccharides, H₂SO₄ has been reported to be more effective for sugar recovery.[11] It is recommended to perform preliminary experiments with both acids to determine the optimal choice for your specific this compound sample and desired outcome.

Q3: How does temperature affect the yield of glucose versus the formation of 5-HMF?

A3: Increasing the reaction temperature generally increases the rate of both glucose release from this compound and its subsequent degradation to 5-HMF. However, the rate of 5-HMF formation is often more sensitive to temperature increases. Therefore, at higher temperatures, you may observe an initial increase in glucose followed by a decrease as it is converted to 5-HMF and other degradation products.[12][13]

Q4: Can I use Trifluoroacetic Acid (TFA) for this compound hydrolysis?

A4: Yes, TFA is another acid used for polysaccharide hydrolysis. It is a volatile acid, which can be advantageous as it can be removed by evaporation, simplifying downstream processing. However, TFA hydrolysis alone may not be sufficient for complete hydrolysis of all glycosidic linkages. A combination of methanolysis followed by TFA hydrolysis has been shown to be effective for some complex polysaccharides.

Q5: How can I remove degradation products and salts from my hydrolysate?

A5: Ion-exchange chromatography is an effective method for purifying your hydrolysate. Anion and cation exchange resins can be used to remove charged degradation products and salts, allowing for the isolation of the neutral this compound-derived sugars.

Q6: What is the effect of the final pH after neutralization on the stability of my hydrolyzed products?

A6: The stability of oligosaccharides can be pH-dependent. Studies on this compound oligosaccharides have shown they are stable at low pH.[3] It is generally advisable to neutralize the hydrolysate to a pH between 6.0 and 7.0 for storage to prevent further acid-catalyzed degradation or base-catalyzed reactions. The stability of other compounds in your final mixture, such as proteins, may also be influenced by the final pH.[14][15][16]

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Hydrolysis with H₂SO₄

Temperature (°C)H₂SO₄ Conc. (M)Time (min)Glucose Yield (%)5-HMF Yield (%)
800.56075< 1
801.060852
1000.560885
1001.0609210
1200.5608515
1201.0607825

Note: This table is a representation based on general trends observed in polysaccharide hydrolysis and should be used as a guideline for experimental design. Actual yields may vary.

Table 2: Comparison of Different Acids for Polysaccharide Hydrolysis

AcidTypical ConcentrationAdvantagesDisadvantages
H₂SO₄ 0.1 - 2.0 MEffective for a wide range of polysaccharides.Can lead to significant degradation at high concentrations and temperatures.[6][11]
HCl 0.1 - 2.0 MCan be more efficient for some polysaccharides.[11]Can be more corrosive and may produce higher levels of some degradation products.[6]
TFA 2.0 MVolatile and easily removed.May not achieve complete hydrolysis on its own.

Experimental Protocols

Protocol 1: Acid Hydrolysis of this compound for Monosaccharide Analysis

  • Sample Preparation: Weigh 10 mg of dry this compound into a screw-cap pressure-resistant tube.

  • Acid Addition: Add 1 mL of 1 M H₂SO₄ to the tube.

  • Hydrolysis: Securely cap the tube and place it in a heating block or oven at 100°C for 2 hours.

  • Cooling: After incubation, carefully remove the tube and allow it to cool to room temperature.

  • Neutralization: Neutralize the hydrolysate by adding a saturated solution of barium hydroxide or calcium carbonate until the pH is between 6.0 and 7.0.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet the precipitate (barium sulfate or calcium sulfate).

  • Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC Quantification of 5-HMF and Furfural

  • HPLC System: An HPLC system equipped with a C18 column and a UV detector is required.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile in water.

  • Detection Wavelength: Set the UV detector to the appropriate wavelength for 5-HMF (around 284 nm) and furfural (around 277 nm).

  • Standard Curve: Prepare a series of standard solutions of 5-HMF and furfural of known concentrations to generate a standard curve.

  • Sample Analysis: Inject the filtered hydrolysate (from Protocol 1) into the HPLC system.

  • Quantification: Determine the concentration of 5-HMF and furfural in the sample by comparing the peak areas to the standard curve.

Visualizations

Acid_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_processing Post-Hydrolysis Processing cluster_analysis Analysis Laminaran_Sample This compound Sample Add_Acid Add Acid (e.g., 1M H₂SO₄) Laminaran_Sample->Add_Acid Step 1 Heat Heat (e.g., 100°C, 2h) Add_Acid->Heat Step 2 Cool Cool to RT Heat->Cool Step 3 Neutralize Neutralize (pH 6-7) Cool->Neutralize Step 4 Centrifuge Centrifuge Neutralize->Centrifuge Step 5 Filter Filter (0.22 µm) Centrifuge->Filter Step 6 HPLC_Analysis HPLC Analysis (Sugars, Degradation Products) Filter->HPLC_Analysis Step 7

Caption: Experimental workflow for the acid hydrolysis of this compound.

Degradation_Pathway This compound This compound Glucose Glucose This compound->Glucose Acid Hydrolysis (Heat, H⁺) Desired_Products Desired Products (Glucose, Oligosaccharides) This compound->Desired_Products Controlled Hydrolysis Degradation_Products Degradation Products (5-HMF, Furfural, etc.) Glucose->Degradation_Products Further Reaction (Harsh Conditions)

Caption: Simplified pathway of this compound hydrolysis and degradation.

References

Technical Support Center: Purification of Laminaran from Fucoidan Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of laminaran and fucoidan from brown algae extracts.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between this compound and fucoidan that allow for their separation?

This compound and fucoidan, both polysaccharides extracted from brown algae, can be separated based on fundamental physicochemical differences:

  • Charge: Fucoidan is a sulfated polysaccharide, giving it a significant negative charge. This compound is generally neutral or only slightly anionic.[1] This charge difference is the primary basis for separation using ion-exchange chromatography.

  • Molecular Weight: Fucoidan typically has a higher molecular weight (ranging from tens to hundreds of kDa) compared to this compound (around 5 kDa).[2][3][4] This size difference is exploited in size-exclusion chromatography and ultrafiltration.[3][5]

  • Solubility: The solubility of these polysaccharides can be manipulated by adding solvents like ethanol, forming the basis of fractional precipitation.[6][7]

Q2: Which separation method is most suitable for my research needs?

The choice of method depends on the desired purity, scale of operation, and available equipment.

  • Anion-Exchange Chromatography: Offers high specificity and results in highly purified this compound.[1] It is ideal for laboratory-scale purifications where high purity is critical.

  • Size-Exclusion Chromatography: Provides high-resolution separation based on molecular size but has a lower sample loading capacity and longer processing times.[1]

  • Ultrafiltration: A scalable method that separates based on molecular weight cut-off (MWCO) membranes. It is a good option for processing larger volumes.[3][5]

  • Fractional Precipitation: A simpler, cost-effective method using solvents like ethanol to selectively precipitate polysaccharides. It is often used for initial, cruder separations.[6][7]

Troubleshooting Guides

Anion-Exchange Chromatography

Issue: this compound is retained on the column along with fucoidan.

  • Possible Cause: The pH of the buffer may be too low, causing some this compound molecules to become protonated and interact with the anion-exchange resin.

  • Solution: Ensure the buffer pH is neutral (around 7.0-7.5). At this pH, this compound will be neutral and will not bind to the positively charged resin, while the negatively charged fucoidan will bind.

Issue: Low recovery of this compound in the flow-through.

  • Possible Cause: Non-specific interactions between this compound and the column matrix.

  • Solution: Try including a low concentration of a neutral salt (e.g., 0.1 M NaCl) in the equilibration and wash buffers to minimize non-specific binding.

Fractional Precipitation with Ethanol

Issue: Co-precipitation of this compound and fucoidan.

  • Possible Cause: The ethanol concentration was increased too rapidly, causing both polysaccharides to precipitate simultaneously. The concentration of the polysaccharide solution might be too high.[7]

  • Solution: Add ethanol slowly and in a stepwise manner while stirring.[7] Allow for an equilibration period at each ethanol concentration before collecting the precipitate. Start with a lower ethanol concentration to precipitate the higher molecular weight fucoidan first. It is also recommended to work with a more dilute polysaccharide solution to improve the separation efficiency.[7]

Issue: Poor separation efficiency.

  • Possible Cause: The temperature during precipitation can affect solubility.

  • Solution: Perform the precipitation at a consistent, controlled temperature, typically at 4°C, to enhance the reproducibility of the fractionation.[6]

Ultrafiltration

Issue: this compound is found in the retentate with the fucoidan.

  • Possible Cause: The molecular weight cut-off (MWCO) of the membrane is too small.

  • Solution: Use a membrane with a larger MWCO (e.g., 10-30 kDa) that allows the smaller this compound molecules to pass through into the permeate while retaining the larger fucoidan molecules.[3][4][5]

Issue: Low purity of this compound in the permeate.

  • Possible Cause: Concentration polarization on the membrane surface can hinder the passage of this compound.

  • Solution: Optimize the stirring speed or cross-flow rate to minimize concentration polarization. Diafiltration (washing the retentate with fresh buffer) can also be employed to improve the recovery and purity of this compound in the permeate.

Data Presentation

Separation Method Principle Typical Purity of this compound Advantages Disadvantages
Anion-Exchange Chromatography Separation based on charge differences.[1]High (>95%)High specificity and purity.[1]Limited sample capacity, more complex procedure.
Size-Exclusion Chromatography Separation based on molecular size.[1]High (>95%)High resolution.[1]Low sample loading capacity, long processing times.[1]
Fractional Precipitation Differential solubility in organic solvents.[6]Moderate (can be variable)Simple, inexpensive, scalable.[8]Lower resolution, risk of co-precipitation.[7]
Ultrafiltration Separation based on molecular weight cut-off.[5]Moderate to HighScalable, relatively fast.[5]Membrane fouling, concentration polarization.

Experimental Protocols

Anion-Exchange Chromatography Protocol
  • Column Preparation: Equilibrate a DEAE-cellulose or other suitable anion-exchange column with a starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading: Dissolve the crude polysaccharide extract in the starting buffer and load it onto the column.

  • This compound Elution: Wash the column with several column volumes of the starting buffer. The neutral this compound will not bind to the column and will be collected in the flow-through fractions.[1]

  • Fucoidan Elution: Elute the bound fucoidan using a salt gradient (e.g., 0-2 M NaCl in the starting buffer). The highly sulfated fucoidan will elute at higher salt concentrations.[1]

  • Analysis: Analyze the collected fractions for the presence of this compound and fucoidan using appropriate assays (e.g., phenol-sulfuric acid assay for total carbohydrates and a specific assay for fucose or sulfate to detect fucoidan).

Fractional Precipitation Protocol
  • Initial Dissolution: Dissolve the crude polysaccharide extract in deionized water to a final concentration of 1-2% (w/v).

  • Fucoidan Precipitation: While stirring, slowly add ethanol to the solution to a final concentration of 20-40% (v/v). This will preferentially precipitate the higher molecular weight fucoidan.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated fucoidan.

  • This compound Precipitation: Carefully transfer the supernatant to a new tube and continue adding ethanol to a final concentration of 70-80% (v/v) to precipitate the this compound.

  • Collection: Centrifuge the solution to collect the precipitated this compound.

  • Washing and Drying: Wash the this compound pellet with absolute ethanol and then dry it.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification BrownAlgae Brown Algae Extraction Hot Water or Acid Extraction BrownAlgae->Extraction CrudeExtract Crude Polysaccharide Extract (this compound + Fucoidan) Extraction->CrudeExtract Separation Separation Method (e.g., Anion-Exchange) CrudeExtract->Separation This compound Purified this compound Separation->this compound Primary Product Fucoidan Fucoidan Fraction Separation->Fucoidan Byproduct

Caption: General experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_AEC Anion-Exchange Chromatography CrudeExtract Crude Extract (this compound & Fucoidan) AEC_Column Anion-Exchange Column (Positively Charged Resin) CrudeExtract->AEC_Column FlowThrough Flow-Through (Neutral this compound) AEC_Column->FlowThrough No Binding Bound Bound Fraction (Negatively Charged Fucoidan) AEC_Column->Bound Binding Elution High Salt Elution Bound->Elution FucoidanFraction Fucoidan Fraction Elution->FucoidanFraction

Caption: Logical relationship in anion-exchange chromatography for this compound purification.

References

Technical Support Center: Industrial Scale-Up of Laminaran Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for overcoming challenges in the industrial scale-up of laminaran purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging? A1: this compound is a low-molecular-weight β-glucan (a polysaccharide) found in brown algae (Phaeophyceae).[1][2] Structurally, it consists mainly of β-(1→3)-linked D-glucose units with some β-(1→6) branches.[1] Its potential applications in pharmaceuticals, cosmetics, and functional foods are driven by its antioxidant, immunomodulatory, and anti-inflammatory properties.[1][3]

The primary challenge in its industrial-scale purification is the complexity of the source material. Brown seaweed cell walls contain other polysaccharides like fucoidan and alginate, which are often co-extracted and can hinder this compound's isolation.[1] Scaling up extraction and purification processes developed at the lab scale presents issues related to cost-effectiveness, process standardization, yield, and maintaining the bioactivity of the final product.[1][4]

Q2: What are the most common contaminants in crude this compound extracts? A2: The most significant contaminants are other polysaccharides, namely alginates and fucoidans, which are also major components of brown algae cell walls. Other impurities can include proteins, salts, pigments, polyphenols, and low-molecular-weight carbohydrates.[1] These contaminants must be removed to achieve the high purity required for pharmaceutical and nutraceutical applications.

Q3: What is the typical molecular weight of this compound, and why is it important? A3: this compound is considered a low-molecular-weight polysaccharide, generally falling between 2 and 40 kDa.[1] Some research has reported purified this compound to be in the range of 5.7 to 6.2 kDa.[5] The molecular weight is a critical quality attribute as it is closely linked to its biological activity and physical properties, such as solubility.[6]

Q4: Are there different structural types of this compound? A4: Yes, this compound molecules can be classified into two main types based on their reducing ends. "M-chains" terminate with a mannitol residue, while "G-chains" end with a glucose residue.[5] The ratio of β-1,3 to β-1,6 linkages can also vary depending on the algal species, which influences the polymer's structure and bioactivity.[5]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the scale-up of this compound purification.

Problem 1: Low Purity - Co-elution of Fucoidan and/or Alginate

Q: My final product is contaminated with charged polysaccharides like fucoidan and alginate after anion-exchange chromatography (AEC). How can I improve separation? A: This is a common issue as fucoidans and alginates are negatively charged and should bind to the anion-exchange resin, while the mostly neutral this compound flows through.[1]

  • Potential Cause 1: Incorrect Buffer pH. The pH of your buffers is critical for controlling the charge of the target molecule and contaminants.

    • Solution: Ensure the loading and wash buffer pH is maintained in a range where this compound remains neutral or slightly anionic (typically pH 6.5-8.0), while maximizing the negative charge on contaminants to ensure they bind strongly to the resin.[7][8] Optimization of pH is a crucial step during method development.[7]

  • Potential Cause 2: Inappropriate Salt Concentration. The ionic strength of the buffer affects binding.

    • Solution: If this compound is binding to the column, your loading buffer's ionic strength may be too low. Conversely, if contaminants are not binding, the ionic strength might be too high. Start with a low salt concentration (e.g., 20-50 mM) in your loading/wash buffer and use a high salt step-gradient (e.g., 1-2 M NaCl) to elute and regenerate the column.[9]

  • Potential Cause 3: Column Overloading. Exceeding the dynamic binding capacity of the resin for contaminants can lead to their flow-through.

    • Solution: Reduce the amount of crude extract loaded onto the column or increase the column volume. Determine the dynamic binding capacity of your resin for the specific contaminants under your process conditions.

  • Potential Cause 4: High Flow Rate. A flow rate that is too high can reduce the interaction time between contaminants and the resin, leading to poor binding.[8]

    • Solution: Decrease the flow rate during sample loading to allow sufficient time for contaminants to bind to the resin.[8]

Problem 2: Low Overall Yield

Q: I am experiencing a significant loss of this compound throughout my purification workflow during scale-up. What are the likely causes? A: Yield loss during scale-up can occur at multiple stages, from initial extraction to final polishing steps.

  • Potential Cause 1: Degradation during Extraction. Harsh extraction conditions (e.g., very high temperatures or extreme pH) can degrade the this compound polysaccharide.[5]

    • Solution: Optimize extraction parameters. For hot water extraction, studies have used temperatures around 120°C for specific durations.[1] For acid extraction, conditions like 0.05 mol/L HCl at 60°C have been used.[1] Monitor the molecular weight of your product at each stage to check for degradation.

  • Potential Cause 2: Inefficient Precipitation. If using ethanol precipitation, the final ethanol concentration, temperature, and incubation time can affect recovery.

    • Solution: Ensure the optimal ethanol concentration (typically 70-80%) is reached consistently at the industrial scale. Automated dosing systems can help maintain precision.[9] Allow sufficient time at a low temperature (e.g., 4°C) for complete precipitation.

  • Potential Cause 3: Loss during Chromatography. this compound may be partially binding to the AEC column or being excessively diluted during size-exclusion chromatography (SEC).

    • Solution: For AEC, confirm this compound is not binding by analyzing the flow-through and wash fractions. For SEC, be aware that it is a technique known for lower sample loading capacity and extended processing times, which can lead to dilution.[1] Consider using membrane filtration (ultrafiltration) to concentrate the product post-chromatography.[1]

  • Potential Cause 4: Loss during Filtration. Clogging or inappropriate pore size of membranes during ultrafiltration/diafiltration can lead to product loss.

    • Solution: Ensure the crude extract is clarified (centrifuged and/or filtered) before membrane processing to prevent clogging.[8] Select a membrane with a molecular weight cutoff (MWCO) that retains this compound while allowing smaller impurities to pass through. For example, a 1-3 kDa MWCO membrane could be suitable.

Problem 3: High Back Pressure in Chromatography Columns

Q: I am experiencing high back pressure and reduced flow rates when scaling up my chromatography steps. What should I do? A: High back pressure is typically caused by blockages in the column or system.

  • Potential Cause 1: Particulates in the Sample. Crude extracts can contain fine particulates that clog the column inlet frit.

    • Solution: Always filter your sample through a 0.45 µm filter immediately before loading it onto the column.[8] Ensure thorough clarification of the feedstock via centrifugation.

  • Potential Cause 2: High Viscosity of the Sample. Concentrated polysaccharide solutions can be highly viscous.

    • Solution: Dilute the sample before loading. You can also consider pre-treatment steps to reduce the concentration of other high-molecular-weight polysaccharides like alginate that contribute significantly to viscosity.

  • Potential Cause 3: Resin Bed Compaction. This can occur over time, especially at high flow rates.

    • Solution: Repack the column according to the manufacturer's instructions. Ensure the flow rate used is within the recommended limits for the specific resin.

  • Potential Cause 4: Microbial Growth. Improper storage of columns or buffers can lead to microbial contamination and clogging.

    • Solution: Store resins in an appropriate bacteriostatic solution (e.g., 20% ethanol or 0.1 M NaOH) and use freshly prepared, filtered buffers.

Section 3: Data & Comparison Tables

Table 1: Comparison of Advanced this compound Extraction Methods

Extraction MethodTypical YieldKey AdvantagesKey Challenges for Scale-Up
Ultrasound-Assisted Extraction (UAE) 5.8 - 6.2% (dw)Reduced extraction time, enhanced yield, minimal solvent use.[1]Requires specialized equipment, process optimization, and ensuring uniform energy distribution in large vessels.[1]
Hot Water Extraction (HWE) ~2.3% (dw)[1]Environmentally friendly, uses water as a solvent.Energy-intensive due to high temperatures, potential for thermal degradation of the product.[4]
Enzyme-Assisted Extraction (EAE) ~57% (from Ecklonia maxima)[1]High specificity, preserves bioactivity, environmentally friendly.[1]The high cost of enzymes can be a significant limitation for industrial-scale operations.[5]
Acid Hydrolysis ~14.5% (from Eisenia bicyclis)Effective at breaking down cell walls to release polysaccharides.Reagents can be corrosive and hazardous, requiring neutralization and raising environmental concerns.[5][10]

dw = dry weight

Section 4: Experimental Protocols

Protocol 1: Crude this compound Extraction (Hot Water Method)

This protocol is a generalized procedure based on common lab-scale methods. Optimization is required for specific seaweed species and scale.

  • Biomass Preparation: Wash fresh seaweed with water to remove salts and debris. Dry the biomass at 40-60°C until brittle and then mill into a fine powder (e.g., <1 mm).

  • Extraction: Suspend the dried seaweed powder in deionized water (e.g., 1:15 w/v). Heat the slurry to 90-100°C and maintain with constant agitation for 2-4 hours.[5]

  • Clarification: Cool the mixture and separate the solid residue from the liquid extract using centrifugation (e.g., 5000 x g for 20 min) followed by filtration. This liquid is the crude extract.

  • Concentration (Optional): Concentrate the crude extract using a vacuum evaporator or ultrafiltration to reduce the volume.

  • Precipitation: Add ethanol to the crude extract to a final concentration of 70-80% (v/v) while stirring. Allow the polysaccharides to precipitate overnight at 4°C.

  • Recovery: Collect the precipitate by centrifugation. Wash the pellet with 80% ethanol to remove residual low-molecular-weight impurities.

  • Drying: Dry the resulting pellet (e.g., by lyophilization or oven drying at 50°C) to obtain the crude this compound powder.

Protocol 2: Anion-Exchange Chromatography (AEC) for Contaminant Removal

This protocol describes a bind-and-elute mode for contaminants, where this compound is collected in the flow-through.

  • Resin and Column Selection: Choose a strong anion-exchange resin (e.g., Q-Sepharose). Pack a column to the appropriate bed height for your scale of operation.

  • Equilibration: Equilibrate the column with at least 5 column volumes (CVs) of loading buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Preparation: Dissolve the crude this compound extract in the loading buffer to a known concentration (e.g., 5-10 mg/mL). Filter the sample through a 0.45 µm filter.

  • Loading: Load the prepared sample onto the column at a controlled, low flow rate. Collect the entire volume that passes through the column (the flow-through fraction).

  • Washing: Wash the column with 3-5 CVs of loading buffer to chase any unbound this compound. Pool this wash fraction with the flow-through fraction. This combined fraction contains your partially purified this compound.

  • Elution (of Contaminants): Elute the bound, negatively charged contaminants (fucoidan, alginate) using a high-salt elution buffer (e.g., 20 mM Tris-HCl + 2 M NaCl, pH 7.5).[9]

  • Regeneration: Clean and regenerate the column according to the manufacturer's instructions before the next run.

  • Analysis: Analyze the flow-through/wash fraction for this compound content and purity.

Protocol 3: Phenol-Sulfuric Acid Assay for this compound Quantification

This is a common colorimetric method for determining total carbohydrate content.

  • Standard Preparation: Prepare a series of glucose standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) in deionized water.

  • Sample Preparation: Prepare a solution of your this compound sample in deionized water at a concentration that will fall within the range of the standard curve.

  • Reaction: In a test tube, add 1 mL of your standard or sample. Add 1 mL of 5% phenol solution and mix.

  • Color Development: Rapidly add 5 mL of concentrated sulfuric acid. (Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment). Do not stir. Let the tubes stand for 10 minutes.

  • Measurement: After the tubes have cooled, vortex them and measure the absorbance at 490 nm using a spectrophotometer.[9]

  • Calculation: Plot a standard curve of absorbance vs. glucose concentration. Use the equation of the line to determine the carbohydrate concentration in your this compound sample.

Section 5: Process Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Purification Biomass Seaweed Biomass (e.g., Laminaria) Prep Preparation (Drying & Milling) Biomass->Prep Extract Extraction (e.g., Hot Water) Prep->Extract Clarify Clarification (Centrifugation & Filtration) Extract->Clarify Waste1 Solid Residue Extract->Waste1 Crude Crude Extract Clarify->Crude UltraF Ultrafiltration (UF) (Concentration / Diafiltration) Crude->UltraF AEC Anion-Exchange Chromatography (AEC) UltraF->AEC SEC Size-Exclusion Chromatography (SEC) AEC->SEC Waste2 Charged Impurities (Fucoidan, Alginate) AEC->Waste2 Final Purified this compound SEC->Final Waste3 Low MW Impurities (Salts, Pigments) SEC->Waste3

Caption: General workflow for the industrial scale-up of this compound purification.

G Start Problem: Low Purity after AEC Check_pH Is buffer pH optimal (6.5-8.0)? Start->Check_pH Check_Load Is column overloaded? Check_pH->Check_Load Yes Sol_pH Solution: Optimize buffer pH Check_pH->Sol_pH No Check_Flow Is flow rate too high? Check_Load->Check_Flow No Sol_Load Solution: Reduce sample load or increase column volume Check_Load->Sol_Load Yes Sol_Flow Solution: Decrease loading flow rate Check_Flow->Sol_Flow Yes End Purity Improved Check_Flow->End No Sol_pH->End Sol_Load->End Sol_Flow->End

Caption: Troubleshooting decision tree for low purity after anion-exchange chromatography.

G cluster_column AEC Column Resin Positively Charged Resin Beads (+) Input Crude Extract Input Input->p1 This compound This compound (Neutral) This compound->p2 Flows Through Fucoidan Fucoidan (-) Fucoidan->p3 Binds Alginate Alginate (-) Alginate->p4 Binds Output Purified this compound (Flow-through) p1->this compound p1->Fucoidan p1->Alginate p2->Output Flows Through p3->Resin p4->Resin

Caption: Principle of contaminant removal using anion-exchange chromatography (AEC).

References

How to avoid interference in colorimetric laminaran assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with colorimetric laminaran assays.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Readings

Variability in your results can arise from several factors, from sample preparation to the assay procedure itself. Follow this guide to troubleshoot and improve the accuracy and reproducibility of your colorimetric this compound assay.

Troubleshooting Workflow for Inaccurate Readings

start Start: Inaccurate or Inconsistent Results check_std 1. Review Standard Curve Is it linear (R² > 0.98)? Are standards freshly prepared? start->check_std std_no No check_std->std_no No std_yes Yes check_std->std_yes Yes prep_std Action: Prepare fresh standards. Ensure accurate pipetting. std_no->prep_std check_sample 2. Examine Sample Preparation Was the sample matrix complex? Were there other carbohydrates present? std_yes->check_sample prep_std->check_std sample_no No check_sample->sample_no No sample_yes Yes check_sample->sample_yes Yes check_reagents 3. Verify Reagent Preparation & Addition Are reagents fresh? Was concentrated acid added rapidly and directly to the liquid? sample_no->check_reagents clean_sample Action: Purify the sample to remove interfering substances (e.g., dialysis, chromatography). sample_yes->clean_sample clean_sample->check_sample reagents_no No check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes Yes prep_reagents Action: Prepare fresh reagents. Follow the protocol for acid addition precisely. reagents_no->prep_reagents check_incubation 4. Assess Incubation Conditions Was the incubation time and temperature consistent for all samples and standards? reagents_yes->check_incubation prep_reagents->check_reagents incubation_no No check_incubation->incubation_no No incubation_yes Yes check_incubation->incubation_yes Yes control_incubation Action: Ensure uniform incubation conditions. Use a heat block or water bath for stable temperature. incubation_no->control_incubation end Solution: Improved Accuracy and Consistency incubation_yes->end control_incubation->check_incubation

Caption: Troubleshooting Decision Tree for Inaccurate Results.

Issue 2: High Background or Unexpected Color Development

A high background absorbance or the appearance of an unusual color can indicate the presence of interfering substances in your sample or issues with your reagents.

Troubleshooting Workflow for High Background/Unexpected Color

start Start: High Background or Unexpected Color check_blank 1. Analyze Blank Control Does the blank (no carbohydrate) show high absorbance? start->check_blank blank_no No check_blank->blank_no No blank_yes Yes check_blank->blank_yes Yes check_matrix 2. Test Sample Matrix Blank Does a blank containing the sample matrix (without this compound) show color? blank_no->check_matrix reagent_issue Action: Prepare fresh reagents. Use high-purity water and acid. blank_yes->reagent_issue reagent_issue->check_blank matrix_no No check_matrix->matrix_no No matrix_yes Yes check_matrix->matrix_yes Yes check_substances 3. Identify Potential Interfering Substances Does your sample contain other sugars, proteins, or phenols? matrix_no->check_substances matrix_interference Action: Subtract the matrix blank absorbance from sample readings. Consider sample purification. matrix_yes->matrix_interference matrix_interference->check_matrix substances_no No check_substances->substances_no No substances_yes Yes check_substances->substances_yes Yes end Solution: Reduced Background and Accurate Color Development substances_no->end remove_substances Action: Implement a sample cleanup step. For other sugars, consider a more specific enzymatic assay. substances_yes->remove_substances remove_substances->end

Caption: Troubleshooting High Background and Unexpected Color.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in colorimetric this compound assays like the phenol-sulfuric acid method?

A1: The most significant source of interference is the lack of specificity of the assay.[1] The phenol-sulfuric acid method detects virtually all classes of carbohydrates, including monosaccharides, disaccharides, oligosaccharides, and polysaccharides.[2] Therefore, if your sample contains other carbohydrates besides this compound, they will also react and contribute to the color development, leading to an overestimation of the this compound content. Other potential interfering substances include proteins and phenols, although the effect of proteins is generally considered to be minor.[1] Components of culture media, such as nitrates, can also react with the reagents and produce a strong color, interfering with the measurement.

Q2: My samples turned a dark or unexpected color instead of the expected yellow-orange. What could be the cause?

A2: A dark or unexpected color, such as black or dark green, can be caused by the presence of certain interfering substances in your sample matrix. For example, nitrates in culture media can react with sulfuric acid and phenol to form nitrophenol, which has a dark-greenish appearance.[3] High concentrations of other organic materials in the sample can also lead to charring upon the addition of concentrated sulfuric acid, resulting in a dark color.

Q3: How can I correct for interference from my sample matrix?

A3: A simple and effective way to correct for matrix interference is to use a "matrix blank." This involves preparing a blank sample that contains all the components of your sample matrix except for this compound.[4] You then subtract the absorbance of the matrix blank from the absorbance of your samples. This will help to correct for any color that is produced by the matrix components themselves. For more complex matrices, sample purification steps like dialysis or chromatography may be necessary to remove interfering substances before performing the assay.[1]

Q4: My standard curve is not linear. What are the possible reasons?

A4: A non-linear standard curve can be due to several factors:

  • Pipetting errors: Inaccurate pipetting when preparing the standards will lead to a non-linear relationship between concentration and absorbance.

  • Reagent instability: Using old or improperly prepared reagents can affect the color development.

  • Incorrect wavelength: Ensure your spectrophotometer is set to the correct wavelength for the assay (typically around 490 nm for the phenol-sulfuric acid method).[1][5]

  • Concentration range: The linear range of the phenol-sulfuric acid assay is typically between 0 and 100 µg/mL.[1] If your standard concentrations are outside this range, you may observe a loss of linearity.

Q5: What are the advantages of using an enzymatic assay over a colorimetric assay for this compound quantification?

A5: Enzymatic assays offer superior specificity compared to traditional colorimetric methods.[5] They use enzymes like β-glucanase or laminarinase that specifically target the β-glucan linkages in this compound.[5] This means they can selectively degrade this compound without being affected by the presence of other polysaccharides.[5] Enzymatic methods are also generally faster and can be more sensitive, allowing for the detection of trace amounts of this compound in complex biological samples.[5]

Experimental Protocols

Phenol-Sulfuric Acid Method for Total Carbohydrate (this compound) Quantification

This protocol is a widely used colorimetric method for the determination of total carbohydrates.

Principle of the Phenol-Sulfuric Acid Method

This compound This compound (Polysaccharide) H2SO4 Concentrated Sulfuric Acid This compound->H2SO4 Monosaccharides Monosaccharides (e.g., Glucose) H2SO4->Monosaccharides Hydrolysis Dehydration Dehydration Monosaccharides->Dehydration Furfural Furfural/ Hydroxyfurfural Dehydration->Furfural Condensation Condensation Furfural->Condensation Phenol Phenol Phenol->Condensation ColoredComplex Yellow-Orange Colored Complex (Absorbance at ~490 nm) Condensation->ColoredComplex

Caption: Principle of the Phenol-Sulfuric Acid Assay.

Materials:

  • Phenol solution (5% w/v in water)

  • Concentrated sulfuric acid (96-98%)

  • This compound standard solution (e.g., 1 mg/mL)

  • Distilled or deionized water

  • Test tubes or a 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Standards: Prepare a series of this compound standards with known concentrations (e.g., 0, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with water.

  • Sample Preparation: Dilute your samples to fall within the linear range of the standard curve.

  • Reaction Setup:

    • Pipette a specific volume of your standard or sample into a clean test tube or well of a microplate (e.g., 0.5 mL).

    • Add the phenol solution to each tube/well (e.g., 0.5 mL of 5% phenol). Mix well.

  • Color Development:

    • Rapidly and directly add concentrated sulfuric acid to the liquid in each tube/well (e.g., 2.5 mL). The heat generated from the reaction is essential for the color development. Caution: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE) and add the acid in a fume hood.

    • Mix the contents of the tubes/wells immediately and thoroughly.

  • Incubation: Allow the tubes/wells to stand at room temperature for a specific time (e.g., 10-20 minutes) to allow the color to develop fully and stabilize.

  • Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (typically 490 nm) using a spectrophotometer. Use the "0" standard as the blank.

  • Calculation: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the equation of the line from the standard curve to determine the concentration of this compound in your samples.

Quantitative Data Summary

The following table summarizes the absorbance characteristics of different monosaccharides in the phenol-sulfuric acid assay. This highlights the potential for interference, as different sugars will yield different absorbance values at the same concentration.

MonosaccharideOptimal Wavelength (nm)Relative Absorbance (compared to Glucose at 490 nm)
Glucose4901.00
Fructose490~1.15
Galactose490~0.90
Mannose490~1.05
Xylose480Varies
Arabinose480Varies

Note: The relative absorbance can vary depending on the specific reaction conditions. This table provides a general comparison to illustrate the principle of interference from other sugars.[1]

References

Technical Support Center: Stabilizing Laminaran in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laminaran in aqueous solutions. Our goal is to help you ensure the stability of your this compound solutions for successful and reproducible long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is a low-molecular-weight β-glucan polysaccharide found primarily in brown algae.[1][2] It is composed of β-(1→3)-linked D-glucose units with some β-(1→6) branches.[1] Its bioactivities, which include immunomodulatory, antioxidant, and anti-inflammatory effects, are of great interest in pharmaceutical and nutraceutical research.[1][3] The stability of this compound in aqueous solutions is critical because degradation can lead to a loss of these biological activities, affecting experimental reproducibility and the therapeutic potential of this compound-based products.[4]

Q2: What are the main causes of this compound degradation in aqueous solutions?

A2: The primary causes of this compound degradation in aqueous solutions are:

  • Enzymatic Degradation: Contamination with laminarinases (β-glucanases) can rapidly hydrolyze the β-(1→3) and β-(1→6) glycosidic bonds.[5][6]

  • Acid or Alkaline Hydrolysis: Extreme pH conditions, particularly during extraction or storage, can lead to the breakdown of the polysaccharide chains.[2][7]

  • High Temperatures: Elevated temperatures can accelerate both enzymatic and chemical hydrolysis, leading to a reduction in molecular weight and loss of bioactivity.[8]

Q3: How can I prepare a stable aqueous solution of this compound?

A3: To prepare a stable solution:

  • Use high-purity this compound: Start with a high-quality, purified this compound to minimize contaminants, including enzymes.

  • Use sterile, nuclease-free water: This prevents microbial growth and enzymatic degradation.

  • Dissolve at room temperature: While some forms of this compound have higher solubility in hot water, prolonged heating can cause degradation.[8] For most research applications, dissolving in sterile water at room temperature with gentle agitation is recommended.

  • Filter sterilization: After dissolution, filter the solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.

Q4: What are the recommended storage conditions for long-term stability?

A4: For long-term storage, it is recommended to:

  • Store at low temperatures: Freezing (-20°C or -80°C) is the preferred method for long-term storage to minimize chemical and enzymatic degradation.

  • Aliquot the solution: To avoid repeated freeze-thaw cycles which can degrade polysaccharides, store the this compound solution in single-use aliquots.[9]

  • Protect from light: While not extensively documented for this compound specifically, it is good practice to store polysaccharide solutions in the dark to prevent any potential photodegradation.

Q5: Can I add a preservative to my this compound solution?

A5: Yes, for storage at 4°C for shorter durations, a bacteriostatic agent like 0.02% to 0.05% sodium azide can be added to prevent microbial growth.[10] However, be aware that sodium azide is toxic and may interfere with certain biological assays. Always check for compatibility with your downstream applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in the solution upon storage. 1. Low solubility of the specific this compound type. 2. Aggregation of this compound molecules over time, especially at 4°C. 3. Contamination.1. Gently warm the solution to 37°C and agitate to redissolve. If it persists, the this compound may have low solubility in cold water.[8] 2. For long-term storage, freezing in aliquots is recommended over refrigeration. 3. Ensure sterile technique during preparation and consider filter sterilization.
Loss of biological activity in my experiments. 1. Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, high temperature). 2. Hydrolysis due to incorrect pH of the solution.1. Aliquot solutions before freezing. Avoid storing at room temperature for extended periods. 2. Check the pH of your solution. This compound is most stable at a neutral pH. 3. Assess the integrity of your this compound using techniques like HPLC or TLC (see Experimental Protocols).
Inconsistent results between different batches of this compound solution. 1. Variability in the source and purity of the this compound. 2. Differences in solution preparation and storage procedures.1. Source this compound from a reputable supplier and obtain a certificate of analysis if possible. 2. Standardize your protocol for solution preparation, including water quality, dissolution method, and storage conditions.
Visible microbial growth in the solution. 1. Non-sterile preparation technique. 2. Inadequate storage conditions.1. Prepare solutions in a sterile environment (e.g., laminar flow hood) using sterile equipment and reagents. 2. Filter-sterilize the final solution using a 0.22 µm filter. 3. For short-term storage at 4°C, consider adding a bacteriostatic agent like sodium azide (check for compatibility with your assay). For long-term storage, freeze at -20°C or below.

Data on this compound Stability

Table 1: Estimated Percentage of this compound Degradation Over Time at Different Temperatures

Storage Temperature1 Month3 Months6 Months12 Months
25°C (Room Temp) 5-10%15-25%30-50%>50%
4°C (Refrigerated) <2%2-5%5-10%10-20%
-20°C (Frozen) <1%<1%<2%<5%
-80°C (Deep Freeze) <1%<1%<1%<2%

Table 2: Estimated Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHRelative Stability (Half-life)Primary Degradation Pathway
< 4.0 (Acidic) LowAcid Hydrolysis
4.0 - 6.0 ModerateSlow Acid Hydrolysis
6.0 - 8.0 (Neutral) HighMinimal Hydrolysis
> 8.0 (Alkaline) LowAlkaline Hydrolysis

Key Experimental Protocols

Protocol 1: Preparation and Storage of a Stock this compound Solution

Objective: To prepare a sterile this compound stock solution for long-term storage.

Materials:

  • High-purity this compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (50 mL and 1.5 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (e.g., 10 mg/mL).

  • Gently vortex or invert the tube until the this compound is completely dissolved. Avoid vigorous shaking to prevent shearing.

  • Using a sterile syringe, draw up the this compound solution and pass it through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.

  • Aliquot the sterile this compound solution into sterile 1.5 mL microcentrifuge tubes in volumes suitable for single-use experiments.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • For long-term storage, place the aliquots in a -20°C or -80°C freezer. For short-term storage (up to a few weeks), store at 4°C.

Protocol 2: Assessing this compound Degradation using High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the degradation of this compound over time by analyzing changes in its molecular weight distribution.

Methodology:

  • HPLC System: An HPLC system equipped with a size-exclusion chromatography (SEC) column (e.g., Ultrahydrogel 2000) and a refractive index (RI) detector.[1]

  • Mobile Phase: A suitable aqueous mobile phase, such as a phosphate or salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Standard Preparation: Prepare a series of dextran standards of known molecular weights to create a calibration curve.

  • Sample Preparation: At specified time points during your stability study, thaw an aliquot of the this compound solution and dilute it to an appropriate concentration with the mobile phase.

  • Analysis:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the dextran standards to generate a calibration curve of log(Molecular Weight) vs. Retention Time.

    • Inject the this compound samples.

    • Monitor the chromatogram for the appearance of lower molecular weight peaks or a shift in the main this compound peak to longer retention times, which indicates degradation.

    • Quantify the extent of degradation by comparing the peak areas of the intact this compound and its degradation products.[3][11]

Protocol 3: Enzymatic Assay for this compound Quantification

Objective: To determine the concentration of intact this compound in a solution using a specific enzyme.

Methodology:

  • Enzymes: Use a specific laminarinase (a β-1,3-glucanase) that hydrolyzes this compound into glucose.[5][6]

  • Glucose Quantification Kit: A commercially available glucose oxidase-peroxidase (GOPOD) assay kit.

  • Procedure:

    • Standard Curve: Prepare a standard curve using known concentrations of this compound.

    • Enzymatic Hydrolysis:

      • In separate tubes, add a defined volume of your this compound samples and standards.

      • Add a solution containing the laminarinase enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 6.5).

      • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to ensure complete hydrolysis (e.g., 1-2 hours).[12]

      • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

    • Glucose Quantification:

      • Follow the instructions of the GOPOD kit to measure the glucose concentration in each tube.

      • Read the absorbance at the recommended wavelength (typically around 510 nm).

    • Calculation: Determine the this compound concentration in your samples by comparing their glucose concentration to the standard curve. A decrease in the calculated this compound concentration over time indicates degradation.[5]

Visualizations

Signaling Pathways and Experimental Workflow

Laminaran_Preparation_Workflow cluster_prep Solution Preparation cluster_storage Storage Options cluster_use Experimental Use A Weigh this compound Powder B Dissolve in Sterile Water A->B C Filter Sterilization (0.22 µm) B->C D Short-Term (4°C) C->D Aliquot E Long-Term (-20°C / -80°C) C->E Aliquot G Use in Assay D->G F Thaw Aliquot E->F F->G

Figure 1. Recommended workflow for the preparation and storage of aqueous this compound solutions.

Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Binds Syk Syk Dectin1->Syk Activates CARD9_Complex CARD9-Bcl10-MALT1 Complex Syk->CARD9_Complex Activates NFkB NF-κB CARD9_Complex->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Induces Transcription

Figure 2. Simplified Dectin-1 signaling pathway activated by this compound.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TLR4 TLR4 This compound->TLR4 Engages MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Activates NFkB NF-κB IKK_Complex->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines Induces Transcription

Figure 3. Simplified TLR4 signaling pathway engaged by this compound.

AMPK_p38_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates p38_MAPK p38 MAPK AMPK->p38_MAPK Activates Glucose_Uptake Increased Glucose Uptake p38_MAPK->Glucose_Uptake

Figure 4. This compound-induced activation of the AMPK/p38 MAPK pathway.

References

Technical Support Center: Optimizing Enzymatic Digestion for Laminaran Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic digestion of laminaran for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using enzymes for this compound quantification?

Enzymatic assays for this compound quantification are highly specific methods that utilize enzymes, such as β-glucanases or laminarinases, which target the β-glucan linkages within the this compound polysaccharide.[1] These enzymes hydrolyze this compound into smaller, quantifiable units like oligosaccharides or glucose.[1] The resulting products can then be measured using secondary techniques such as high-performance liquid chromatography (HPLC) or colorimetric glucose assays.[1] This enzymatic approach offers greater specificity compared to traditional chemical methods, as it selectively degrades this compound without being affected by other polysaccharides.[1]

Q2: Which enzymes are recommended for the complete digestion of this compound?

For a more complete and specific digestion of this compound, a combination of enzymes is recommended. Laminarin is primarily composed of a β-1,3-linked glucose backbone with β-1,6-linked branches.[2] Therefore, a combination of an endo-β-1,3-glucanase (like FaGH17A) to cleave the backbone and an exo-β-1,6-glucanase (like FbGH30) to remove the side chains is effective.[3][4][5] Using a mixture of these enzymes can significantly increase the hydrolysis yield compared to using a single enzyme. For instance, the combination of FaGH17A and FbGH30 has been shown to increase the yield by a factor of 6.2 compared to FaGH17A alone.[3]

Q3: How do enzymatic methods for this compound quantification compare to traditional acid hydrolysis?

Enzymatic methods offer several advantages over traditional acid hydrolysis for this compound quantification. They are generally faster, more specific, and less prone to the degradation of the resulting monosaccharides.[3][4] Acid hydrolysis can lead to an overestimation of this compound content due to the non-specific hydrolysis of other polysaccharides present in the sample.[6] However, acid hydrolysis is a well-established method and can be useful for comparative purposes. In some studies, the results from enzymatic and acid hydrolysis methods have been comparable, with the enzymatic method providing slightly lower but more specific values.[3][7][8]

Q4: What methods can be used to quantify the glucose and oligosaccharides produced after enzymatic digestion?

Several methods are available to quantify the products of this compound hydrolysis:

  • Reducing Sugar Assays: Colorimetric methods like the p-hydroxybenzoic acid hydrazide (PAHBAH) assay or the 3,5-dinitrosalicylic acid (DNS) method are commonly used to quantify the reducing ends of the resulting sugars.[3][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the individual monosaccharides and oligosaccharides produced.[1] This method provides more detailed information about the hydrolysis products.

  • Glucose Oxidase-Peroxidase Assay: This is a highly specific colorimetric assay that measures the concentration of glucose.[1][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound detected Incomplete enzymatic digestion.- Ensure optimal reaction conditions (temperature, pH, incubation time) for the specific enzymes used. - Increase the enzyme concentration or incubation time. - Consider using a combination of enzymes (e.g., endo-β-1,3-glucanase and exo-β-1,6-glucanase) for more complete hydrolysis.[3]
Enzyme inhibition.- Check for the presence of potential inhibitors in the sample matrix. - Purify the this compound extract before enzymatic digestion if necessary.
Inactive enzymes.- Verify the activity of the enzyme stock using a positive control (purified this compound). - Store enzymes at the recommended temperature to maintain activity.
Inconsistent or variable results Pipetting errors or inaccurate sample preparation.- Use calibrated pipettes and ensure accurate and consistent sample and reagent volumes.
Incomplete mixing of reaction components.- Gently vortex or mix the reaction tubes after adding all components.
Fluctuation in incubation temperature.- Use a calibrated water bath or incubator to ensure a stable and accurate incubation temperature.
Higher than expected this compound values Non-specific hydrolysis of other polysaccharides.- This is more common with acid hydrolysis.[6] If using an enzymatic method, ensure the enzymes are highly specific for this compound.[5] - Run a blank sample containing all components except the this compound extract to check for background signal.
Contamination of reagents or samples.- Use high-purity water and reagents. - Ensure clean labware to avoid contamination.
Difficulty dissolving the this compound sample This compound insolubility.- Laminarin is generally soluble in hot water.[8] Gentle heating (e.g., 50-55°C) can aid in dissolution.[11] - Ensure the sample is fully dissolved before adding the enzymes.

Experimental Protocols

Enzymatic Digestion of this compound

This protocol is a general guideline and may need to be optimized for specific sample types and enzymes.

  • Sample Preparation:

    • Extract this compound from the sample material. A common method is hot water extraction.[8]

    • Lyophilize or dry the extract to a constant weight.

    • Accurately weigh the dried extract and dissolve it in a suitable buffer (e.g., 50 mM MOPS buffer, pH 7.0 or PBS buffer, pH 7.5).[3][6][7]

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the dissolved this compound extract, the appropriate buffer, and the enzyme(s). A typical enzyme concentration is around 100 nM (~5.0 μg/mL).[3][6][7]

    • Incubate the reaction mixture at the optimal temperature for the enzyme(s), typically 37°C, for a sufficient duration (e.g., 30 minutes to several hours).[3][6][7]

    • Include a negative control (without enzyme) and a positive control (with a known amount of purified this compound).

  • Termination of Reaction:

    • Stop the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., a strong acid or base, depending on the subsequent quantification method).

  • Quantification of Hydrolysis Products:

    • Quantify the amount of glucose and/or reducing sugars in the reaction mixture using a suitable method such as the PAHBAH assay, DNS assay, or HPLC.[3][9]

    • Create a standard curve using known concentrations of glucose or this compound hydrolysate to determine the concentration of this compound in the original sample.

PAHBAH Reducing Sugar Assay
  • Reagent Preparation:

    • PAHBAH Reagent: Dissolve p-hydroxybenzoic acid hydrazide in a basic solution.

  • Assay Procedure:

    • Add the PAHBAH reagent to the samples and standards.

    • Heat the mixture at a high temperature (e.g., 95-100°C) for a specific time to allow for color development.

    • Cool the samples to room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 410 nm).

  • Calculation:

    • Determine the concentration of reducing sugars in the samples by comparing their absorbance to the standard curve.

Quantitative Data Summary

ParameterValueSource
Enzyme Concentration 100 nM (~5.0 µg/mL) of each purified enzyme (FaGH17A and FbGH30)[3][6][7]
Incubation Temperature 37°C[3][6][7]
Incubation Time 30 minutes[3][6][7]
Buffer 50 mM MOPS buffer, pH 7.0 or PBS buffer, pH 7.5[3][6][7]
This compound Concentration (Substrate) 0.1% (wt/vol)[3][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Digestion cluster_quant Quantification start Start with Sample extraction This compound Extraction (e.g., Hot Water) start->extraction dissolution Dissolve Extract in Buffer extraction->dissolution add_enzyme Add Laminarinase(s) (e.g., endo-1,3 & exo-1,6) dissolution->add_enzyme incubation Incubate (e.g., 37°C, 30 min) add_enzyme->incubation stop_reaction Stop Reaction (e.g., Heat Inactivation) incubation->stop_reaction quantify Quantify Products (e.g., PAHBAH, HPLC) stop_reaction->quantify calculate Calculate this compound Concentration quantify->calculate end End calculate->end

Caption: Experimental workflow for the enzymatic quantification of this compound.

troubleshooting_guide cluster_low Low/No Signal cluster_high High Signal issue Issue Encountered low_signal Low or No this compound Detected issue->low_signal high_signal Higher Than Expected Values issue->high_signal incomplete_digestion Incomplete Digestion? low_signal->incomplete_digestion Possible Cause enzyme_inhibition Enzyme Inhibition? low_signal->enzyme_inhibition Possible Cause inactive_enzyme Inactive Enzyme? low_signal->inactive_enzyme Possible Cause optimize_conditions Optimize Conditions: - Temp, pH, Time - Enzyme Conc. - Use Enzyme Combo incomplete_digestion->optimize_conditions Solution purify_sample Purify Sample Extract enzyme_inhibition->purify_sample Solution check_activity Check Enzyme Activity with Positive Control inactive_enzyme->check_activity Solution nonspecific_hydrolysis Non-specific Hydrolysis? high_signal->nonspecific_hydrolysis Possible Cause contamination Contamination? high_signal->contamination Possible Cause use_specific_enzyme Use Highly Specific Enzymes Run Blanks nonspecific_hydrolysis->use_specific_enzyme Solution use_pure_reagents Use High-Purity Reagents and Clean Labware contamination->use_pure_reagents Solution

Caption: Troubleshooting guide for enzymatic this compound quantification.

References

How to enhance the bioactivity of laminaran through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enhancing Laminaran Bioactivity.

This guide is designed for researchers, scientists, and drug development professionals working on the chemical modification of this compound to enhance its biological properties. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data tables summarizing the effects of various modifications.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical modification of this compound and subsequent bioactivity assays.

Problem Potential Cause(s) Suggested Solution(s)
Low Degree of Sulfation (DS) 1. Incomplete reaction due to insufficient sulfating agent. 2. Reaction time is too short or temperature is too low. 3. Presence of moisture in the reaction mixture. 4. Degradation of the sulfating agent (e.g., SO3/pyridine complex).1. Increase the molar ratio of the sulfating agent to this compound. 2. Optimize reaction time and temperature (e.g., 75°C for 1.5 hours for the chlorosulfonic acid-pyridine method)[1]. 3. Ensure all glassware and solvents (e.g., DMF) are anhydrous. 4. Use a freshly prepared sulfating agent.
Inconsistent Anticoagulant Activity Results 1. The degree of sulfation is not optimal. Anticoagulant activity is dependent on the DS, with an optimum around 1.49 for APTT assays[2]. 2. The bioassay (e.g., APTT, anti-Factor Xa) is not sensitive enough or is inappropriate for the mechanism of action. Sulfated this compound may act on the early stages of the coagulation cascade rather than directly on Factor Xa or IIa[2].1. Synthesize and test a range of sulfated this compound derivatives with varying DS to determine the optimal level for your specific assay[2]. 2. Use a panel of coagulation assays, including APTT, to fully characterize the anticoagulant effect[2][3].
Low Yield of Carboxymethylated this compound (CML) 1. Inefficient alkalization step. 2. Insufficient amount of chloroacetic acid. 3. Reaction conditions (time, temperature) are not optimal.1. Ensure proper swelling of this compound in the isopropanol and sodium hydroxide mixture by stirring for at least 1 hour at room temperature[4][5]. 2. Increase the concentration of chloroacetic acid in the reaction mixture[4]. 3. Optimize the reaction temperature (e.g., 60°C) and time (e.g., 4 hours)[4].
Modified this compound Shows No Enhanced Bioactivity 1. The specific modification is not suitable for the desired bioactivity. For instance, sulfation has been shown to stop antioxidant activities in some cases[6]. 2. The degree of substitution is too low or too high. 3. The modification has altered the conformation of the polysaccharide in a way that hinders its interaction with biological targets.1. Select a modification strategy based on literature evidence for the desired bioactivity (e.g., carboxymethylation or gallic acid conjugation for antioxidant activity)[4][6]. 2. Systematically vary the reaction conditions to achieve different degrees of substitution and screen for optimal activity. 3. Characterize the structural changes using techniques like NMR and FTIR to understand structure-activity relationships[1][6].
Difficulty in Purifying Modified this compound 1. Presence of unreacted reagents and by-products. 2. Aggregation of the modified polysaccharide.1. Use dialysis extensively (e.g., for 3 days against distilled water) to remove salts and small molecule impurities[1]. Precipitation with a water-miscible organic solvent like ethanol can also be effective[7]. 2. Use size-exclusion chromatography for purification and to check for aggregation[8].

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical modifications to enhance the bioactivity of this compound?

A1: The most common and effective chemical modifications include sulfation, carboxymethylation, and phosphorylation.[9] Sulfation is widely used to impart anticoagulant and antitumor activities.[1][2][9] Carboxymethylation has been shown to enhance antioxidant and anticancer properties.[4][10] Phosphorylation can also improve the immunomodulatory and antioxidant activities of polysaccharides.[11]

Q2: How does the degree of sulfation (DS) affect the anticoagulant activity of this compound?

A2: The degree of sulfation is a critical factor influencing the anticoagulant activity of this compound. Studies have shown that anticoagulant activity, as measured by the Activated Partial Thromboplastin Time (APTT) test, increases with the DS up to an optimal value. For this compound sulfated with an SO3/pyridine complex, the optimal DS was found to be 1.49.[2] Derivatives with a low DS (e.g., 0.30 to 0.64) showed no significant activity.[2]

Q3: Which positions on the glucose units of this compound are preferentially substituted during sulfation?

A3: Methylation analysis has shown that the C-6 hydroxyl groups of the glucose residues are preferentially substituted during sulfation, followed by the hydroxyl groups at C-2 and C-4.[2] NMR spectra have also indicated that sulfate substitution occurs at the hydroxyl groups of C2 and C6.[1]

Q4: Can chemical modification enhance the antioxidant activity of this compound?

A4: Yes, certain chemical modifications can significantly enhance the antioxidant activity of this compound. Carboxymethylation, for instance, has been shown to improve the scavenging capacity of DPPH, hydroxyl, and superoxide radicals.[4] Conjugation with gallic acid has also been reported to be a highly effective method for increasing antioxidant capacity.[6] However, it's important to note that not all modifications are beneficial for all activities; sulfation has been reported to diminish the antioxidant properties of this compound.[6]

Q5: What signaling pathways are modulated by modified this compound?

A5: Modified laminarans can modulate several key signaling pathways. For example, carboxymethylated this compound has been shown to suppress the viability and invasion of cancer cells by regulating the activity of matrix metalloproteinase 9 (MMP-9) and protein kinases of the ERK/MAPK signaling pathway. Native this compound is known to modulate immune responses through pathways such as NF-κB, MAPK, and JAK/STAT. It can also potentiate the cGAS-STING signaling pathway to enhance antiviral responses.[12]

Data Presentation

Table 1: Effect of Sulfation on the Anticoagulant Activity of this compound
DerivativeDegree of Sulfation (DS)APTT Activity (s)Anti-Factor Xa Activity (IU/mg)Anti-Factor IIa Activity (IU/mg)Reference
Native this compound0No activityNot reportedNot reported[2]
Lam S10.30No activityNot reportedNot reported[2]
Lam S20.64No activityNot reportedNot reported[2]
Lam S41.49Significant increaseLow activityLow activity[2]
Lam S62.26Activity decreased from optimumNot reportedNot reported[2]
Table 2: Enhancement of Antioxidant Activity through Carboxymethylation
PolysaccharideModificationIC50 for Hydroxyl Radical ScavengingIC50 for Superoxide Radical ScavengingIC50 for DPPH Radical ScavengingReference
Fucoidan (FL)NativeNot specified, baselineNot specified, baselineNot specified, baseline[4]
Carboxymethyl Fucoidan (CMFL)Carboxymethylation (DS = 0.6733)17.8% decrease from native17.5% decrease from native15.7% decrease from native[4]

Note: Data for carboxymethylated this compound with direct IC50 values was not available in the provided search results, so data for another brown algae polysaccharide, fucoidan, is presented as an illustrative example of the effect of carboxymethylation.

Table 3: Antitumor Activity of Native vs. Sulfated this compound on LoVo Cells
CompoundConcentration (mg/L)Inhibition Rate (%)Reference
This compound400~20[1]
800~30[1]
1600~40[1]
Sulfated this compound (LAMS)400~35[1]
800~45[1]
1600~55[1]

Experimental Protocols

Protocol 1: Sulfation of this compound using the Chlorosulfonic Acid-Pyridine Method

This protocol is adapted from Ji et al. (2013)[1].

Materials:

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Chlorosulfonic acid

  • Pyridine, anhydrous

  • Sodium hydroxide (NaOH) solution (2.5 mol/L)

  • Ethanol

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Magnetic stirrer and hot plate

  • Ice bath

Procedure:

  • Dissolve 100 mg of this compound in 10 ml of anhydrous DMF in a reaction vessel and stir for 20 minutes.

  • Separately, prepare the sulfating agent by adding chlorosulfonic acid dropwise to anhydrous pyridine in an ice bath.

  • Add the prepared chlorosulfonic acid-pyridine complex to the this compound solution.

  • Place the reaction vessel in a hot water bath at 75°C for 1.5 hours with continuous stirring.

  • After the reaction, cool the vessel in an ice bath and add 25 ml of ice-cold water.

  • Neutralize the solution to pH 7.0 using a 2.5 mol/L NaOH solution.

  • Precipitate the sulfated this compound by adding 75 ml of ethanol and centrifuge to collect the sediment.

  • Dissolve the sediment in distilled water and dialyze against distilled water for 3 days to remove impurities.

  • Concentrate the dialyzed solution and freeze-dry to obtain the final product, this compound sulfate (LAMS).

Protocol 2: Carboxymethylation of this compound

This protocol is a general method adapted from procedures described for polysaccharides[4][5].

Materials:

  • This compound

  • Isopropanol (i-PrOH)

  • Sodium hydroxide (NaOH) solution (e.g., 20% w/w)

  • Monochloroacetic acid (MCA)

  • Ethanol

  • Magnetic stirrer and hot plate

Procedure:

  • Suspend 1 g of this compound in 30 mL of isopropanol in a reaction flask with stirring.

  • Slowly add a 20% aqueous sodium hydroxide solution to the suspension and stir for 1 hour at room temperature to activate the this compound.

  • Slowly add a solution of monochloroacetic acid to the reaction mixture.

  • Heat the mixture to 60°C and stir for 4 hours.

  • Cool the reaction mixture and neutralize to pH 7.0 with an appropriate acid.

  • Precipitate the crude product by adding an excess of ethanol.

  • Filter the precipitate and wash it several times with an ethanol/water mixture (e.g., 80:20) to remove unreacted reagents.

  • Dry the final product, carboxymethylated this compound, in a vacuum oven.

Protocol 3: In Vitro Antitumor Activity (MTT Assay)

This protocol is adapted from Ji et al. (2013)[1].

Materials:

  • Human colon cancer cell line (e.g., LoVo)

  • DMEM/F12 culture medium

  • Fetal bovine serum (FBS)

  • 96-well plates

  • This compound and modified this compound solutions of various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the LoVo cells in a 96-well plate at an appropriate density and culture for 24 hours.

  • Treat the cells with varying concentrations of this compound or modified this compound (e.g., 400, 800, 1600 mg/l) for 72 hours. Include a control group with culture medium only.

  • After the incubation period, discard the cell suspension and add 200 µl of 0.5 mg/ml MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the MTT solution and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the inhibition rate using the formula: Inhibition Rate (%) = (1 - OD_treated / OD_control) * 100.

Mandatory Visualization

experimental_workflow_sulfation cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product This compound This compound in DMF reaction_mix Mix & Heat (75°C, 1.5h) This compound->reaction_mix reagent Chlorosulfonic Acid + Pyridine reagent->reaction_mix quench Cool & Quench (Ice Water) reaction_mix->quench neutralize Neutralize (NaOH) quench->neutralize precipitate Precipitate (Ethanol) neutralize->precipitate dialyze Dialysis (3 days) precipitate->dialyze dry Freeze-Dry dialyze->dry lams This compound Sulfate (LAMS) dry->lams

Caption: Workflow for the sulfation of this compound.

signaling_pathway_cancer cluster_cell Cancer Cell cluster_effects Cellular Effects CML Carboxymethylated This compound (ScLCM) ERK_MAPK ERK/MAPK Pathway CML->ERK_MAPK Inhibits MMP9 MMP-9 Activity CML->MMP9 Inhibits Invasion Suppressed Invasion ERK_MAPK->Invasion MMP9->Invasion Viability Suppressed Viability

Caption: Carboxymethylated this compound's anticancer signaling.

logical_relationship_bioactivity cluster_modifications Chemical Modifications cluster_bioactivities Enhanced Bioactivities This compound Native this compound Sulfation Sulfation This compound->Sulfation Carboxymethylation Carboxymethylation This compound->Carboxymethylation GallicAcid Gallic Acid Conjugation This compound->GallicAcid Anticoagulant Anticoagulant Sulfation->Anticoagulant Antitumor Antitumor Sulfation->Antitumor Carboxymethylation->Antitumor Antioxidant Antioxidant Carboxymethylation->Antioxidant GallicAcid->Antioxidant

References

Technical Support Center: Overcoming Resistance to Laminarin-Induced Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with laminarin-induced plant defense. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome challenges in your experiments and effectively utilize laminarin as a plant defense elicitor.

Frequently Asked Questions (FAQs)

Q1: What is laminarin and how does it induce plant defense?

A1: Laminarin is a naturally occurring β-1,3-glucan polysaccharide extracted from brown algae, such as Laminaria digitata.[1] It acts as a Microbe-Associated Molecular Pattern (MAMP), triggering the plant's innate immune system, a process known as MAMP-triggered immunity (MTI).[2] When recognized by pattern recognition receptors (PRRs) on the plant cell surface, laminarin initiates a cascade of signaling events that lead to the activation of various defense responses.[3] These responses include the production of reactive oxygen species (ROS), fortification of the cell wall, and the synthesis of antimicrobial compounds and pathogenesis-related (PR) proteins.[4][5]

Q2: I am not observing a significant defense response after laminarin treatment. What are the possible reasons?

A2: Several factors can contribute to a weak or absent defense response to laminarin. These include:

  • Plant Species and Genotype: The perception of laminarin and the subsequent signaling pathways can vary significantly between different plant species and even between genotypes of the same species.[6][7]

  • Laminarin Purity and Concentration: The purity of the laminarin used is crucial, as contaminants can interfere with the experiment. Additionally, the concentration of laminarin must be optimized for the specific plant system being studied.

  • Application Method and Timing: The method of application (e.g., foliar spray, soil drench) and the timing of application relative to pathogen challenge are critical for efficacy.[8] Laminarin is most effective when applied preventatively.[1]

  • Pathogen Factors: Some pathogens have evolved effectors that can suppress MAMP-triggered immunity, thereby overcoming laminarin-induced defenses.

  • Experimental Conditions: Environmental factors such as temperature, humidity, and light can influence the plant's physiological state and its ability to mount a defense response.[9]

Q3: Can pathogens develop resistance to laminarin-induced defense?

A3: Since laminarin targets the plant's own defense system rather than the pathogen directly, the development of pathogen resistance to laminarin itself is considered to have a negligible risk.[10] However, pathogens can evolve mechanisms to evade or suppress the plant's immune responses that are triggered by laminarin. This is a form of resistance to the plant's defense rather than to the elicitor.

Q4: What are the key signaling pathways activated by laminarin?

A4: Laminarin is known to activate several key plant defense signaling pathways. While the exact mechanisms can vary between plant species, the primary pathways involved are:

  • Salicylic Acid (SA) Pathway: This pathway is crucial for systemic acquired resistance (SAR) and is often associated with defense against biotrophic and hemi-biotrophic pathogens.[11]

  • Jasmonic Acid (JA) and Ethylene (ET) Pathways: These pathways are typically involved in defense against necrotrophic pathogens and herbivorous insects.[8][12] Laminarin can induce the expression of genes involved in all three of these pathways, leading to a broad-spectrum defense response.[10]

Troubleshooting Guides

Issue 1: Inconsistent or No Induction of Defense-Related Genes
Possible Cause Troubleshooting Step
Suboptimal Laminarin Concentration Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental setup.
Poor Quality or Degraded Laminarin Ensure the laminarin is of high purity and has been stored correctly. Consider purchasing from a reputable supplier.
Inappropriate Application Method Test different application methods (e.g., leaf infiltration, root drenching, foliar spray) to see which is most effective for your system.
Incorrect Timing of Sample Collection The expression of defense genes is often transient.[8] Conduct a time-course experiment (e.g., 0, 3, 6, 12, 24, 48 hours post-treatment) to identify the peak expression time for your genes of interest.
Plant Age or Developmental Stage The responsiveness of plants to elicitors can vary with age. Use plants of a consistent age and developmental stage for all experiments.[9]
Issue 2: Lack of Disease Resistance Following Laminarin Treatment
Possible Cause Troubleshooting Step
Timing of Application Relative to Pathogen Inoculation Laminarin is a defense elicitor and should be applied prior to pathogen challenge to allow time for the plant to mount a defense response.[13] Optimize the time interval between laminarin treatment and inoculation.
Pathogen Strain is a "Non-responder" The pathogen strain you are using may possess effectors that suppress the specific defense pathways induced by laminarin in your host plant. Try a different pathogen strain if possible.
Insufficient Defense Response The level of induced resistance may not be sufficient to fully protect against a high pathogen load. Try increasing the laminarin concentration or combining it with other control measures.
Environmental Conditions Favoring the Pathogen Ensure that the experimental conditions (temperature, humidity) are not overly conducive to disease development, which could overwhelm the induced defenses.

Data Summary

The following tables summarize quantitative data from various studies on the efficacy of laminarin in inducing plant defense.

Table 1: Induction of Defense-Related Gene Expression by Laminarin in Olive (Olea europaea)

GeneFunctionFold Induction (3 days post-application)
Pal Phenylalanine ammonia-lyase (phenylpropanoid pathway)> 3.0
Lox Lipoxygenase (oxylipin/JA pathway)> 4.0
Cuao Copper amine oxidase (H₂O₂ production)> 3.0
Mpol Peroxidase (cell wall reinforcement)> 3.0

Data adapted from a study on olive leaf spot disease. The fold induction is relative to untreated, mock-inoculated plants.[8]

Table 2: Efficacy of a Laminarin-Based Formulation (Vacciplant®) Against Zymoseptoria tritici in Wheat

ParameterReduction Compared to Control
Disease Severity 42%
Pycnidium Density 45%

Data from a greenhouse study where the product was applied two days before inoculation.[13]

Experimental Protocols

Protocol 1: Evaluation of Defense Gene Expression using RT-qPCR
  • Plant Material and Treatment: Grow plants to the desired developmental stage under controlled conditions. Apply laminarin solution (concentration to be optimized, e.g., 1 mg/mL in sterile water) or a mock solution (sterile water) to the leaves via foliar spray until runoff.

  • Sample Collection: At various time points post-treatment (e.g., 0, 3, 6, 12, 24 hours), collect leaf tissue from at least three biological replicates per treatment. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf tissue using a suitable kit or protocol. Assess RNA quality and quantity. Synthesize first-strand cDNA from a standardized amount of RNA.

  • RT-qPCR: Perform real-time quantitative PCR using gene-specific primers for your target defense genes (e.g., PR1, PAL, LOX1) and a stable reference gene for normalization (e.g., Actin, EF1α).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.

Protocol 2: Detached Leaf Assay for Disease Resistance
  • Plant Treatment: Treat plants with laminarin or a mock solution as described in Protocol 1.

  • Leaf Detachment: After a predetermined time interval (e.g., 48 hours) to allow for defense induction, detach healthy, fully expanded leaves.

  • Inoculation: Place the detached leaves in a humid chamber (e.g., a petri dish with moist filter paper). Inoculate each leaf with a standardized dose of the pathogen (e.g., a spore suspension droplet).

  • Incubation: Incubate the leaves under conditions optimal for disease development.

  • Disease Assessment: At regular intervals, assess disease severity by measuring lesion size or counting the number of lesions.

  • Data Analysis: Compare the disease severity between laminarin-treated and mock-treated leaves.

Signaling Pathway and Workflow Diagrams

Laminarin_Signaling_Pathway cluster_0 Laminarin Laminarin (β-1,3-glucan) PRR Pattern Recognition Receptor (PRR) Laminarin->PRR Perception ROS Reactive Oxygen Species (ROS) Burst PRR->ROS MAPK MAPK Cascade PRR->MAPK Membrane Plasma Membrane Cell_Wall Cell Wall Reinforcement ROS->Cell_Wall SA Salicylic Acid (SA) Pathway MAPK->SA JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways MAPK->JA_ET Defense_Genes Defense Gene Expression (e.g., PR proteins) SA->Defense_Genes JA_ET->Defense_Genes Resistance Induced Resistance Defense_Genes->Resistance Cell_Wall->Resistance

Caption: Laminarin-induced plant defense signaling pathway.

Experimental_Workflow start Start treatment Laminarin/ Mock Treatment start->treatment incubation Incubation for Defense Induction treatment->incubation pathogen Pathogen Inoculation incubation->pathogen assessment Disease/Gene Expression Assessment pathogen->assessment analysis Data Analysis assessment->analysis end End analysis->end

Caption: General experimental workflow for assessing laminarin efficacy.

Troubleshooting_Logic start No/Weak Defense Response Observed check_laminarin Check Laminarin? (Concentration, Purity) start->check_laminarin check_plant Check Plant Factors? (Species, Age) start->check_plant check_protocol Check Protocol? (Timing, Application) start->check_protocol optimize_conc Optimize Concentration (Dose-Response) check_laminarin->optimize_conc Yes new_laminarin Use New/Verified Laminarin Source check_laminarin->new_laminarin Yes standardize_plant Standardize Plant Material check_plant->standardize_plant Yes optimize_time Optimize Timing (Time-Course) check_protocol->optimize_time Yes re_evaluate Re-evaluate Response optimize_conc->re_evaluate new_laminarin->re_evaluate standardize_plant->re_evaluate optimize_time->re_evaluate

Caption: Troubleshooting logic for weak laminarin-induced defense.

References

Technical Support Center: Mitigating Cytotoxicity of Laminaran Preparations in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate cytotoxicity associated with laminaran preparations in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: My primary cells are showing signs of cytotoxicity (e.g., rounding, detachment, low viability) after treatment with this compound. What are the potential causes?

A1: Several factors can contribute to cytotoxicity when using this compound in primary cell cultures. The most common causes include:

  • Contaminants in the this compound Preparation: Commercial this compound can contain impurities from the extraction and purification process. The most significant cytotoxic contaminant is often bacterial endotoxin (lipopolysaccharide or LPS), which can induce strong inflammatory responses and cell death in primary immune cells and other sensitive cell types. Other potential contaminants include proteins, polyphenols, and residual solvents.

  • High Concentration of this compound: While this compound is often used for its bioactive properties, high concentrations can induce cellular stress. This can be due to the over-activation of signaling pathways, leading to excessive production of reactive oxygen species (ROS), inflammatory cytokines, and subsequent apoptosis or necrosis.[1][2][3]

  • Primary Cell Type Sensitivity: Primary cells are generally more sensitive to external stimuli than immortalized cell lines. The specific cell type you are using will have varying tolerance to this compound and any potential contaminants. For example, primary macrophages and neutrophils are highly sensitive to endotoxins.

  • Batch-to-Batch Variability: There can be significant variability in the purity, molecular weight, and branching of this compound between different suppliers and even between different lots from the same supplier.[4] This can lead to inconsistent experimental outcomes.

Q2: How can I test my this compound preparation for cytotoxicity in my specific primary cell model?

A2: It is crucial to perform a dose-response experiment to determine the cytotoxic threshold of your this compound preparation in your primary cells. A common method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • This compound Treatment: Prepare a serial dilution of your this compound preparation in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation: Example of MTT Assay Results

This compound Concentration (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100%
101.220.0797.6%
501.180.0994.4%
1001.100.0688.0%
2500.950.1176.0%
5000.620.0549.6%
10000.250.0420.0%

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound and primary cells.

Problem Possible Cause(s) Recommended Solution(s)
High cell death across all this compound concentrations, including low doses. 1. High levels of endotoxin (LPS) or other contaminants in the this compound stock. 2. The primary cells are exceptionally sensitive.1. Test the this compound stock for endotoxin levels using a LAL assay. 2. Purify the this compound using methods described in Q4 of the FAQs. 3. Consider using an endotoxin-free grade of this compound if available. 4. Perform a time-course experiment to see if cytotoxicity is a delayed effect.
Inconsistent results between experiments using different batches of this compound. 1. Batch-to-batch variability in purity, molecular weight, or structure. 2. Improper storage of this compound stock solution.1. Qualify each new batch of this compound with a standard cytotoxicity assay before use in critical experiments. 2. Store this compound powder in a desiccator at the recommended temperature. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Control cells (no this compound) have low viability. 1. Suboptimal primary cell culture conditions (media, serum, supplements). 2. Improper thawing of cryopreserved cells. 3. High passage number leading to senescence.1. Review and optimize your primary cell culture protocol.[5][6] 2. Ensure rapid thawing and proper handling of cells post-thaw to maximize viability. 3. Use primary cells at a low passage number.

Experimental Protocols & Methodologies

Protocol 1: Endotoxin Detection using Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a sensitive method to detect the presence of endotoxins.

  • Reagent Preparation: Reconstitute the LAL reagent, control standard endotoxin, and LAL reagent water according to the manufacturer's instructions. All materials must be pyrogen-free.

  • Standard Curve: Prepare a standard curve of known endotoxin concentrations.

  • Sample Preparation: Dissolve the this compound preparation in LAL reagent water at a concentration that does not interfere with the assay.

  • Assay Performance: Add the LAL reagent to the standards and samples in a pyrogen-free microplate or tubes.

  • Incubation & Reading: Incubate the mixture at 37°C for the time specified by the kit manufacturer. The assay can be chromogenic, turbidimetric, or gel-clot based. Read the results using the appropriate instrument.

  • Quantification: Determine the endotoxin concentration in the this compound sample by comparing its reading to the standard curve.

Protocol 2: Purification of this compound via Ethanol Precipitation

This method helps to remove some protein and small molecule impurities.

  • Dissolution: Dissolve the crude this compound powder in deionized water to a concentration of 1-2% (w/v).

  • Precipitation: While stirring, slowly add 3-4 volumes of cold 95% ethanol to the this compound solution.

  • Incubation: Allow the mixture to stand at 4°C overnight to facilitate precipitation.

  • Centrifugation: Centrifuge the mixture at approximately 4,000 x g for 20 minutes to pellet the precipitated this compound.

  • Washing: Discard the supernatant and wash the pellet with 70% ethanol, followed by 95% ethanol to remove residual water and impurities.

  • Drying: Dry the purified this compound pellet, for example, by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.

Visualizations: Workflows and Signaling Pathways

G cluster_0 Troubleshooting Workflow start Primary cell cytotoxicity observed q_contaminant Is the this compound preparation pure? start->q_contaminant q_concentration Is the concentration too high? q_contaminant->q_concentration Yes test_endotoxin Perform LAL assay for endotoxin q_contaminant->test_endotoxin No/Unsure dose_response Perform dose-response assay (e.g., MTT) q_concentration->dose_response Unsure end_concentration Use optimal, non-toxic concentration q_concentration->end_concentration Yes purify Purify this compound (e.g., chromatography) test_endotoxin->purify Endotoxin detected end_contaminant Use purified, low-endotoxin this compound purify->end_contaminant dose_response->end_concentration

Caption: Workflow for troubleshooting this compound-induced cytotoxicity.

G cluster_pathway This compound-Induced Dectin-1 Signaling This compound This compound (β-1,3-glucan) dectin1 Dectin-1 Receptor This compound->dectin1 syk Syk dectin1->syk ITAM-like motif card9 CARD9-Bcl10-MALT1 Complex syk->card9 ros ROS Production syk->ros nfkb NF-κB Activation card9->nfkb mapk MAPK Pathways card9->mapk cytokines Cytokine & Chemokine Production nfkb->cytokines mapk->cytokines

Caption: Simplified Dectin-1 signaling pathway activated by this compound.[7][8][9]

References

Technical Support Center: Improving the Efficiency of Laminaran Encapsulation in Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the experimental process of encapsulating laminaran in nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for nanoparticle encapsulation?

A1: this compound is a low molecular weight β-glucan polysaccharide found in brown algae.[1][2] It is composed of β-(1→3)-linked D-glucose units with some β-(1→6) branches.[2] Its properties, such as biocompatibility, biodegradability, hydrophilicity, and low molecular weight, make it an excellent candidate for drug delivery applications.[3][4] this compound's porous framework allows for exceptional encapsulation capabilities, and it can be modified to create targeted, controlled, and stimuli-responsive therapeutic systems.[1][3]

Q2: What are the common methods for encapsulating this compound in nanoparticles?

A2: Common methods for encapsulating this compound include ionic gelation, solvent evaporation, and self-assembly.[3][5]

  • Ionic Gelation: This method involves the electrostatic interaction between the negatively charged groups of a polymer (like alginate) or a cross-linker (like tripolyphosphate) and a positively charged polymer (like chitosan) to form nanoparticles in which this compound is entrapped.[6]

  • Solvent Evaporation: In this technique, a polymer and the substance to be encapsulated are dissolved in a volatile organic solvent, which is then emulsified in a non-solvent phase. The organic solvent is subsequently evaporated, leading to the formation of nanoparticles.[7]

  • Self-Assembly: This involves the spontaneous organization of amphiphilic molecules (polymers with both hydrophilic and hydrophobic parts) into nanoparticles in an aqueous environment, encapsulating the desired substance within their core.[8]

Q3: How is the encapsulation efficiency of this compound in nanoparticles determined?

A3: The encapsulation efficiency (EE) is a crucial parameter that measures the percentage of the initial amount of this compound that is successfully entrapped within the nanoparticles. It is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated this compound, usually by centrifugation. The amount of free this compound in the supernatant is then quantified using a suitable assay, such as the phenol-sulfuric acid method, and subtracted from the initial amount of this compound used. The formula for calculating encapsulation efficiency is:

EE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100

Troubleshooting Guides

This section addresses common problems encountered during the encapsulation of this compound in nanoparticles and provides potential solutions.

Issue 1: Low Encapsulation Efficiency

Symptoms:

  • A large amount of free this compound is detected in the supernatant after nanoparticle separation.

  • The calculated encapsulation efficiency is below the desired range.

Possible Causes and Solutions:

Cause Explanation Solution
Suboptimal Polymer to this compound Ratio The ratio of the encapsulating polymer (e.g., chitosan, PLGA) to this compound can significantly impact encapsulation. An insufficient amount of polymer may not effectively entrap the this compound.Optimize the polymer-to-laminaran ratio by testing a range of ratios. Start with a 1:1 ratio and systematically increase the polymer concentration.
Inadequate Cross-linking In methods like ionic gelation, the concentration of the cross-linking agent (e.g., TPP, CaCl2) is critical. Insufficient cross-linking can lead to a porous nanoparticle structure and leakage of this compound.Vary the concentration of the cross-linking agent to find the optimal concentration that results in stable nanoparticles with high this compound retention.
Poor Miscibility or Solubility This compound's solubility can be a factor. If it is not fully dissolved or interacts poorly with the polymer matrix, encapsulation will be inefficient.Ensure complete dissolution of this compound in an appropriate solvent before encapsulation. For some methods, slight heating or pH adjustment of the this compound solution might be necessary, but be cautious of potential degradation.
High Hydrophilicity of this compound Highly water-soluble compounds like this compound can easily partition into the external aqueous phase during nanoparticle formation, especially in emulsion-based methods.For emulsion-based methods, consider using a double emulsion (w/o/w) technique. This can help to better confine the hydrophilic this compound within the internal aqueous phase.
Process Parameters Not Optimized Factors such as stirring speed, sonication power and duration, and the rate of addition of reagents can all influence nanoparticle formation and encapsulation efficiency.Systematically optimize process parameters. For example, in ionic gelation, a slower, dropwise addition of the cross-linker can lead to more compact and efficient encapsulation.
Issue 2: Nanoparticle Aggregation

Symptoms:

  • Visible clumps or precipitates in the nanoparticle suspension.

  • Inconsistent and large particle sizes as measured by Dynamic Light Scattering (DLS).

  • A high Polydispersity Index (PDI) value.

Possible Causes and Solutions:

Cause Explanation Solution
Insufficient Surface Charge Nanoparticles often remain dispersed due to electrostatic repulsion. A low zeta potential (close to zero) indicates insufficient surface charge, leading to aggregation.Modify the formulation to increase the surface charge. This can be achieved by adjusting the pH of the solution or by using charged surfactants or polymers.
High Nanoparticle Concentration A high concentration of nanoparticles increases the likelihood of collisions and subsequent aggregation.Prepare nanoparticles at a lower concentration or dilute the suspension after formation.
Inadequate Stabilization The encapsulating polymer or added surfactants may not be providing sufficient steric or electrostatic stabilization.Incorporate a stabilizer in the formulation. Polyvinyl alcohol (PVA) or other suitable surfactants can be used to coat the nanoparticle surface and prevent aggregation.
Improper Storage Conditions Changes in temperature or pH during storage can destabilize the nanoparticle suspension and cause aggregation.Store the nanoparticle suspension at a recommended temperature (often 4°C) and in a buffer that maintains a stable pH. Consider lyophilization (freeze-drying) with a cryoprotectant for long-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound-Chitosan Nanoparticles by Ionic Gelation

Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight at room temperature to ensure complete dissolution.

  • Prepare this compound Solution: Dissolve this compound in deionized water to a concentration of 1 mg/mL.

  • Prepare TPP Solution: Dissolve TPP in deionized water to a concentration of 1 mg/mL.

  • Encapsulation: a. Mix the chitosan solution and the this compound solution at a desired volume ratio (e.g., 2:1 v/v). b. Place the mixture on a magnetic stirrer at a constant speed (e.g., 700 rpm). c. Add the TPP solution dropwise to the chitosan-laminaran mixture. d. Continue stirring for 30 minutes at room temperature to allow for nanoparticle formation.

  • Purification: a. Centrifuge the nanoparticle suspension at a high speed (e.g., 14,000 rpm) for 30 minutes. b. Discard the supernatant, which contains unencapsulated this compound. c. Resuspend the nanoparticle pellet in deionized water. d. Repeat the centrifugation and resuspension steps twice more to ensure the removal of all unencapsulated material.

  • Characterization: Analyze the nanoparticles for size, zeta potential, and encapsulation efficiency.

Protocol 2: Quantification of this compound using the Phenol-Sulfuric Acid Method

Materials:

  • Phenol solution (5% w/v in water)

  • Concentrated sulfuric acid

  • This compound standards of known concentrations

  • Supernatant from nanoparticle preparation

Procedure:

  • Prepare Standard Curve: a. Prepare a series of this compound standards with concentrations ranging from 10 to 100 µg/mL. b. To 1 mL of each standard, add 1 mL of 5% phenol solution. c. Rapidly add 5 mL of concentrated sulfuric acid. The stream of acid should be directed to the liquid surface to ensure rapid mixing and heat generation. d. Let the tubes stand for 10 minutes, then vortex for 30 seconds. e. After 20 minutes, measure the absorbance at 490 nm using a UV-Vis spectrophotometer. f. Plot a standard curve of absorbance versus this compound concentration.

  • Quantify this compound in Supernatant: a. Take 1 mL of the supernatant collected during the nanoparticle purification step. b. Follow steps 1b to 1e. c. Use the standard curve to determine the concentration of this compound in the supernatant.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effects of varying experimental parameters on this compound encapsulation.

Table 1: Effect of Chitosan to this compound Ratio on Nanoparticle Properties

Chitosan:this compound Ratio (w/w)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
1:145 ± 3.2250 ± 15.1+25 ± 2.1
2:168 ± 4.5210 ± 12.5+35 ± 2.8
3:175 ± 3.9180 ± 10.8+42 ± 3.1

Table 2: Effect of TPP Concentration on Nanoparticle Properties (Chitosan:this compound ratio fixed at 2:1)

TPP Concentration (mg/mL)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
0.555 ± 2.8280 ± 18.2+30 ± 2.5
1.068 ± 4.5210 ± 12.5+35 ± 2.8
1.562 ± 3.1190 ± 11.4+32 ± 2.6

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation of Solutions cluster_encapsulation Encapsulation Process cluster_purification Purification cluster_characterization Characterization Laminaran_Solution This compound Solution (1 mg/mL) Mixing Mix this compound and Chitosan Solutions Laminaran_Solution->Mixing Chitosan_Solution Chitosan Solution (1 mg/mL in 1% Acetic Acid) Chitosan_Solution->Mixing TPP_Solution TPP Solution (1 mg/mL) Ionic_Gelation Dropwise Addition of TPP (Ionic Gelation) TPP_Solution->Ionic_Gelation Mixing->Ionic_Gelation Centrifugation Centrifugation Ionic_Gelation->Centrifugation Supernatant_Collection Collect Supernatant (for EE analysis) Centrifugation->Supernatant_Collection Resuspension Resuspend Nanoparticle Pellet Centrifugation->Resuspension EE_Analysis Encapsulation Efficiency (Phenol-Sulfuric Acid Assay) Supernatant_Collection->EE_Analysis DLS_Zeta Particle Size (DLS) & Zeta Potential Resuspension->DLS_Zeta Morphology Morphology (TEM/SEM) Resuspension->Morphology

Caption: Experimental workflow for this compound-chitosan nanoparticle synthesis.

Cellular Uptake Pathways of Nanoparticles

cellular_uptake cluster_endocytosis Endocytosis Nanoparticles Nanoparticles Clathrin_Mediated Clathrin-Mediated Endocytosis Nanoparticles->Clathrin_Mediated Receptor Binding Caveolae_Mediated Caveolae-Mediated Endocytosis Nanoparticles->Caveolae_Mediated Macropinocytosis Macropinocytosis Nanoparticles->Macropinocytosis Cell_Membrane Cell Membrane Endosome Early Endosome Clathrin_Mediated->Endosome Caveolae_Mediated->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release (e.g., this compound) Lysosome->Drug_Release

Caption: General pathways for cellular uptake of nanoparticles.

This compound and cGAS-STING Signaling Pathway

cgas_sting_pathway Viral_DNA Viral DNA cGAS cGAS Viral_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates STING_Degradation STING Degradation STING->STING_Degradation IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFNs) IRF3->IFNs induces transcription of Antiviral_Response Antiviral Response IFNs->Antiviral_Response This compound This compound Autophagy_Inhibition Inhibition of Autophagy This compound->Autophagy_Inhibition Autophagy_Inhibition->STING_Degradation prevents

Caption: this compound potentiates the cGAS-STING antiviral signaling pathway.[9]

References

Validation & Comparative

A Comparative Analysis of Laminaran from Diverse Seaweed Species: Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of laminaran, a β-glucan with significant therapeutic promise, isolated from various species of brown seaweed (Phaeophyceae). By examining variations in its structural characteristics and the corresponding impact on its biological activities, this document aims to inform research and development efforts in the fields of pharmacology and functional food development. The data presented is supported by a summary of key experimental methodologies.

Structural and Yield Comparison of this compound from Different Seaweed Species

The yield and key structural characteristics of this compound, such as molecular weight (MW) and degree of polymerization (DP), are significantly influenced by the seaweed species of origin, as well as environmental factors and extraction methodologies. These structural variations are critical determinants of the polysaccharide's bioactivity.

Seaweed SpeciesExtraction MethodYield (% dry weight)Molecular Weight (MW) / Degree of Polymerization (DP)Reference
Laminaria hyperboreaUltrasound-Assisted Extraction (UAE) with 0.1 M HCl6.24%4300 Da; Predominantly DP24[1][2]
Ascophyllum nodosumUltrasound-Assisted Extraction (UAE) with 0.1 M HCl5.82%-[1]
Laminaria digitataHot Water ExtractionHigh concentration (~7.51 mg/g dry weight)2100 Da; Predominantly DP25[2]
Saccharina latissimaHot Water ExtractionLow concentration (~0.12-0.93 mg/g dry weight)Predominantly DP24[2]
Padina pavonicaNot Specified4.36%3-5 kDa[3][4]
Sargassum thunbergiiNot Specified--[5]
Alaria angustaNot Specified-Sulfated derivative studied[6]

Comparative Biological Activities of this compound

This compound exhibits a wide range of biological activities, with its efficacy being closely linked to its structural properties. The following table summarizes key bioactivity data for this compound from different seaweed sources.

Seaweed SpeciesBiological ActivityAssayKey FindingsReference
Laminaria hyperboreaAntioxidantDPPH Inhibition87.57% inhibition[1]
Ascophyllum nodosumAntioxidantDPPH Inhibition93.23% inhibition[1]
Padina pavonicaAnticancerMTT Assay (HT-29 colon cancer cells)IC50: 57 ± 1.2 µg/mL[3][4][7]
Sargassum thunbergiiAnticancerMTT Assay (A549 lung cancer cells)IC50: 2.70 mg/mL (12h), 2.85 mg/mL (24h)[5]
Alaria angusta (sulfated)AnticancerMTS Assay (3D HCT 116 colon cancer spheroids)IC50: 469.6 µg/mL (72h)[6]
Laminaria digitataImmunomodulatoryDendritic Cell ActivationIncreased IL-6 secretion[2]
Saccharina latissimaImmunomodulatoryDendritic Cell ActivationReduced TNF-α secretion (smallest oligosaccharide fraction)[2]

Methodologies

A summary of the key experimental protocols for the extraction, characterization, and bioactivity assessment of this compound is provided below.

Extraction and Purification of this compound

Conventional Hot Water/Acid Extraction:

  • Dried and milled seaweed biomass is suspended in distilled water or a dilute acid solution (e.g., 0.1 M HCl).[1][8]

  • The mixture is heated to a specified temperature (e.g., 60-90°C) for a defined period (e.g., 2-3 hours).[8][9]

  • The extract is separated from the solid residue by centrifugation or filtration.

  • This compound is precipitated from the supernatant by the addition of ethanol (typically to a final concentration of 70-80%).[8]

  • The precipitate is collected by centrifugation, washed, and then freeze-dried.

Ultrasound-Assisted Extraction (UAE):

  • Seaweed powder is suspended in a solvent (e.g., 0.1 M HCl).[1]

  • The suspension is subjected to high-power ultrasound treatment for a shorter duration (e.g., 15 minutes) compared to conventional methods.[1][8]

  • The subsequent purification steps are similar to the conventional method (centrifugation, ethanol precipitation, and freeze-drying).[1]

Purification: Further purification can be achieved through dialysis using molecular weight cut-off membranes (e.g., 10 kDa) to remove low molecular weight impurities.[1]

Structural Characterization

Molecular Weight Determination (Size-Exclusion Chromatography with Multi-Angle Light Scattering - SEC-MALS):

  • A solution of the purified this compound is prepared in a suitable mobile phase (e.g., 0.1 M NaCl).[10]

  • The solution is injected into a size-exclusion chromatography (SEC) system equipped with a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.[10][11]

  • The MALS detector measures the intensity of light scattered by the molecules at multiple angles, allowing for the direct calculation of the absolute molecular weight without the need for column calibration with standards.[12][13]

  • The RI detector measures the concentration of the polysaccharide eluting from the column.

  • Data from both detectors are processed using specialized software to determine the molecular weight distribution of the this compound sample.

Bioactivity Assays

Antioxidant Activity (DPPH Radical Scavenging Assay):

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[14][15]

  • Various concentrations of the this compound extract are mixed with the DPPH solution in a 96-well plate.[14]

  • The mixture is incubated in the dark at room temperature for 30 minutes.[14][15]

  • The absorbance of the solution is measured at approximately 515 nm using a microplate reader.[15]

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample wells to that of a control (DPPH solution with solvent only).[14]

Anticancer Activity (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5]

Visualizing Experimental Processes and Signaling Pathways

Experimental Workflow

The following diagram outlines a general workflow for the comparative analysis of this compound from different seaweed species.

G cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Characterization & Analysis cluster_3 Data Comparison Seaweed Species A Seaweed Species A Extraction Extraction Seaweed Species A->Extraction Seaweed Species B Seaweed Species B Seaweed Species B->Extraction Seaweed Species C Seaweed Species C Seaweed Species C->Extraction Purification Purification Extraction->Purification Structural Analysis (SEC-MALS) Structural Analysis (SEC-MALS) Purification->Structural Analysis (SEC-MALS) Bioactivity Assays (Antioxidant, Anticancer) Bioactivity Assays (Antioxidant, Anticancer) Purification->Bioactivity Assays (Antioxidant, Anticancer) Comparative Analysis Comparative Analysis Structural Analysis (SEC-MALS)->Comparative Analysis Bioactivity Assays (Antioxidant, Anticancer)->Comparative Analysis

Caption: General workflow for comparative analysis of this compound.

This compound-Induced PI3K/MAPK Signaling Pathway in Cancer Cells

This compound has been shown to exert its anticancer effects by modulating key intracellular signaling pathways, such as the PI3K/MAPK pathway. The diagram below illustrates a simplified representation of this mechanism.

G This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the PI3K/MAPK pathway.

References

A Comparative Analysis of the Immunomodulatory Effects of Laminaran and Fucoidan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminaran and fucoidan, two sulfated polysaccharides derived from brown seaweeds, have garnered significant attention for their diverse biological activities, particularly their ability to modulate the immune system. Both compounds hold promise for various therapeutic applications, including as vaccine adjuvants, anti-cancer agents, and anti-inflammatory therapies. However, their mechanisms of action and the extent of their immunomodulatory effects differ significantly. This guide provides an objective comparison of the immunomodulatory properties of this compound and fucoidan, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate polysaccharide for their specific application.

Structural and Mechanistic Overview

This compound is primarily a β-glucan, composed of β(1→3)-linked glucose residues with some β(1→6) branches. Its immunomodulatory effects are predominantly mediated through the Dectin-1 receptor on innate immune cells like macrophages and dendritic cells.[1][2] The activation of Dectin-1 can trigger downstream signaling cascades, leading to phagocytosis, respiratory burst, and the production of cytokines and chemokines.[1] However, the activity of this compound is highly dependent on its purity, molecular weight, and the specific preparation, with some studies reporting it as a Dectin-1 antagonist.[3]

Fucoidan is a more complex sulfated polysaccharide with a backbone rich in L-fucose. Its structure, including the degree of sulfation and the presence of other monosaccharides, varies depending on the seaweed species from which it is extracted. Fucoidan exerts its immunomodulatory effects through various pattern recognition receptors, including Toll-like receptors (TLRs), such as TLR2 and TLR4, and scavenger receptors.[4] Activation of these receptors typically leads to the activation of downstream signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the production of a wide array of inflammatory cytokines and chemokines.[4][5]

Comparative Immunomodulatory Activity

Experimental evidence consistently demonstrates that fucoidan is a more potent activator of the immune system compared to this compound.[6][7] Fucoidan generally induces a stronger pro-inflammatory response, characterized by greater activation of dendritic cells, macrophages, natural killer (NK) cells, and T cells, and higher production of inflammatory cytokines.[6][7]

Dendritic Cell (DC) Maturation

Dendritic cells are crucial for initiating adaptive immune responses. Their maturation is characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and Major Histocompatibility Complex (MHC) molecules.

A study directly comparing this compound and fucoidan from Laminaria japonica showed that fucoidan was more effective at inducing the upregulation of MHC and other surface activation molecules on splenic dendritic cells.[7] Laminarin, in the same study, exhibited a weaker immune activation ability.[7]

Table 1: Comparative Effects on Dendritic Cell Maturation Markers

FeatureThis compoundFucoidanReference
Upregulation of CD80, CD86, MHC-II Weaker inductionStronger induction[7]
Induction of Pro-inflammatory Cytokines (e.g., IL-12) Low to negligibleSignificant induction[8]
Macrophage Activation and Cytokine Production

Macrophages play a central role in both innate and adaptive immunity. Their activation state can be broadly categorized as pro-inflammatory (M1) or anti-inflammatory (M2).

Both this compound and fucoidan can activate macrophages, but the profile of cytokines they induce differs. Fucoidan is generally a strong inducer of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10] this compound's effect on cytokine production is more variable, with some studies showing modest induction of pro-inflammatory cytokines.[9]

A study by Li et al. (2023) demonstrated that both fucoidan and this compound at a concentration of 100 µg/mL could significantly upregulate the expression of CXCL8 and IL-1β in macrophages of Megalobrama amblycephala.[9] However, the same study reported no significant effect on the expression of IL-6, IL-10, and TNF-α by either polysaccharide under their experimental conditions.[9]

Table 2: Comparative Effects on Macrophage Cytokine and Chemokine Expression

Cytokine/ChemokineThis compound (100 µg/mL)Fucoidan (100 µg/mL)Reference
CXCL8 (mRNA upregulation) Significant increaseSignificant increase[9]
IL-1β (mRNA upregulation) Significant increaseSignificant increase[9]
TNF-α No significant changeNo significant change[9]
IL-6 No significant changeNo significant change[9]
IL-10 No significant changeNo significant change[9]

Note: The data in this table is from a study on fish macrophages and may not be directly extrapolated to mammalian systems.

T Cell and Natural Killer (NK) Cell Activation

The activation of T cells and NK cells is critical for anti-tumor and anti-viral immunity. Fucoidan has been shown to induce the activation of lymphocytes, including NK cells and T cells, whereas this compound did not show this effect in a comparative study.[6][7] Fucoidan can enhance the cytotoxic activity of NK cells and promote the proliferation and differentiation of T cells.

Signaling Pathways

The distinct immunomodulatory effects of this compound and fucoidan can be attributed to their engagement of different signaling pathways.

This compound Signaling Pathway

This compound primarily signals through the Dectin-1 receptor. Upon binding of this compound, Dectin-1 dimerizes and activates spleen tyrosine kinase (Syk), which in turn initiates a signaling cascade involving CARD9, Bcl10, and MALT1. This complex ultimately leads to the activation of the NF-κB pathway and subsequent transcription of genes encoding pro-inflammatory cytokines.

Laminaran_Signaling This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Binds to Syk Syk Dectin1->Syk Activates CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 Activates NFkB NF-κB Activation CARD9_Bcl10_MALT1->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Induces Transcription

This compound-Dectin-1 Signaling Pathway
Fucoidan Signaling Pathway

Fucoidan can activate multiple signaling pathways, with the TLR4/MyD88/NF-κB and MAPK pathways being prominent. Binding of fucoidan to TLR4 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of IKKs. IKKs then phosphorylate IκB, leading to its degradation and the release of NF-κB, which translocates to the nucleus to induce the expression of pro-inflammatory genes. Concurrently, this signaling can also activate the MAPK pathways (ERK, JNK, and p38), which further contribute to the inflammatory response.

Fucoidan_Signaling Fucoidan Fucoidan TLR4 TLR4 Fucoidan->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IKKs IKKs MyD88->IKKs Activates MAPK MAPK (ERK, JNK, p38) MyD88->MAPK Activates IkB IκB IKKs->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Cytokines Pro-inflammatory Gene Expression Nucleus->Cytokines

Fucoidan-TLR4 Signaling Pathway

Experimental Protocols

The following are generalized protocols for in vitro studies on the immunomodulatory effects of this compound and fucoidan. Specific details may vary between studies.

In Vitro Macrophage Stimulation Assay

Objective: To assess the ability of this compound and fucoidan to induce cytokine production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • This compound and fucoidan stock solutions (dissolved in sterile PBS or culture medium).

  • Lipopolysaccharide (LPS) as a positive control.

  • Phosphate-buffered saline (PBS).

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Reagents for RNA extraction and qRT-PCR (optional).

Procedure:

  • Seed macrophages in 24-well plates at a density of 1 × 10^5 to 5 × 10^5 cells/well and allow them to adhere overnight.[9][11]

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, fucoidan, LPS, or vehicle control (PBS).[9][11]

  • Incubate the cells for a specified period (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO2 incubator.[9]

  • After incubation, collect the cell culture supernatants for cytokine analysis by ELISA.[11]

  • (Optional) Lyse the cells to extract total RNA for gene expression analysis of cytokines and other inflammatory markers by qRT-PCR.[9]

Dendritic Cell Maturation Assay

Objective: To evaluate the effect of this compound and fucoidan on the maturation of dendritic cells.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or a DC cell line.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin, GM-CSF, and IL-4 for BMDCs).

  • This compound and fucoidan stock solutions.

  • LPS as a positive control.

  • Fluorescently labeled antibodies against DC maturation markers (e.g., anti-CD80, anti-CD86, anti-MHC-II).

  • Flow cytometer.

Procedure:

  • Culture immature DCs in 6-well plates.

  • Treat the cells with different concentrations of this compound, fucoidan, LPS, or vehicle control.

  • Incubate for 24-48 hours.

  • Harvest the cells and wash with PBS containing 1% BSA.

  • Stain the cells with fluorescently labeled antibodies against CD80, CD86, and MHC-II for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibodies.

  • Analyze the expression of maturation markers by flow cytometry.

Experimental_Workflow start Start culture_cells Culture Immune Cells (Macrophages or Dendritic Cells) start->culture_cells treatment Treat with this compound, Fucoidan, or Control culture_cells->treatment incubation Incubate (e.g., 24h) treatment->incubation analysis Analyze Immunomodulatory Effects incubation->analysis cytokine_analysis Cytokine Analysis (ELISA, qRT-PCR) analysis->cytokine_analysis For Macrophages maturation_analysis DC Maturation Analysis (Flow Cytometry) analysis->maturation_analysis For Dendritic Cells end End cytokine_analysis->end maturation_analysis->end

General Experimental Workflow

Conclusion and Future Directions

Both this compound and fucoidan are valuable tools for modulating the immune system, but their effects are distinct. Fucoidan is a potent, broad-spectrum immune activator, making it a strong candidate for applications requiring a robust pro-inflammatory response, such as in cancer immunotherapy or as a vaccine adjuvant. In contrast, this compound's effects are more nuanced and appear to be highly dependent on its structural characteristics. Its potential as either a Dectin-1 agonist or antagonist offers opportunities for more targeted immunomodulation.

For researchers and drug developers, the choice between this compound and fucoidan will depend on the desired immunological outcome. If a strong, generalized immune activation is the goal, fucoidan is likely the more suitable choice. If a more subtle or specific modulation of the Dectin-1 pathway is required, carefully characterized this compound preparations may be more appropriate.

Future research should focus on elucidating the precise structure-activity relationships for both polysaccharides to enable the rational design of derivatives with optimized immunomodulatory profiles. Furthermore, more head-to-head comparative studies under standardized conditions are needed to provide a clearer quantitative picture of their relative potencies and to facilitate their translation into clinical applications.

References

A Head-to-Head Comparison: Enzymatic vs. Acid Hydrolysis for Accurate Laminaran Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of laminaran, a key β-glucan from brown algae with significant bioactive potential, is paramount. The choice of hydrolysis method to break down this polysaccharide into measurable units is a critical step that can significantly impact the accuracy and reliability of results. This guide provides an objective comparison of the two primary methods: enzymatic hydrolysis and acid hydrolysis, supported by experimental data and detailed protocols to inform your selection.

The fundamental principle behind this compound quantification involves its breakdown into monosaccharides (primarily glucose) and oligosaccharides, which can then be measured using various assays. Both enzymatic and acid hydrolysis achieve this depolymerization, but their mechanisms, specificity, and potential for side reactions differ substantially.

At a Glance: Key Differences

FeatureEnzymatic HydrolysisAcid Hydrolysis
Specificity High: Enzymes target specific β-1,3 and β-1,6 glycosidic bonds in this compound.[1][2]Low: Non-specifically hydrolyzes various polysaccharides, potentially leading to inflated results.[1]
Reaction Speed Faster for partial, specific hydrolysis.[1][2]Slower for partial hydrolysis; total hydrolysis requires harsh conditions and long incubation times.[1]
By-product Formation Minimal; produces glucose and oligosaccharides from this compound only.[1]Can degrade monosaccharides and hydrolyze other polysaccharides (e.g., mannan, carrageenan), creating interfering substances.[1]
Reaction Conditions Mild (e.g., physiological pH, moderate temperatures).[3]Harsh (e.g., strong acids, high temperatures).[4][5]
Completeness of Hydrolysis Can be incomplete, yielding a mix of glucose and oligosaccharides, but this can be accounted for with appropriate standards.[1]Can achieve complete hydrolysis to glucose, but harsh conditions risk degradation.[1]
Cost Can be higher due to the cost of purified enzymes.Generally lower cost for reagents.

Quantitative Data Summary

The following table summarizes quantitative data from studies directly comparing the two methods.

ParameterEnzymatic HydrolysisAcid HydrolysisSource
Glucan Quantification in Thalassiosira weissflogii 6-20 pg/cell8-23 pg/cell[6][7]
Hydrolysis of Non-target Polysaccharides (Mannan, Lichenan, Carrageenan) No significant hydrolysis observed.Significant hydrolysis, leading to inflated sugar signals.[1][1]
Yield of Reducing Ends vs. Total Hydrolysis ~50% of total acid hydrolysis, indicating specific partial cleavage.100% (for total hydrolysis), but with low specificity.[1]
Reaction Time for Partial Hydrolysis 30 minutes at 37°C for significant cleavage.[1]2 hours at 20°C for partial cleavage.[1][1]

Experimental Workflows

The choice of hydrolysis method dictates the experimental workflow for this compound quantification. The following diagram illustrates the key steps for each approach.

G cluster_0 Enzymatic Hydrolysis Workflow cluster_1 Acid Hydrolysis Workflow A1 This compound Sample A2 Add Laminarinase Enzyme Cocktail (e.g., endo-β-1,3-glucanase, exo-β-1,6-glucanase) A1->A2 A3 Incubate under Mild Conditions (e.g., 37°C, pH 7.5) A2->A3 A4 Stop Reaction (e.g., boiling) A3->A4 A5 Quantify Released Reducing Sugars (e.g., PAHBAH or DNS assay) A4->A5 B1 This compound Sample B2 Add Strong Acid (e.g., H₂SO₄ or HCl) B1->B2 B3 Incubate under Harsh Conditions (e.g., 100°C for total hydrolysis) B2->B3 B4 Neutralize with Base (e.g., NaOH) B3->B4 B5 Quantify Released Monosaccharides (e.g., Glucose oxidase assay or reducing sugar assay) B4->B5

Caption: Comparative workflow for this compound quantification.

Logical Comparison of Methodologies

A logical breakdown of the advantages and disadvantages of each method is crucial for making an informed decision.

G cluster_enzymatic Enzymatic Hydrolysis cluster_acid Acid Hydrolysis pros_enzymatic Advantages pro1_enzymatic High Specificity pros_enzymatic->pro1_enzymatic pro2_enzymatic Mild Reaction Conditions pros_enzymatic->pro2_enzymatic pro3_enzymatic Faster for Specific Analysis pros_enzymatic->pro3_enzymatic cons_enzymatic Disadvantages con1_enzymatic Higher Cost of Enzymes cons_enzymatic->con1_enzymatic con2_enzymatic Potentially Incomplete Hydrolysis cons_enzymatic->con2_enzymatic pros_acid Advantages pro1_acid Low Reagent Cost pros_acid->pro1_acid pro2_acid Can Achieve Complete Hydrolysis pros_acid->pro2_acid cons_acid Disadvantages con1_acid Low Specificity cons_acid->con1_acid con2_acid Harsh Conditions Can Degrade Sugars cons_acid->con2_acid con3_acid Formation of Interfering By-products cons_acid->con3_acid

Caption: Advantages and disadvantages of each hydrolysis method.

Detailed Experimental Protocols

Enzymatic Hydrolysis Protocol (Adapted from Becker et al., 2017)

This protocol utilizes a combination of specific glycoside hydrolases for the targeted degradation of this compound.

Materials:

  • This compound-containing sample (e.g., extracted from microalgae)

  • Enzyme cocktail:

    • Endo-β-1,3-glucanase (e.g., from GH17 family)

    • Exo-β-1,6-glucanase (e.g., from GH30 family)

  • MOPS buffer (50 mM, pH 7.5)

  • Heating block or water bath

  • Reagents for a reducing sugar assay (e.g., PAHBAH or DNS)

Procedure:

  • Sample Preparation: Resuspend the this compound-containing sample in 50 mM MOPS buffer.

  • Enzymatic Reaction: Add the enzyme cocktail to the sample. A typical concentration is around 100 nM of each purified enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to 2 hours, with shaking. The optimal time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by boiling the samples for 5 minutes at 100°C.

  • Quantification: Centrifuge the samples to pellet any solids. Use the supernatant to quantify the released reducing sugars using a suitable assay, such as the PAHBAH method.

  • Calibration: Prepare a calibration curve using a known concentration of this compound that has been subjected to the same enzymatic hydrolysis protocol to account for incomplete hydrolysis.[1]

Acid Hydrolysis Protocol (Partial and Total)

This protocol describes both a milder, partial hydrolysis and a harsh, total hydrolysis.

Materials:

  • This compound-containing sample

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for neutralization

  • Heating block or water bath

  • Reagents for a reducing sugar or glucose-specific assay (e.g., glucose oxidase-peroxidase)

Procedure for Partial Acid Hydrolysis:

  • Reaction Setup: Add 50 mM H₂SO₄ to the sample.

  • Incubation: Incubate at 20°C for 2 hours with shaking.[1]

  • Neutralization and Quantification: Neutralize the reaction with NaOH. Centrifuge and quantify the released sugars in the supernatant.

Procedure for Total Acid Hydrolysis:

  • Reaction Setup: Add 1 M HCl to the sample.

  • Incubation: Incubate at 100°C for 24 hours with shaking.[1] This ensures the complete breakdown of this compound into glucose.

  • Neutralization and Quantification: After cooling, neutralize the sample with NaOH. Quantify the glucose content using a glucose-specific assay to avoid interference from other monosaccharides that may have been released from other polymers.

Conclusion and Recommendation

For researchers requiring high accuracy and specificity in this compound quantification, especially in complex biological samples, enzymatic hydrolysis is the superior method . Its ability to selectively cleave this compound without affecting other polysaccharides minimizes the risk of artificially inflated results.[1][2] While the initial cost of enzymes may be higher, the reliability and speed of the assay can offset this in the long run.

Acid hydrolysis , particularly total acid hydrolysis, may be suitable for applications where a general estimation of total glucose content from all sources is acceptable, or for generating laminarioligosaccharides.[4][5] However, users must be aware of its lack of specificity and the potential for degradation of the target molecules under harsh conditions.[4]

Ultimately, the choice of method should be guided by the specific research question, the nature of the sample, and the level of accuracy required. For robust and defensible quantitative data on this compound, the specificity of an enzymatic approach is unparalleled.

References

Laminaran's Anti-Inflammatory Properties: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory efficacy of laminaran against established non-steroidal anti-inflammatory drugs (NSAIDs). Supported by experimental data, this document details the methodologies of key experiments and visualizes the underlying signaling pathways.

This compound, a β-glucan storage polysaccharide found in brown algae, has garnered significant attention for its diverse pharmacological activities, including its potential as an anti-inflammatory agent.[1][2] In vivo studies have demonstrated its ability to mitigate inflammatory responses, positioning it as a potential alternative or adjunct to conventional anti-inflammatory therapies. This guide synthesizes findings from various preclinical studies to offer a comparative perspective on its performance.

Performance Comparison: this compound vs. NSAIDs in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay to evaluate acute inflammation.[3][4] The following tables summarize the quantitative data from studies assessing the anti-inflammatory effects of this compound and the commonly used NSAIDs, indomethacin and diclofenac, in this model.

Table 1: In Vivo Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema in Rats

TreatmentDoseTime Point (Post-Carrageenan)Parameter MeasuredResultReference
This compound (from Sargassum crassifolium)Not Specified3 hoursEdema Inhibition (%)81.62%[5]
Laminaria japonica Extract (LJE)0.1 g/kg/dayNot SpecifiedInflammatory Cell Infiltration Reduction (%)-68.09%[6]
Laminaria japonica Extract (LJE)0.3 g/kg/dayNot SpecifiedInflammatory Cell Infiltration Reduction (%)-88.81%[6]

Table 2: In Vivo Anti-inflammatory Effects of Indomethacin and Diclofenac in Carrageenan-Induced Paw Edema in Rats

TreatmentDoseTime Point (Post-Carrageenan)Parameter MeasuredResultReference
Indomethacin5 mg/kg1-5 hoursEdema InhibitionSignificant inhibition[4]
Indomethacin10 mg/kgNot SpecifiedEdema Inhibition (%)Not Specified, used as standard[7]
Diclofenac Sodium5 mg/kgNot SpecifiedEdema Inhibition (%)40.51%[8]
Diclofenac Sodium (in combination with 200 mg/kg Ascorbic Acid)5 mg/kgNot SpecifiedEdema Inhibition (%)74.19%[8]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies.

Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to assess the efficacy of potential anti-inflammatory agents against acute inflammation.[4]

Objective: To induce acute, localized inflammation in the rat paw and to quantify the anti-inflammatory effects of a test substance.

Materials:

  • Healthy adult Wistar or Sprague-Dawley rats (150-200g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (e.g., this compound) and vehicle control

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer for measuring paw volume

Procedure:

  • Animal Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water and maintained in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Control Group: Receives the vehicle.

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg).

    • Test Groups: Receive the test compound (this compound) at various doses.

  • Dosing: The test compounds, standard drug, or vehicle are administered (commonly orally or intraperitoneally) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group. Statistical analysis is typically performed using one-way ANOVA followed by a post-hoc test.

Mechanisms of Action: Signaling Pathways

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6]

The immunomodulatory properties of this compound are mediated through its interaction with pattern recognition receptors, such as Dectin-1 and Toll-like receptors (TLRs), on immune cells like macrophages.[1] This interaction triggers a cascade of intracellular signaling events.

laminaran_signaling_pathway This compound This compound receptors Dectin-1 / TLRs This compound->receptors Binds to mapk_pathway MAPK Pathway receptors->mapk_pathway Activates nfkb_pathway IκB Kinase (IKK) receptors->nfkb_pathway Activates ikb IκBα nfkb_pathway->ikb nfkb_pathway->ikb nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Transcription nucleus->inflammatory_genes Induces cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) ↓ iNOS, COX-2

Caption: this compound's Anti-Inflammatory Signaling Pathway.

The binding of this compound to receptors like Dectin-1 and TLRs can initiate intracellular signaling cascades.[1] One of the key pathways affected is the NF-κB pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[6] Studies have shown that this compound, or extracts containing it, can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent expression of inflammatory mediators.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of this compound's anti-inflammatory properties.

experimental_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping of Animals (Control, Standard, this compound) acclimatization->grouping dosing Administration of Test Substances grouping->dosing induction Induction of Inflammation (Carrageenan Injection) dosing->induction measurement Measurement of Paw Edema (Plethysmometer at 0, 1, 2, 3, 4, 5h) induction->measurement data_analysis Data Collection & Analysis (% Inhibition, Statistical Tests) measurement->data_analysis conclusion Conclusion on Anti-inflammatory Efficacy data_analysis->conclusion

Caption: In Vivo Anti-Inflammatory Assay Workflow.

References

A Comparative Analysis of Laminaran and Zymosan on Macrophage Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two common β-glucan polysaccharides, laminaran and zymosan, on macrophage activation. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying signaling pathways, this document serves as a valuable resource for researchers investigating innate immunity and developing novel immunomodulatory therapeutics.

Introduction to this compound and Zymosan

This compound and zymosan are both polysaccharides derived from biological sources that are widely used in immunological research to study the activation of innate immune cells, particularly macrophages. While both are recognized by the C-type lectin receptor Dectin-1, their distinct structural properties lead to divergent downstream signaling and cellular responses. This compound is a soluble, low-molecular-weight β-glucan derived from brown algae, whereas zymosan is an insoluble, particulate preparation from the cell wall of the yeast Saccharomyces cerevisiae. Zymosan is a more complex PAMP (Pathogen-Associated Molecular Pattern) as it also contains mannans, which are recognized by other pattern recognition receptors (PRRs) like Toll-like receptor 2 (TLR2). This fundamental difference in their composition and structure dictates their interaction with macrophages and the nature of the resulting immune response.

Comparative Data on Macrophage Activation

The following tables summarize the quantitative effects of this compound and zymosan on key macrophage activation markers. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Cytokine Production
CytokineThis compoundZymosanCell TypeKey Findings & Citations
TNF-α Can induce TNF-α production, but often to a lesser extent than zymosan. In some contexts, it can act as an antagonist.Potent inducer of TNF-α.RAW 264.7, THP-1, primary macrophagesZymosan robustly stimulates TNF-α production through cooperative signaling between Dectin-1 and TLR2. This compound's effect is more variable, with some studies showing modest induction while others report inhibition of zymosan-induced TNF-α.[1]
IL-6 Can induce IL-6 production.Strong inducer of IL-6.RAW 264.7, primary macrophagesZymosan is a consistent and strong inducer of the pro-inflammatory cytokine IL-6.[2] Laminarin has also been shown to increase IL-6 secretion.
IL-10 Minimal to no induction.Potent inducer of the anti-inflammatory cytokine IL-10.Human macrophages, Dendritic cellsZymosan, through Dectin-1 and Syk-dependent pathways, activates signaling cascades that lead to the production of IL-10, which plays a role in resolving inflammation.[3]
NO Can induce Nitric Oxide production.Can induce Nitric Oxide production.RAW 264.7Both this compound and zymosan have been shown to induce the production of the inflammatory mediator nitric oxide in macrophages.[2][4]
Phagocytosis and Reactive Oxygen Species (ROS) Production
ParameterThis compoundZymosanCell TypeKey Findings & Citations
Phagocytosis Does not directly induce phagocytosis as it is soluble. It can, however, inhibit zymosan-induced phagocytosis.Potently induces its own phagocytosis.RAW 264.7, primary macrophagesZymosan particles are readily phagocytosed by macrophages. Soluble this compound can act as a competitive inhibitor for Dectin-1, thereby reducing the uptake of zymosan particles in a concentration-dependent manner.[5][6][7]
ROS Production Can induce ROS (H₂O₂) production.Strong inducer of ROS.Human and mouse macrophagesZymosan triggers a robust oxidative burst in macrophages, a critical event for microbial killing. This is mediated through Dectin-1 and Syk signaling.[3] this compound has also been reported to increase the release of hydrogen peroxide.[4][8]

Signaling Pathways

The differential effects of this compound and zymosan on macrophage activation can be attributed to the distinct signaling pathways they trigger upon receptor engagement.

Zymosan Signaling Pathway

Zymosan engages both Dectin-1 and TLR2/6 on the macrophage surface. The β-glucan component of zymosan binds to Dectin-1, leading to the phosphorylation of its ITAM-like motif and the recruitment and activation of the spleen tyrosine kinase (Syk). Concurrently, other components of the zymosan cell wall activate TLR2/6. This dual receptor engagement leads to the synergistic activation of downstream signaling cascades, including the MAPKs (ERK, p38, JNK) and the transcription factor NF-κB. This comprehensive activation results in the robust production of a wide range of pro- and anti-inflammatory cytokines, chemokines, and reactive oxygen species, as well as the induction of phagocytosis.

Zymosan_Signaling Zymosan Zymosan Dectin1 Dectin-1 Zymosan->Dectin1 TLR2_6 TLR2/6 Zymosan->TLR2_6 Syk Syk Dectin1->Syk NFkB NF-κB TLR2_6->NFkB MAPK MAPK (ERK, p38, JNK) Syk->MAPK Phagocytosis Phagocytosis Syk->Phagocytosis ROS ROS Production Syk->ROS Cytokines Cytokines (TNF-α, IL-6, IL-10) MAPK->Cytokines NFkB->Cytokines

Zymosan signaling pathway in macrophages.
This compound Signaling Pathway

This compound primarily interacts with Dectin-1. As a soluble ligand, its ability to cross-link Dectin-1 receptors is less efficient compared to particulate zymosan. This often results in a weaker or partial activation of the downstream Syk-dependent pathway. The nature of the response to this compound can also be influenced by its purity, molecular weight, and branching structure, leading to reports of both agonistic and antagonistic effects. In its agonistic role, it can lead to the production of some cytokines and ROS. As an antagonist, it can competitively bind to Dectin-1 and inhibit the binding and subsequent response to particulate β-glucans like zymosan.

Laminaran_Signaling This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Syk Syk (Weak/Variable Activation) Dectin1->Syk Downstream Variable Downstream Effects (Cytokine/ROS production or Inhibition of Zymosan effects) Syk->Downstream Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_assays Assays cluster_analysis Data Analysis Culture Macrophage Culture Seeding Cell Seeding Culture->Seeding Stimulation Add this compound or Zymosan Seeding->Stimulation Cytokine Cytokine Measurement (ELISA) Stimulation->Cytokine Phagocytosis Phagocytosis Assay Stimulation->Phagocytosis ROS ROS Production Assay Stimulation->ROS Data Quantitative Comparison Cytokine->Data Phagocytosis->Data ROS->Data

References

Laminaran vs. Other β-Glucan Elicitors: A Comparative Guide to Plant Defense Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of plant defense mechanisms through the application of elicitors is a cornerstone of modern crop protection strategies. Among the most studied elicitors are β-glucans, polysaccharides of D-glucose monomers linked by β-glycosidic bonds, which are recognized by plants as microbe-associated molecular patterns (MAMPs). This guide provides a detailed comparison of the efficacy of laminaran, a linear β-1,3-glucan derived from brown algae, with other prominent β-glucan elicitors in activating plant immune responses. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.

Comparative Efficacy of β-Glucan Elicitors

This compound has been demonstrated to be a potent elicitor of defense responses in a variety of plant species. Its efficacy, however, is often dependent on its structural properties, the plant species, and the specific defense response being measured. The following tables summarize the quantitative data from comparative studies involving this compound and other β-glucan elicitors.

Table 1: Comparison of Early Defense Responses Induced by this compound and Oligogalacturonides in Tobacco (Nicotiana tabacum) Suspension Cells

Defense ResponseElicitor (Concentration)Magnitude of ResponseReference
Extracellular Alkalinization This compound (200 µg/mL)1.9 pH units increase[1][2]
Oligogalacturonides (200 µg/mL)1.9 pH units increase[1][2]
Hydrogen Peroxide (H₂O₂) Release This compound (200 µg/mL)Transient release, slightly more efficient than oligogalacturonides[3]
Oligogalacturonides (200 µg/mL)Transient release[1][2]
Phenylalanine Ammonia-Lyase (PAL) Activity This compound (200 µg/mL)Strong stimulation, slightly more efficient than oligogalacturonides[3]
Oligogalacturonides (200 µg/mL)Strong stimulation[1][2]
Lipoxygenase (LOX) Activity This compound (200 µg/mL)Strong stimulation[1][2]
Oligogalacturonides (200 µg/mL)Strong stimulation, better inducers than this compound[3]
Salicylic Acid (SA) Accumulation This compound (200 µg/mL)Accumulation, slightly more efficient than oligogalacturonides[3]
Oligogalacturonides (200 µg/mL)Accumulation[1][2]

Table 2: Comparison of Defense Gene Expression Induced by this compound and a Succinylated this compound (LAM2) in Tomato (Solanum lycopersicum) Seedlings

Gene (Function)ElicitorFold Change in Expression (Compared to Control)Reference
PTI5 (Pathogenesis-Related) This compound~2[4]
LAM2~4[4]
PPO (Polyphenol Oxidase) This compound~1.5[4]
LAM2~2.5[4]

Table 3: Efficacy of this compound in Disease Protection Compared to Other Treatments

Plant SpeciesPathogenTreatmentDisease Reduction (%)Reference
Tobacco (Nicotiana tabacum) Erwinia carotovora subsp. carotovoraThis compound (200 µg/mL)Strong reduction in infection[1][2]
Grapevine (Vitis vinifera) Botrytis cinereaThis compound~55%
Plasmopara viticolaThis compound~75%
Olive (Olea europaea) Fusicladium oleagineumThis compound100%

Structure-Activity Relationship of β-Glucan Elicitors

The effectiveness of a β-glucan as an elicitor is intrinsically linked to its molecular structure. Key structural features that influence activity include the type of glycosidic linkage, the degree of polymerization (DP), and the presence and nature of branching.

  • Linkage Specificity : In tobacco, the elicitor effects of β-glucans are specific to linear β-1,3 linkages.[1][2] Laminaripentaose, a pentamer of β-1,3-linked glucose, is the smallest structure to retain elicitor activity.[1][2] In contrast, soybean recognizes a more complex, branched β-1,3/1,6-glucan structure, with a hepta-β-glucoside being a potent elicitor.[5][6]

  • Degree of Polymerization (DP) : For both sulfated and unsulfated laminarin, a minimum chain length (DP > 5) is essential for inducing PR protein expression.[7]

  • Branching and Modification : The presence of β-1,6 branches can influence the solubility and biological activity of laminarans.[4][8] Furthermore, chemical modifications can significantly alter the signaling pathway activated. For instance, sulfated laminarin (PS3) induces the salicylic acid (SA) signaling pathway, which is not strongly activated by unmodified this compound.[7] A succinylated this compound (LAM2) from Laminaria hyperborea demonstrated enhanced elicitor activity in tomato compared to standard this compound from Laminaria digitata.[4][9]

Signaling Pathways Activated by this compound and Other β-Glucans

The perception of β-glucans at the plant cell surface initiates a signaling cascade that culminates in the activation of defense responses. While there are commonalities, the specific pathways activated can differ depending on the β-glucan structure and the plant species.

Beta_Glucan_Signaling cluster_this compound This compound (Linear β-1,3-Glucan) cluster_fungal Fungal β-1,3/1,6-Glucans cluster_laminaran_sulfate This compound Sulfate This compound This compound receptor_lam Putative Receptor This compound->receptor_lam mapk_lam MAP Kinase Cascade receptor_lam->mapk_lam ros_lam Oxidative Burst (ROS) receptor_lam->ros_lam ca_lam Ca²⁺ Influx receptor_lam->ca_lam et_genes Ethylene-dependent PR Gene Expression mapk_lam->et_genes fungal_glucan Branched Fungal β-Glucan receptor_fungal Glucan-Binding Proteins (e.g., GEBP) fungal_glucan->receptor_fungal phytoalexins Phytoalexin Biosynthesis receptor_fungal->phytoalexins pr_proteins PR Protein Accumulation receptor_fungal->pr_proteins lam_sulfate This compound Sulfate (PS3) receptor_sulfate Distinct Receptor lam_sulfate->receptor_sulfate sa_pathway Salicylic Acid (SA) Signaling Pathway receptor_sulfate->sa_pathway sa_genes SA-dependent PR Gene Expression sa_pathway->sa_genes

Caption: Generalized signaling pathways for different β-glucan elicitors.

This compound perception leads to rapid downstream events including ion fluxes (Ca²⁺ influx), an oxidative burst (production of reactive oxygen species - ROS), and the activation of a mitogen-activated protein (MAP) kinase cascade.[10] This signaling primarily culminates in the expression of ethylene-dependent pathogenesis-related (PR) proteins.[7] In contrast, sulfated laminarin is perceived by a distinct system and strongly induces the salicylic acid (SA) signaling pathway, leading to the expression of SA-dependent PR proteins.[7] Branched β-glucans from fungal cell walls, such as the hepta-β-glucoside from Phytophthora megasperma, bind to specific glucan-binding proteins (like GEBP in soybean) and are potent inducers of phytoalexin biosynthesis.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

1. Induction of Defense Responses in Tobacco Suspension Cells

  • Cell Culture: Tobacco (Nicotiana tabacum cv. BY) cells are maintained in suspension culture under defined light and temperature conditions.

  • Elicitor Treatment: Aliquots of the cell suspension are treated with this compound or other elicitors (e.g., oligogalacturonides) at a final concentration of 200 µg/mL. Control cells are treated with water.

  • Measurement of Extracellular pH: The pH of the cell culture medium is monitored using a pH meter at various time points after elicitor addition.

  • H₂O₂ Measurement: The release of hydrogen peroxide into the medium is quantified using a chemiluminescence-based assay.

  • Enzyme Activity Assays:

    • PAL Activity: Cells are harvested, and crude protein extracts are prepared. PAL activity is determined by measuring the formation of cinnamic acid from L-phenylalanine spectrophotometrically.

    • LOX Activity: Lipoxygenase activity is measured by monitoring the formation of conjugated dienes from linoleic acid spectrophotometrically.

  • Salicylic Acid Quantification: SA is extracted from the cells and medium and quantified by high-performance liquid chromatography (HPLC).

2. Gene Expression Analysis in Planta (e.g., Tomato Seedlings)

Experimental_Workflow plant_growth Tomato Seedling Growth treatment Elicitor Treatment (e.g., this compound) plant_growth->treatment sampling Leaf Tissue Sampling treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis rt_qpcr RT-qPCR with Gene-Specific Primers cdna_synthesis->rt_qpcr data_analysis Data Analysis (Fold Change Calculation) rt_qpcr->data_analysis

Caption: Workflow for analyzing elicitor-induced gene expression.

  • Plant Material and Growth Conditions: Tomato (Solanum lycopersicum) seeds are germinated and grown under controlled greenhouse conditions.

  • Elicitor Application: Seedlings are sprayed with a solution of the elicitor (e.g., this compound or LAM2). Control plants are sprayed with water.

  • Sample Collection: Leaf tissue is harvested at different time points post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaf tissue using a suitable kit. The quality and quantity of RNA are assessed, and first-strand complementary DNA (cDNA) is synthesized by reverse transcription.

  • Quantitative Real-Time PCR (RT-qPCR): RT-qPCR is performed using gene-specific primers for the target defense genes and a reference gene for normalization. The relative expression levels of the target genes are calculated using the comparative Ct method.

3. In Planta Disease Protection Assay

  • Plant Growth and Elicitor Pre-treatment: Plants (e.g., grapevine, olive) are grown to a suitable size. A set of plants is treated with the elicitor (e.g., this compound) by spraying. Control plants are treated with water.

  • Pathogen Inoculation: After a specified period (e.g., 5 days), both elicitor-treated and control plants are inoculated with a suspension of the pathogen (e.g., Botrytis cinerea spores, Erwinia carotovora bacterial suspension).

  • Disease Assessment: Plants are maintained under conditions favorable for disease development. Disease severity is assessed at regular intervals by measuring lesion size, disease incidence, or pathogen growth within the plant tissue.

  • Efficacy Calculation: The percentage of disease reduction in elicitor-treated plants is calculated relative to the control plants.

Conclusion

This compound is a highly effective β-glucan elicitor that activates a broad spectrum of defense responses in plants, leading to enhanced protection against a range of pathogens. Its efficacy is comparable, and in some aspects superior, to other well-known elicitors like oligogalacturonides. The biological activity of β-glucans is critically dependent on their structure, with linear β-1,3-glucans like this compound and branched β-1,3/1,6-glucans from fungi being recognized by distinct perception systems in different plant species. Furthermore, chemical modifications to the this compound backbone can significantly enhance its elicitor activity and alter the downstream signaling pathways it activates. For researchers and professionals in drug development, this compound and its derivatives represent a promising avenue for the creation of novel, effective, and environmentally friendly plant protection products. The choice of a specific β-glucan elicitor should be guided by the target plant species and the specific defense pathways one aims to activate.

References

Unraveling the Bioactivity of Laminaran: A Comparative Analysis of Linear and Branched Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences of polysaccharides like laminaran is critical for harnessing their full therapeutic potential. This guide provides a comparative analysis of the biological effects of linear versus branched this compound, supported by experimental data and detailed methodologies, to aid in the development of novel therapeutics.

This compound, a β-glucan found primarily in brown algae, has garnered significant attention for its diverse pharmacological properties, including anticancer, immunomodulatory, and antioxidant effects.[1] The structure of this compound consists of a backbone of β-(1→3)-linked D-glucose residues, with or without β-(1→6)-linked branches. This variation in branching is a key determinant of its biological activity. While linear this compound is characterized by a straight chain of β-(1→3)-glucan, branched this compound possesses glucose side chains attached via β-(1→6) linkages.[2] The degree of branching can influence solubility, molecular conformation, and interaction with cellular receptors, thereby modulating its therapeutic efficacy.[3]

Comparative Biological Effects: Linear vs. Branched this compound

The structural dichotomy between linear and branched this compound translates to discernible differences in their biological activities. The following sections and tables summarize the current understanding of how these structural variations impact anticancer, immunomodulatory, and antioxidant properties.

Anticancer Activity

The degree of branching in this compound appears to play a significant role in its anticancer properties. Evidence suggests that an increase in β-(1,6)-linked glucose residues, or branching, can enhance its tumor-inhibiting effects.[4] While direct comparative studies are limited, research on various β-glucans indicates that the presence and frequency of side chains are crucial for their immunomodulatory and anticancer functions.[5]

FeatureLinear this compound (Hypothetical/Inferred)Branched this compoundReference
HT-29 Colon Cancer Cell Viability Less effective at inhibiting cell viability.More effective at inhibiting cell viability. An increase in 1,6-linked residues improved the anticancer effect.[4]
Mechanism of Action Primarily through direct cytotoxicity.Potentially a combination of direct cytotoxicity and immunomodulation. Branched β-glucans are known to activate immune cells that can target cancer cells.[5]
Immunomodulatory Effects

The immunomodulatory activity of this compound is one of its most studied properties. The interaction of this compound with immune cells is highly dependent on its structure. A direct comparative study between a linear β-glucan (Paramylon) and a branched this compound revealed that the linear structure elicited more robust immune responses in macrophages.[6]

FeatureLinear β-Glucan (Paramylon)Branched this compoundReference
Macrophage Activation Elicits more robust immune responses.Shows immunomodulatory activity but may be less potent than linear β-glucans in some contexts.[6]
Cytokine Production (in teleost macrophages) Higher induction of immune-related genes and cytokine production.Lower stimulation of phagocytes compared to other β-glucans.[6]
Receptor Interaction Particulate β-glucans (often linear) can directly activate the Dectin-1 pathway.Soluble, branched β-glucans may require the complement receptor 3 (CR3) pathway for some of their effects.[6]
Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions.[7] The structure, including molecular weight and branching, influences this activity. While direct comparative studies on linear versus branched this compound are not abundant, research on polysaccharides suggests that a more complex, branched structure could offer more active sites for radical scavenging.[7]

FeatureLinear this compoundBranched this compoundReference
DPPH Radical Scavenging Possesses radical scavenging activity.Generally, a higher degree of branching in polysaccharides is associated with increased antioxidant activity due to a greater number of active sites.[7]
Metal Ion Chelation Can chelate metal ions.The complex structure may enhance chelation capacity.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, HepG2) in a 96-well plate at a density of 1 × 10⁴ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Treatment: Prepare various concentrations of linear and branched this compound solutions. Replace the culture medium with fresh medium containing the different this compound concentrations. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin). Incubate for 24 to 48 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for determining the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of linear and branched this compound in a suitable solvent (e.g., water or methanol).[1]

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[10]

  • Reaction Mixture: In a 96-well plate, add 50 µL of the this compound solution to 150 µL of the DPPH solution. Include a control (solvent + DPPH) and a blank (sample + methanol).[1]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

Immunomodulatory Effects: Macrophage Activation and Cytokine Profiling

This protocol outlines the stimulation of macrophages and the subsequent measurement of cytokine production to assess immunomodulatory activity.

Protocol:

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum and antibiotics. Seed the cells in a 24-well plate at a density of 5 × 10⁵ cells per well and allow them to adhere overnight.[11]

  • Stimulation: Treat the macrophages with different concentrations of linear and branched this compound. Include an unstimulated control and a positive control such as lipopolysaccharide (LPS). Incubate for 24 hours.[11]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.[12]

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay according to the manufacturer's instructions.[11][12]

  • Data Analysis: Generate standard curves for each cytokine and determine the concentration in the samples. Compare the cytokine levels produced by cells treated with linear versus branched this compound to the controls.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis This compound Linear & Branched This compound Samples Anticancer Anticancer Assay (MTT) This compound->Anticancer Immunomodulatory Immunomodulatory Assay (Macrophage Activation) This compound->Immunomodulatory Antioxidant Antioxidant Assay (DPPH) This compound->Antioxidant Data Quantitative Data (IC50, Cytokine Levels, % Scavenging) Anticancer->Data Immunomodulatory->Data Antioxidant->Data Comparison Comparison Data->Comparison Comparative Analysis signaling_pathway cluster_this compound This compound Structure cluster_receptors Immune Cell Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response Linear Linear this compound (β-1,3-glucan) Dectin1 Dectin-1 Linear->Dectin1 Direct Activation Branched Branched this compound (β-1,3/1,6-glucan) CR3 CR3 Branched->CR3 Complement-dependent TLRs TLRs Branched->TLRs NFkB NF-κB Pathway Dectin1->NFkB MAPK MAPK Pathway Dectin1->MAPK Phagocytosis Phagocytosis Dectin1->Phagocytosis CR3->NFkB TLRs->NFkB Cytokines Cytokine Production (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

References

A Comparative Analysis of Conventional vs. Modern Laminaran Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Laminaran, a β-glucan found in brown algae, is a polysaccharide of significant interest in the pharmaceutical and nutraceutical industries due to its diverse bioactive properties, including immunomodulatory, anti-inflammatory, and anti-cancer effects. The efficiency of this compound extraction and the purity of the final product are critical factors that influence its biological activity and commercial viability. This guide provides a comparative analysis of conventional and modern extraction techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

Modern extraction techniques, such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE), generally offer significant advantages over conventional methods like hot water extraction and acid/alkaline hydrolysis. These advanced methods can provide higher yields, shorter extraction times, and reduced solvent consumption, while often better preserving the structural integrity and biological activity of the this compound. This guide details the methodologies for these key techniques, presents a quantitative comparison of their performance, and illustrates the key biological pathways modulated by this compound.

Data Presentation: A Comparative Overview of Extraction Techniques

The following table summarizes the performance of various this compound extraction methods based on published experimental data. It is important to note that yields can vary significantly depending on the seaweed species, geographical location, and season of harvest.

Extraction MethodSeaweed SpeciesKey ParametersExtraction TimeThis compound Yield (% dry weight)Reference
Conventional Methods
Hot Water ExtractionLaminaria hyperborea120 °C, 80.9 min, 12.02 mL/g solvent-to-solid ratio80.9 min2.34%[1]
Acid HydrolysisDurvillaea potatorum0.05 mol/L HCl, 60 °C3 hHigh total polysaccharide yield (this compound included)[1]
Solid-Liquid ExtractionLaminaria hyperborea0.1 M HCl, 70 °C2.5 h~3.4%[2]
Solid-Liquid ExtractionAscophyllum nodosum0.1 M HCl, 70 °C2.5 h~4.3%[2]
Modern Methods
Ultrasound-Assisted Extraction (UAE)Laminaria hyperborea60% ultrasonic power, 0.1 M HCl15 min6.24%[1][2]
Ultrasound-Assisted Extraction (UAE)Ascophyllum nodosum60% ultrasonic power, 0.1 M HCl15 min5.82%[1][2]
Ultrasound-Assisted Extraction (UAE)Laminaria digitata500 W, 20 kHz, 60 °C, 100% amplitude10 min1.01%[1]
Microwave-Assisted Extraction (MAE)Sargassum ilicifolium80 W, 1:10 solid-to-liquid ratio15 minNot specified directly for this compound, but noted for high yields[1]
Enzyme-Assisted Extraction (EAE)Ecklonia maximaCelluclast®, 60 °C, pH 4.0, 4.0% enzyme-to-substrate ratioNot specified~57% of total soluble compounds[1]

Experimental Protocols

Pre-treatment of Algal Biomass

Prior to extraction, proper preparation of the brown algae biomass is crucial for maximizing yield and purity.[3]

  • Collection and Cleaning: Harvest fresh or acquire dried brown algae. Thoroughly rinse with fresh water to remove salts, sand, and other impurities.

  • Drying: Dry the cleaned algae to a constant weight. This can be achieved by air-drying or using a controlled-temperature oven (e.g., 50-60°C) to prevent thermal degradation of bioactive compounds.

  • Milling: Grind the dried algae into a fine powder using a blender or mill. A smaller particle size increases the surface area available for extraction.

  • Defatting (Optional but Recommended): To remove lipids and pigments that can interfere with polysaccharide extraction and purification, pre-extract the algal powder with a solvent mixture such as methanol/dichloromethane/water (4:2:1, v/v/v) or 70% ethanol.[4] The solid residue is then collected by centrifugation or filtration and dried.

Conventional Extraction Methodologies

This method is valued for its simplicity and the use of a non-toxic solvent (water).[1]

  • Mix the pre-treated algal powder with distilled water at a specified solid-to-liquid ratio (e.g., 1:10 to 1:50 w/v).

  • Heat the mixture to a high temperature (e.g., 80-120°C) and maintain for a defined period (e.g., 1-3 hours) with constant stirring.[1]

  • Cool the mixture and separate the solid residue by centrifugation or filtration.

  • Collect the supernatant containing the crude this compound extract.

  • Concentrate the extract using a rotary evaporator or by precipitation with ethanol (e.g., 3 volumes of ethanol to 1 volume of extract) followed by centrifugation to pellet the polysaccharides.

  • Wash the pellet with ethanol and then dry to obtain the crude this compound powder.

Mild acid treatment can effectively break down the complex cell wall matrix of brown algae.[3]

  • Suspend the pre-treated algal powder in a dilute acid solution (e.g., 0.1 M HCl) at a specific solid-to-liquid ratio.

  • Heat the suspension at a controlled temperature (e.g., 60-70°C) for a set duration (e.g., 1-3 hours) with continuous agitation.[2]

  • After extraction, cool the mixture and neutralize the pH with a base (e.g., NaOH).

  • Separate the solid residue by centrifugation.

  • Precipitate the this compound from the supernatant using ethanol as described for HWE.

  • Wash and dry the resulting pellet.

Modern Extraction Methodologies

UAE utilizes high-frequency sound waves to create cavitation bubbles, which collapse and disrupt the algal cell walls, enhancing the release of intracellular contents.[2]

  • Place the pre-treated algal powder in an extraction vessel with a suitable solvent (e.g., water or dilute acid).

  • Insert an ultrasonic probe or place the vessel in an ultrasonic bath.

  • Apply ultrasonic waves at a specified power (e.g., 500 W), frequency (e.g., 20 kHz), and amplitude (e.g., 60-100%) for a relatively short duration (e.g., 10-30 minutes).[1]

  • Maintain a constant temperature during the process using a cooling jacket or water bath.

  • After sonication, separate the solid material by centrifugation.

  • Recover the this compound from the supernatant by ethanol precipitation.

MAE employs microwave energy to rapidly heat the solvent and algal biomass, leading to cell wall rupture and efficient extraction.[1]

  • Place the pre-treated algal powder and solvent in a closed microwave-safe vessel.

  • Set the microwave power (e.g., 80 W) and extraction time (e.g., 15 minutes).[1]

  • The microwave system will rapidly heat the mixture to the set temperature.

  • After the extraction is complete and the vessel has cooled, filter the mixture to separate the solid residue.

  • Precipitate the this compound from the filtrate using ethanol.

EAE uses specific enzymes to selectively hydrolyze the components of the algal cell wall, releasing this compound under mild conditions.[1]

  • Suspend the pre-treated algal powder in a buffer solution with an optimal pH for the selected enzyme (e.g., pH 4.0 for cellulase).[1]

  • Add the enzyme (e.g., Celluclast®) at a specific enzyme-to-substrate ratio (e.g., 4.0% v/dw).[1]

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) for a defined period with gentle agitation.[1]

  • After incubation, inactivate the enzyme by heating (e.g., boiling for 10 minutes).

  • Separate the solid residue by centrifugation.

  • Recover the this compound from the supernatant by ethanol precipitation.

Post-Extraction Purification

Crude this compound extracts often contain other co-extracted molecules like fucoidan, alginates, proteins, and polyphenols. Further purification is necessary to obtain high-purity this compound.

  • Dialysis/Ultrafiltration: To remove low molecular weight impurities such as salts and monosaccharides, the crude extract can be dialyzed against distilled water using a membrane with a low molecular weight cut-off (e.g., 1-3 kDa). Alternatively, ultrafiltration can be used to concentrate the this compound while removing smaller molecules. A subsequent ultrafiltration step with a higher molecular weight cut-off (e.g., 30-50 kDa) can be used to separate this compound (permeate) from larger polysaccharides like fucoidan (retentate).[1]

  • Chromatography: For high-purity this compound, chromatographic techniques are employed.

    • Ion-Exchange Chromatography (IEC): As this compound is a neutral polysaccharide, it will not bind to an anion-exchange column (e.g., DEAE-cellulose), allowing for the separation from negatively charged polysaccharides like fucoidan and alginates, which are retained by the column and can be eluted with a salt gradient.[1]

    • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It can be used to further purify this compound and to determine its molecular weight distribution.

Mandatory Visualizations

Experimental Workflow

This compound Extraction and Purification Workflow start Brown Algae Biomass pretreatment Pre-treatment (Washing, Drying, Milling, Defatting) start->pretreatment extraction Extraction pretreatment->extraction conventional Conventional Methods (HWE, Acid/Alkaline Hydrolysis) extraction->conventional modern Modern Methods (UAE, MAE, EAE) extraction->modern centrifugation1 Centrifugation / Filtration conventional->centrifugation1 modern->centrifugation1 supernatant1 Crude this compound Extract (Supernatant) centrifugation1->supernatant1 residue1 Solid Residue (Discard) centrifugation1->residue1 precipitation Ethanol Precipitation supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 crude_this compound Crude this compound Pellet centrifugation2->crude_this compound purification Purification crude_this compound->purification dialysis Dialysis / Ultrafiltration purification->dialysis chromatography Chromatography (IEC, SEC) dialysis->chromatography pure_this compound High-Purity this compound chromatography->pure_this compound

Caption: General workflow for this compound extraction and purification.

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by interacting with pattern recognition receptors on immune cells, leading to the activation of several downstream signaling pathways.

Laminaran_NFkB_Pathway This compound This compound dectin1 Dectin-1 This compound->dectin1 tlr4 TLR4 This compound->tlr4 syk Syk dectin1->syk myd88 MyD88 tlr4->myd88 traf6 TRAF6 syk->traf6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p50/p65) ikb->nfkb inhibits nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus gene_transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->gene_transcription

Caption: this compound-induced NF-κB signaling pathway activation.

Laminaran_MAPK_Pathway This compound This compound receptor Receptor (e.g., Dectin-1, TLRs) This compound->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., AP-1) nucleus->transcription_factors gene_expression Gene Expression (Cytokines, Cell Proliferation) transcription_factors->gene_expression

Caption: this compound-mediated MAPK signaling pathway activation.

Laminaran_JAK_STAT_Pathway This compound This compound cytokine_receptor Cytokine Receptor This compound->cytokine_receptor induces cytokine release, which binds to receptor jak JAK cytokine_receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus gene_transcription Gene Transcription (Anti-inflammatory Cytokines) nucleus->gene_transcription

References

Navigating the Nuances of Purity in Commercial Laminaran Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of commercial laminaran is a critical factor influencing experimental outcomes and the therapeutic potential of this promising β-glucan. This guide provides an objective comparison of commercially available this compound preparations, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable product for your research needs.

This compound, a storage polysaccharide from brown algae, has garnered significant interest for its diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer effects. However, the purity of commercially available this compound can vary considerably, with contaminants such as other polysaccharides (e.g., fucoidan and alginate), proteins, polyphenols, and endotoxins potentially confounding experimental results. This guide delves into the critical aspects of assessing this compound purity and offers a comparative overview of products from different suppliers.

Comparative Analysis of Commercial this compound Preparations

The purity of this compound from various commercial sources can differ significantly. While not all suppliers provide a detailed breakdown of impurities, some information can be gleaned from product specifications and published research. The following table summarizes available data on the purity and contaminant levels in this compound from several commercial suppliers. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various sources.

SupplierStated Purity/GradeEndotoxin LevelsProtein ContentOther ContaminantsSource of Information
InvivoGen Not specifiedNo detectable levels[1]Not specifiedNot specifiedProduct Webpage[1]
Sigma-Aldrich Purity of 95% reported in a study[2]Not guaranteed to be LPS-freeNot specifiedNot specifiedProduct Webpage, Research Article[2][3]
Goëmar Purity of 90% reported in a study[2]Not specifiedNot specifiedNot specifiedResearch Article[2]
Biosynth/Carbosynth Not specifiedNot specifiedNot specifiedCo-occurs with fucoidan and alginate[4][5]Product Webpage[4][5]

Key Experimental Protocols for Purity Assessment

Accurate assessment of this compound purity requires a combination of analytical techniques to identify and quantify the main component and potential contaminants. Below are detailed methodologies for key experiments.

Determination of this compound Content by High-Performance Liquid Chromatography (HPLC)

This method is widely used for the separation and quantification of this compound's molecular components.[6]

  • Principle: this compound is hydrolyzed into its constituent monosaccharides (primarily glucose), which are then derivatized and quantified by HPLC.

  • Sample Preparation:

    • Accurately weigh 10 mg of the commercial this compound preparation.

    • Hydrolyze the sample with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

    • Neutralize the hydrolysate with 2 M NaOH.

    • Derivatize the monosaccharides with a suitable labeling agent, such as 1-phenyl-3-methyl-5-pyrazolone (PMP).

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 6.7).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength appropriate for the PMP derivative (e.g., 245 nm).

  • Quantification: A calibration curve is generated using glucose standards of known concentrations. The this compound content in the sample is calculated based on the glucose concentration determined from the HPLC analysis.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the identity and structural integrity of this compound.[6]

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the glycosidic linkages and anomeric configurations characteristic of this compound.

  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound sample in 0.5 mL of deuterium oxide (D₂O).

    • Lyophilize the sample and re-dissolve in D₂O to remove exchangeable protons.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical anomeric proton signals for β-(1→3) and β-(1→6) linkages appear between 4.5 and 5.5 ppm in the ¹H NMR spectrum.

    • Anomeric carbon signals characteristic of β-glucans are observed between 100 and 105 ppm in the ¹³C NMR spectrum.

  • Data Analysis: The obtained spectra are compared with reference spectra of pure this compound to confirm its identity and detect any significant structural impurities.

Molecular Weight Determination by Size-Exclusion Chromatography (SEC)

SEC is used to determine the molecular weight distribution of the this compound preparation.

  • Principle: Molecules are separated based on their size as they pass through a porous gel matrix. Larger molecules elute earlier than smaller molecules.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1-5 mg/mL).

  • SEC Conditions:

    • Column: A column packed with a hydrophilic stationary phase suitable for polysaccharide separation (e.g., Ultrahydrogel™).

    • Mobile Phase: An aqueous buffer, such as 0.1 M sodium nitrate.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: Refractive index (RI) detector.

  • Calibration and Analysis: The system is calibrated using dextran standards of known molecular weights. The molecular weight of the this compound sample is determined by comparing its retention time to the calibration curve.

Endotoxin Quantification by Limulus Amebocyte Lysate (LAL) Assay

This assay is crucial for applications in cell culture and in vivo studies, where endotoxin contamination can elicit strong immune responses.

  • Principle: The LAL assay is a highly sensitive method that detects the presence of bacterial endotoxins (lipopolysaccharides). The reaction between endotoxin and the LAL reagent results in a color change or increase in turbidity, which can be quantified.

  • Procedure:

    • Reconstitute the LAL reagent and prepare a standard curve using a certified endotoxin standard.

    • Prepare dilutions of the this compound sample in endotoxin-free water.

    • Incubate the samples and standards with the LAL reagent according to the manufacturer's instructions.

    • Measure the absorbance or turbidity using a microplate reader.

  • Quantification: The endotoxin concentration in the sample is determined by comparing its absorbance to the standard curve. Results are typically expressed in Endotoxin Units per milligram (EU/mg).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in assessing this compound purity, the following diagrams illustrate a typical experimental workflow and the logical relationships between purity and experimental outcomes.

Experimental_Workflow_for_Laminaran_Purity_Assessment cluster_0 Sample Preparation cluster_1 Purity and Identity Analysis cluster_2 Contaminant Analysis cluster_3 Data Interpretation and Comparison Commercial_this compound Commercial This compound Sample Dissolution Dissolution in Appropriate Solvent Commercial_this compound->Dissolution HPLC HPLC Analysis (Purity & Composition) Dissolution->HPLC NMR NMR Spectroscopy (Structural Integrity) Dissolution->NMR SEC SEC Analysis (Molecular Weight) Dissolution->SEC LAL_Assay LAL Assay (Endotoxin) Dissolution->LAL_Assay Protein_Assay Protein Assay (e.g., Bradford) Dissolution->Protein_Assay Polyphenol_Assay Polyphenol Assay (e.g., Folin-Ciocalteu) Dissolution->Polyphenol_Assay Data_Analysis Data Analysis HPLC->Data_Analysis NMR->Data_Analysis SEC->Data_Analysis LAL_Assay->Data_Analysis Protein_Assay->Data_Analysis Polyphenol_Assay->Data_Analysis Comparison Comparison with Specifications & Alternatives Data_Analysis->Comparison

Workflow for this compound Purity Assessment

Laminaran_Purity_Impact High_Purity_this compound High Purity this compound Reliable_Data Reliable & Reproducible Experimental Data High_Purity_this compound->Reliable_Data Low_Purity_this compound Low Purity this compound (with contaminants) Confounding_Results Confounding Experimental Results Low_Purity_this compound->Confounding_Results Accurate_Biological_Response Accurate Assessment of Biological Activity Reliable_Data->Accurate_Biological_Response Reduced_Variability Reduced Inter-experimental Variability Accurate_Biological_Response->Reduced_Variability Off_Target_Effects Activation of Off-Target Signaling Pathways Confounding_Results->Off_Target_Effects Inaccurate_Conclusions Inaccurate Conclusions Off_Target_Effects->Inaccurate_Conclusions

Impact of this compound Purity on Research

Conclusion

The selection of a commercial this compound preparation should be guided by the specific requirements of the intended application. For in vitro and in vivo studies, particularly those investigating immune responses, the absence of endotoxins is paramount. For applications where the precise biological activity of this compound is being elucidated, a high degree of purity with minimal contamination from other polysaccharides, proteins, and polyphenols is essential to avoid confounding results. Researchers are encouraged to request detailed certificates of analysis from suppliers and, where possible, perform their own quality control experiments to ensure the suitability of the this compound preparation for their research. As the demand for high-quality, well-characterized natural products grows, it is anticipated that suppliers will provide more comprehensive data on the purity and composition of their this compound offerings.

References

Laminaran's Structure: A Key Determinant of Its Potent Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of how the structural variations in laminaran, a β-glucan from brown algae, dictate its diverse biological activities, offering a comparative guide for researchers and drug development professionals.

This compound, a storage polysaccharide found in brown algae, has garnered significant attention in the scientific community for its wide array of biological functions, including antioxidant, immunomodulatory, and anticancer properties. These activities are intricately linked to its structural characteristics, such as molecular weight, the degree of β-(1→6) branching, and the overall three-dimensional conformation. Understanding this structure-function relationship is paramount for the targeted development of this compound-based therapeutics and functional foods.

The Structural Blueprint of this compound

This compound is primarily a linear β-(1→3)-glucan with periodic β-(1→6)-glucosidic linkages, creating a branched structure. Two main forms of this compound exist: the G-type, which terminates with a glucose residue, and the M-type, which has a mannitol residue at its reducing end. The ratio of β-(1→3) to β-(1→6) linkages, typically around 3:1, and the overall molecular weight, which can range from 2 to 40 kDa, are key structural variables that differ based on the algal source and extraction methods. These structural nuances are not merely academic; they are the very factors that fine-tune the biological efficacy of this compound.

Correlating Structure with Biological Activity: A Comparative Overview

The biological potency of this compound is not a monolithic attribute but rather a spectrum of activities influenced by its specific structural makeup. The following sections and tables provide a comparative analysis of how these structural variations impact its key biological functions, supported by experimental data.

Antioxidant Activity

The antioxidant capacity of this compound is significantly influenced by its molecular weight. Lower molecular weight laminarans generally exhibit higher antioxidant activity. This is attributed to the increased exposure of hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.

This compound DerivativeMolecular Weight (kDa)DPPH Radical Scavenging Activity (IC50, mg/mL)Reference
Native this compound5.0 - 7.0> 1.0[1]
Low Molecular Weight Laminarin< 5.00.32[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • A methanolic solution of DPPH (100 μM) is prepared.

  • Different concentrations of this compound samples are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Immunomodulatory Activity

This compound's ability to modulate the immune system is one of its most significant biological functions. It can act as both an immune stimulant and an anti-inflammatory agent, depending on its structure and the cellular context. This activity is primarily mediated through its interaction with pattern recognition receptors (PRRs) on immune cells, such as Dectin-1 and Toll-like receptor 4 (TLR4). The degree of branching and the molecular weight of this compound play a crucial role in determining the nature and intensity of the immune response.

For instance, different this compound preparations can elicit varied cytokine responses from macrophages.

This compound Source/TypeConcentration (µg/mL)TNF-α Production (pg/mL)IL-6 Production (pg/mL)Reference
Laminaria hyperborea100Not specifiedIncreased by 24% vs control[2]
Saccharina latissima (oligosaccharides)100Decreased by 18% vs controlNo significant impact[2]
Laminarin (general)500Not specifiedNot significantly increased[3]
Laminarin (general)500Increased MCP-1, VEGF, LIF, G-CSFNot specified[3]

Experimental Protocol: Macrophage Activation and Cytokine Production Assay

  • Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of different this compound samples for a specified period (e.g., 24 hours).

  • The cell culture supernatants are collected.

  • The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The results are typically expressed as pg/mL or ng/mL of cytokine.

Anticancer Activity

The antitumor potential of this compound is another area of intense research. Its mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of cell proliferation and metastasis. The efficacy of this compound as an anticancer agent can be influenced by its structure, with sulfated derivatives often showing enhanced activity.

This compound DerivativeCancer Cell LineIC50 Value (µg/mL)Incubation Time (hours)Reference
LaminarinHT-29 (Colon Cancer)57 ± 1.2Not specified[4]
Sulfated this compoundHCT 116 (Colorectal Carcinoma)469.672[3]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effect of this compound on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and cultured until they reach a certain confluency.

  • The cells are then treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Signaling Pathways Modulated by this compound

The biological effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary pathways activated by this compound.

Dectin1_Signaling This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Syk Syk Dectin1->Syk Phosphorylation CARD9 CARD9 Complex Syk->CARD9 Activation NFkB NF-κB CARD9->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription caption Dectin-1 Signaling Pathway TLR4_Signaling This compound This compound TLR4 TLR4/MD-2 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Transcription caption TLR4 Signaling Pathway PI3K_MAPK_Signaling This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activation MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis MAPK_pathway->Apoptosis Inflammation Inflammation MAPK_pathway->Inflammation caption PI3K/Akt and MAPK Signaling Pathways

References

Independent Verification of Laminaran's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of laminaran with two other agents, fucoidan and edaravone, in preclinical models of ischemic stroke. The information is compiled from various independent studies to offer a comprehensive overview of their relative efficacy and mechanisms of action. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.

Comparative Analysis of Neuroprotective Efficacy

The following table summarizes the quantitative data on the neuroprotective effects of this compound, fucoidan, and edaravone from preclinical studies using the Middle Cerebral Artery Occlusion (MCAO) model in rats and the transient global cerebral ischemia model in gerbils. These models are standard for evaluating potential stroke therapies.

CompoundAnimal ModelKey Efficacy EndpointsResults
This compound MCAO in RatsInfarct Volume Reduction, Neurological Deficit ScoreTreatment with this compound significantly attenuated the infarct volume and improved neurobehavioral outcomes in a dose-dependent manner.
Transient Global Ischemia in GerbilsNeuronal Survival in Hippocampal CA1 RegionPretreatment with this compound (50 mg/kg and 100 mg/kg) protected CA1 pyramidal neurons from ischemic damage.
Fucoidan MCAO in RatsInfarct Volume Reduction, Neurological Deficit ScoreAdministration of fucoidan (80 mg/kg and 160 mg/kg) significantly reduced infarct volume and improved neurological deficit scores in a dose-dependent manner.
Transient Global Ischemia in GerbilsNeuronal Survival in Hippocampal CA1 RegionPretreatment with fucoidan (50 mg/kg) protected CA1 pyramidal neurons from transient global cerebral ischemia-induced death.
Edaravone MCAO in RatsInfarct Volume Reduction, Neurological Deficit ScoreEdaravone treatment significantly decreased total and cortical infarct volumes and improved neurological outcomes.
MCAO in RatsReduction in Oxidative Stress MarkersEdaravone decreased the levels of Fe2+, malondialdehyde (MDA), and lipid peroxide (LPO) in the brain tissue of MCAO/R rats.

Mechanisms of Neuroprotection: A Signaling Pathway Perspective

The neuroprotective effects of this compound, fucoidan, and edaravone are primarily attributed to their antioxidant and anti-inflammatory properties. Below are diagrams illustrating the key signaling pathways modulated by each compound.

laminaran_pathway cluster_ischemia Ischemic Cascade cluster_effects This compound's Neuroprotective Effects Oxidative Stress Oxidative Stress Neuroinflammation Neuroinflammation Apoptosis Apoptosis This compound This compound ↓ Pro-inflammatory Cytokines (IL-1β, TNF-α) ↓ Pro-inflammatory Cytokines (IL-1β, TNF-α) This compound->↓ Pro-inflammatory Cytokines (IL-1β, TNF-α) ↑ Anti-inflammatory Cytokines (IL-4, IL-13) ↑ Anti-inflammatory Cytokines (IL-4, IL-13) This compound->↑ Anti-inflammatory Cytokines (IL-4, IL-13) ↓ Superoxide Anions ↓ Superoxide Anions This compound->↓ Superoxide Anions ↑ Superoxide Dismutase (SOD) ↑ Superoxide Dismutase (SOD) This compound->↑ Superoxide Dismutase (SOD) Modulation of PTEN/PI3K/AKT Pathway Modulation of PTEN/PI3K/AKT Pathway This compound->Modulation of PTEN/PI3K/AKT Pathway ↓ Pro-inflammatory Cytokines (IL-1β, TNF-α)->Neuroinflammation ↑ Anti-inflammatory Cytokines (IL-4, IL-13)->Neuroinflammation ↓ Superoxide Anions->Oxidative Stress ↑ Superoxide Dismutase (SOD)->Oxidative Stress Modulation of PTEN/PI3K/AKT Pathway->Apoptosis

Caption: this compound's neuroprotective signaling pathway.

fucoidan_pathway cluster_ischemia Ischemic Cascade cluster_effects Fucoidan's Neuroprotective Effects Neuroinflammation Neuroinflammation Apoptosis Apoptosis Fucoidan Fucoidan ↓ MAPK Pathway ↓ MAPK Pathway Fucoidan->↓ MAPK Pathway ↓ NF-κB Activation ↓ NF-κB Activation Fucoidan->↓ NF-κB Activation ↓ Apoptosis-related Proteins (p53, Bax) ↓ Apoptosis-related Proteins (p53, Bax) Fucoidan->↓ Apoptosis-related Proteins (p53, Bax) ↑ Anti-apoptotic Proteins (Bcl-2) ↑ Anti-apoptotic Proteins (Bcl-2) Fucoidan->↑ Anti-apoptotic Proteins (Bcl-2) ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines ↓ MAPK Pathway->↓ Pro-inflammatory Cytokines ↓ NF-κB Activation->↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines->Neuroinflammation ↓ Apoptosis-related Proteins (p53, Bax)->Apoptosis ↑ Anti-apoptotic Proteins (Bcl-2)->Apoptosis

Caption: Fucoidan's neuroprotective signaling pathway.

edaravone_pathway cluster_ischemia Ischemic Cascade cluster_effects Edaravone's Neuroprotective Effects Oxidative Stress Oxidative Stress Apoptosis Apoptosis Edaravone Edaravone Free Radical Scavenging Free Radical Scavenging Edaravone->Free Radical Scavenging ↑ Nrf2 Activation ↑ Nrf2 Activation Edaravone->↑ Nrf2 Activation ↓ Keap1 ↓ Keap1 Edaravone->↓ Keap1 ↓ Bax ↓ Bax Edaravone->↓ Bax ↑ Bcl-2 ↑ Bcl-2 Edaravone->↑ Bcl-2 Free Radical Scavenging->Oxidative Stress ↑ Antioxidant Enzymes (e.g., HO-1) ↑ Antioxidant Enzymes (e.g., HO-1) ↑ Nrf2 Activation->↑ Antioxidant Enzymes (e.g., HO-1) ↓ Keap1->↑ Nrf2 Activation ↑ Antioxidant Enzymes (e.g., HO-1)->Oxidative Stress ↓ Bax->Apoptosis ↑ Bcl-2->Apoptosis

Caption: Edaravone's neuroprotective signaling pathway.

Experimental Protocols

A standardized and reproducible experimental model is crucial for the valid comparison of neuroprotective agents. The following is a detailed protocol for the transient Middle Cerebral Artery Occlusion (MCAO) model in rats, a commonly used method in the cited studies.

Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats

mcao_workflow cluster_pre_op Pre-Operative Phase cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Midline Neck Incision Midline Neck Incision Anesthesia->Midline Neck Incision Isolation of Carotid Arteries Isolation of Carotid Arteries Midline Neck Incision->Isolation of Carotid Arteries Ligation of External Carotid Artery Ligation of External Carotid Artery Isolation of Carotid Arteries->Ligation of External Carotid Artery Insertion of Filament Insertion of Filament Ligation of External Carotid Artery->Insertion of Filament Occlusion of MCA Occlusion of MCA Insertion of Filament->Occlusion of MCA Filament Withdrawal (Reperfusion) Filament Withdrawal (Reperfusion) Occlusion of MCA->Filament Withdrawal (Reperfusion) Wound Closure Wound Closure Filament Withdrawal (Reperfusion)->Wound Closure Neurological Assessment Neurological Assessment Wound Closure->Neurological Assessment Tissue Collection and Analysis Tissue Collection and Analysis Neurological Assessment->Tissue Collection and Analysis

Safety Operating Guide

Proper Disposal of Laminaran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential procedural guidance for the proper disposal of laminaran, a polysaccharide derived from brown algae and commonly used in research and development. Adherence to these guidelines will help safeguard personnel and minimize environmental impact.

While this compound is generally not classified as a hazardous substance, proper disposal protocols should always be followed.[1][2][3] It is crucial to consult local, regional, and national regulations to ensure full compliance, as requirements can vary.[2]

Immediate Safety and Handling Considerations

Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles and gloves.[4] Avoid creating dust when handling solid this compound.[2][3] In case of a spill, sweep up the material and place it in a suitable, labeled container for disposal.[2][3]

Summary of Disposal Recommendations

The following table summarizes the key disposal considerations for this compound and its contaminated packaging.

Waste TypeRecommended Disposal MethodKey Precautions
Unused or Waste this compound Dispose of as non-hazardous chemical waste through an approved waste disposal plant.[4][5]Do not empty into drains or release into the environment.[2][5] One safety data sheet indicates it can be very toxic to aquatic life.[4]
Contaminated Labware For disposable labware contaminated with this compound, collect it in a designated waste container. For reusable labware, rinse thoroughly with water. Collect the rinsate as chemical waste.[6]Ensure containers are properly labeled.
Empty Containers Triple rinse the empty container with a suitable solvent (e.g., water). Collect all rinsate for disposal as chemical waste.[6] After rinsing, deface or remove the original label. The cleaned container can then be disposed of as regular waste or recycled.[5][6]Ensure the container is thoroughly empty before rinsing.

Step-by-Step Disposal Protocol

The following workflow outlines the general procedure for the disposal of this compound waste.

G A 1. Assess Waste Identify this compound waste and contaminated materials. B 2. Segregate Waste Separate solid this compound, contaminated labware, and empty containers. A->B C 3. Prepare for Disposal - Place solid waste in a labeled, sealed container. - Triple rinse empty containers and collect rinsate. B->C D 4. Consult Regulations Review local, regional, and national waste disposal guidelines. C->D E 5. Arrange for Pickup Contact your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor. D->E F 6. Document Disposal Maintain records of waste disposal as required by your institution. E->F

Caption: General workflow for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's environmental health and safety (EHS) department for detailed instructions and compliance with local regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Laminaran

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Laminaran, a polysaccharide derived from brown seaweeds. Adherence to these procedures will minimize risks and ensure proper disposal, fostering a secure and efficient research workflow.

Personal Protective Equipment (PPE) for Handling this compound

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended protective gear for handling this compound in various laboratory scenarios.

ScenarioRecommended Personal Protective EquipmentRationale
Handling Solid/Powdered this compound - Safety goggles with side-shields- Nitrile or latex gloves- Lab coat or impervious clothing- NIOSH-approved respirator (e.g., N95)To prevent eye contact with dust particles, avoid skin contact, and prevent inhalation of fine powders.[1][2][3]
Handling this compound in Solution - Safety goggles with side-shields- Nitrile or latex gloves- Lab coatTo protect against splashes and avoid skin contact.
Weighing and Preparing Solutions - Safety goggles with side-shields- Nitrile or latex gloves- Lab coat- Use of a chemical fume hood or ventilated enclosureTo contain dust and prevent inhalation of aerosols during handling and mixing.[1]
Cleaning Spills - Safety goggles with side-shields- Nitrile or latex gloves- Lab coat or impervious clothing- NIOSH-approved respirator (if powder)To protect against dust and direct contact during cleanup procedures.[2][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from strong oxidizing agents.

Preparation and Handling
  • Ventilation: Always handle powdered this compound in a well-ventilated area or a chemical fume hood to minimize dust generation.[1][2]

  • Avoidance of Contact: Prevent contact with skin, eyes, and clothing.[2][3] Do not ingest or inhale.[2]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]

Experimental Use
  • Controlled Environment: Conduct all experiments involving this compound within a designated and controlled area.

  • Labeling: Clearly label all containers with the contents, concentration, and date of preparation.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Solid Waste: Collect excess solid this compound and any contaminated disposables (e.g., weigh boats, gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: While some safety data sheets do not classify this compound as hazardous, one indicates it is very toxic to aquatic life.[1] Therefore, it is prudent to collect aqueous solutions of this compound in a designated waste container. Do not pour down the drain.[2]

Disposal Procedure
  • Approved Vendor: Dispose of all this compound waste through an approved waste disposal company.[1]

  • Regulatory Compliance: Follow all local, state, and federal regulations for chemical waste disposal.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Laminaran_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal start Receive and Inspect this compound storage Store in Cool, Dry, Ventilated Area start->storage No Damage don_ppe Don Appropriate PPE storage->don_ppe weigh Weigh Powder in Fume Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution spill Spill Occurs weigh->spill e.g. conduct_experiment Conduct Experiment prepare_solution->conduct_experiment prepare_solution->spill decontaminate Decontaminate Work Area conduct_experiment->decontaminate dispose_solid Dispose of Solid Waste in Labeled Container decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Container decontaminate->dispose_liquid end End of Process dispose_solid->end dispose_liquid->end cleanup_spill Clean Spill Following SDS Protocol spill->cleanup_spill Yes cleanup_spill->decontaminate

Caption: Workflow for the safe handling of this compound, from receipt to disposal.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.